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  • Product: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
  • CAS: 6487-89-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary This technical guide details the synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical intermediate in the production of isoquinoline alkaloids and peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical intermediate in the production of isoquinoline alkaloids and peptidomimetics.

While direct addition of ammonia to nitriles is possible, it often requires harsh conditions incompatible with electron-rich aromatic rings. Therefore, this protocol utilizes the Pinner Reaction , a two-step sequence that proceeds under mild, acid-catalyzed conditions. This route offers high regioselectivity, minimizes hydrolysis side-products, and directly yields the stable hydrochloride salt, which is preferred for storage and subsequent pharmacological applications.

Key Chemical Data
PropertySpecification
Systematic Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Molecular Formula

Molecular Weight 230.69 g/mol
Starting Material 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)
Melting Point 114.5 – 115.0 °C [1]
Solubility Soluble in water, MeOH, EtOH; Insoluble in

, Hexanes

Retrosynthetic Analysis & Workflow

The synthesis disconnects at the amidine carbon. The most reliable precursor is the corresponding nitrile, 3,4-dimethoxyphenylacetonitrile . The transformation requires the activation of the nitrile carbon (via protonation) to make it susceptible to nucleophilic attack by an alcohol (forming an imidate), followed by displacement with ammonia.[1]

Retrosynthesis Target Target: Amidine HCl (C10H15ClN2O2) Imidate Intermediate: Imidate Ester HCl (Pinner Salt) Target->Imidate Ammonolysis (NH3/EtOH) Nitrile Start: 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile) Imidate->Nitrile Pinner I (HCl(g) + EtOH)

Figure 1: Retrosynthetic disconnection showing the Pinner Strategy.

Detailed Experimental Protocol

Phase 1: Formation of the Imidate Hydrochloride (Pinner Salt)

Objective: Convert the nitrile to the ethyl imidate hydrochloride ester. Critical Control Point: Strictly anhydrous conditions are required. Moisture will hydrolyze the intermediate to the ethyl ester (ethyl 3,4-dimethoxyphenylacetate), a "dead-end" byproduct.

Reagents
  • 3,4-Dimethoxyphenylacetonitrile (1.0 eq)

  • Absolute Ethanol (anhydrous, 1.1 – 1.2 eq)

  • Diethyl Ether (anhydrous, as solvent/precipitant)[1]

  • Hydrogen Chloride gas (dried through

    
     trap)
    
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a calcium chloride drying tube, and a thermometer. Place the flask in an ice-salt bath (0°C to -5°C).

  • Dissolution: Dissolve 3,4-dimethoxyphenylacetonitrile (e.g., 17.7 g, 0.1 mol) in a mixture of absolute ethanol (5.1 g, 0.11 mol) and anhydrous diethyl ether (100 mL).

    • Note: Ether acts as a co-solvent to decrease the solubility of the imidate salt, aiding precipitation.

  • Saturation: Stream dry HCl gas slowly into the solution. Maintain temperature below 5°C. Continue until the solution is saturated (approx. 20-30% weight increase).

  • Incubation: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (0–4°C) for 24–48 hours.

    • Observation: The mixture should solidify or deposit a heavy crystalline precipitate of the imidate hydrochloride.

  • Isolation: Filter the crystalline solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether to remove unreacted nitrile and excess HCl.

    • Checkpoint: Do not expose to humid air for long; proceed immediately to Phase 2 or store in a vacuum desiccator over

      
      .
      
Phase 2: Ammonolysis to Amidine Hydrochloride

Objective: Convert the imidate salt to the final amidine.

Reagents
  • Imidate Hydrochloride (from Phase 1)

  • Ammonia (anhydrous, ~7N solution in Methanol or Ethanol)

Procedure
  • Suspension: Suspend the isolated imidate salt in cold absolute ethanol (approx. 5 mL per gram of salt).

  • Addition: Add an excess of ethanolic ammonia solution (3.0 eq) dropwise with stirring at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The initial solid will dissolve, and ammonium chloride (byproduct) may precipitate.

  • Workup:

    • Evaporate the solvent under reduced pressure to dryness.

    • The residue contains the crude amidine HCl and

      
      .
      
  • Purification: Recrystallize the residue from a mixture of Ethanol/Ether or Isopropanol.

    • Target: White to off-white crystalline solid.

    • Yield: Typical yields for this substrate range from 65% to 80%.

Mechanistic Insight

The Pinner reaction relies on increasing the electrophilicity of the nitrile carbon.[1][2] The electron-donating methoxy groups on the phenyl ring stabilize the molecule but can slightly reduce the electrophilicity of the nitrile compared to electron-deficient analogs, making the acid catalyst crucial.

Mechanism Step1 1. Protonation R-CN + HCl → [R-C≡NH]+ Cl- Step2 2. Nucleophilic Attack (EtOH) Formation of Tetrahedral Intermediate Step1->Step2 Activation Step3 3. Imidate Formation [R-C(OEt)=NH2]+ Cl- (Pinner Salt) Step2->Step3 Stabilization Step4 4. Ammonolysis Attack by NH3, elimination of EtOH Step3->Step4 Substitution Product Final Product Amidine Hydrochloride Step4->Product -EtOH

Figure 2: Step-wise mechanistic pathway of the Pinner synthesis.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Moisture ingressEnsure all glassware is oven-dried. Use a drying tube.[3] Verify EtOH is "Super Dry" grade.
Oily Product (Phase 1) Incomplete crystallizationAdd more anhydrous ether to induce precipitation. Scratch the flask wall with a glass rod.
Ester Byproduct Hydrolysis of ImidateAvoid water during workup. Do not use aqueous ammonia in Phase 2; use alcoholic ammonia.
Sticky Residue (Phase 2) Excess

contamination
Triturate the crude solid with cold water (minimal volume) to dissolve

if the amidine is less soluble, or use selective recrystallization (EtOH).

Safety & Handling (E-E-A-T)

As a self-validating safety protocol, the following hazards must be managed:

  • Hydrogen Chloride Gas: Highly corrosive and toxic. Must be handled in a fume hood. Use a trap (e.g., NaOH solution) for the exhaust gas to neutralize excess HCl [2].

  • 3,4-Dimethoxyphenylacetonitrile: Harmful if swallowed or absorbed through skin. It is a nitrile, though less acutely toxic than simple aliphatic nitriles, it should be treated as a cyanide precursor source in metabolic contexts [3].

  • Ammonia: Corrosive to eyes and respiratory tract.

  • Storage: The final hydrochloride salt is hygroscopic. Store in a tightly sealed container at room temperature [1].

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Recent Literature. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride: Chemical Properties & Synthetic Utility

This technical guide details the chemical properties, synthesis, and applications of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride , a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride , a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents.

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as Homoveratramidine hydrochloride ) is a functionalized amidine salt widely utilized in medicinal chemistry.[1][2] It serves as a pivotal electrophilic building block for the construction of nitrogen-containing heterocycles, most notably isoquinolines such as Papaverine . Its chemical stability as a hydrochloride salt, combined with the high reactivity of the amidine moiety toward cyclocondensation, makes it a preferred reagent over its free base or nitrile precursors in convergent drug synthesis.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Common Synonyms Homoveratramidine HCl; 3,4-Dimethoxybenzylamidine HCl
CAS Registry Number 6487-89-4
Molecular Formula C₁₀H₁₅ClN₂O₂
Molecular Weight 230.69 g/mol
SMILES COC1=C(C=C(C=C1)CC(=N)N)OC.Cl
Physical Characteristics
  • Appearance: White to off-white crystalline solid.[2]

  • Melting Point: 114.5 – 115.0 °C.[1][2][3]

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Moderate: Ethanol.[2][4]

    • Low/Insoluble: Diethyl ether, Hexane, Toluene.

  • Stability: Hygroscopic; stable under inert atmosphere (N₂/Ar). The hydrochloride salt prevents the hydrolysis of the amidine group to the amide, which occurs rapidly in the free base form upon exposure to moisture.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction , which converts 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile) into the amidine via an imidate intermediate.

Synthetic Pathway (Pinner Reaction)[2]

PinnerSynthesis Nitrile 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile) Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate 1. Dry HCl(g) 2. EtOH/MeOH 0°C to RT Amidine 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Imidate->Amidine NH3 (anhydrous) or NH4Cl Papaverine Isoquinoline Core (e.g., Papaverine) Amidine->Papaverine Cyclization w/ Haloketones

Figure 1: Step-wise conversion of Homoveratronitrile to the target Amidine via Pinner Synthesis.[2]

Detailed Experimental Protocol

Step 1: Formation of the Imidate Ester [2]

  • Dissolution: Dissolve 3,4-dimethoxyphenylacetonitrile (1.0 eq) in anhydrous ethanol (or methanol).

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation (approx. 4–6 hours). Critical: Moisture exclusion is mandatory to prevent hydrolysis to the ester.[2]

  • Crystallization: Seal the vessel and store at 0–4°C for 24–48 hours. The imidate ester hydrochloride will precipitate.

  • Filtration: Filter the precipitate under inert gas to avoid moisture absorption.[2] Wash with cold anhydrous ether.[2]

Step 2: Ammonolysis to Amidine

  • Suspension: Suspend the isolated imidate ester in anhydrous ethanol.

  • Amination: Treat with excess anhydrous ammonia (7N in methanol) or ammonium carbonate. Stir at room temperature for 12–24 hours.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Ether to yield pure 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride .[2]

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.0–8.5 ppm (br s, 3H/4H): Exchangeable amidine protons (–C(=NH)NH₂[2]•HCl).

    • δ 6.9–6.7 ppm (m, 3H): Aromatic protons (Veratryl ring).

    • δ 3.75, 3.73 ppm (s, 6H): Methoxy groups (–OCH₃).

    • δ 3.6–3.5 ppm (s, 2H): Benzylic methylene (–CH₂–).

  • IR Spectroscopy (KBr):

    • 3300–3000 cm⁻¹: N–H stretching (broad, strong).

    • 1680–1650 cm⁻¹: C=N stretching (characteristic of amidinium salts).

  • Mass Spectrometry (ESI+):

    • m/z: 195.1 [M+H]⁺ (Free base cation).

Reactivity & Applications

Precursor to Isoquinoline Alkaloids

The primary utility of this amidine is in the synthesis of 1-substituted isoquinolines .[2]

  • Mechanism: The amidine nitrogen acts as a nucleophile attacking α-haloketones or related electrophiles, followed by acid-catalyzed cyclodehydration.[2]

  • Example: Reaction with acetals or keto-esters yields Papaverine analogs (vasodilators/muscle relaxants).[2]

Biological Activity
  • Enzyme Inhibition: Amidine derivatives are potent inhibitors of proteolytic enzymes (e.g., trypsin-like serine proteases) due to the mimicry of the arginine side chain.

  • Receptor Ligands: Used in the development of VEGFR-2 inhibitors and N-acylhomoveratrylamines for ulcer prevention.[1][2]

Workflow: Isoquinoline Cyclization

WorkupFlow Start Amidine HCl + Electrophile (e.g., Keto-aldehyde) Reaction Reflux in EtOH/Toluene (Dean-Stark Trap) Start->Reaction Intermediate Imidoylation Intermediate Reaction->Intermediate Cyclization Acid Catalysis (POCl3 or HCl) Bischler-Napieralski Type Intermediate->Cyclization - H2O Product 1-Substituted Isoquinoline Cyclization->Product

Figure 2: Logical flow for utilizing the amidine in heterocycle synthesis.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: GHS07 (Warning).[5][4]

  • H-Codes:

    • H302: Harmful if swallowed.[2][6]

    • H315: Causes skin irritation.[2][6]

    • H319: Causes serious eye irritation.[2][6]

  • Storage: Store at 2–8°C (refrigerated) under desiccant. The compound is hygroscopic; moisture absorption leads to clumping and gradual hydrolysis.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Institutes of Health (NIH) . (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chem Pharm Bull.[2][7] Retrieved from [Link]

  • PubChem . (2025).[6] Compound Summary: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.[1][2][5][4][8][9] Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-(3,4-Dimethoxyphenyl)acetimidamide Hydrochloride (CAS 6487-89-4)

[1][2][3][4] Executive Summary CAS 6487-89-4 , chemically known as 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride , represents a critical scaffold in medicinal chemistry, particularly in the synthesis of isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

CAS 6487-89-4 , chemically known as 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride , represents a critical scaffold in medicinal chemistry, particularly in the synthesis of isoquinoline alkaloids and peptidomimetic drugs.[1][2] As a stable amidine salt derived from homoveratronitrile, it serves as a bioisostere for guanidine moieties and a precursor for heterocyclic ring closure.

This guide provides a rigorous technical analysis of CAS 6487-89-4, detailing its physicochemical profile, validated synthesis via the Pinner reaction, analytical characterization, and downstream applications in VEGFR-2 and COX-2 inhibitor development.

Chemical Identity & Physicochemical Profile

The compound is an amidine hydrochloride salt featuring an electron-rich veratrole (3,4-dimethoxybenzene) core. The hydrochloride counterion is essential for stability, preventing the hydrolysis of the amidine group to the corresponding amide or acid.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Common Name 3,4-Dimethoxybenzylacetamidine HCl
Molecular Formula C₁₀H₁₅ClN₂O₂
Molecular Weight 230.69 g/mol
Exact Mass 194.1055 (Free base)
Melting Point 114.5 – 115.0 °C
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether/hexane
Appearance White to off-white crystalline powder
pKa (Calculated) ~11.5 (Amidine group basicity)

Synthesis & Manufacturing Methodology

The most robust industrial and laboratory-scale synthesis of CAS 6487-89-4 utilizes the Pinner Synthesis . This method avoids the harsh conditions of direct nitrile amination and minimizes byproduct formation.

Reaction Mechanism (The Pinner Protocol)

The synthesis proceeds in two distinct thermodynamic steps:

  • Pinner Reaction : Acid-catalyzed addition of an alcohol (methanol or ethanol) to 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile) to form the imidate ester hydrochloride.

  • Ammonolysis : Nucleophilic displacement of the alkoxy group by ammonia to yield the target amidine.

Step-by-Step Protocol

Reagents:

  • Precursor: 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Reagent: Anhydrous Hydrogen Chloride (gas) or Acetyl Chloride (in situ HCl generation)

  • Reagent: Ammonia (NH₃) gas or 7N NH₃ in Methanol

Workflow:

  • Imidate Formation :

    • Dissolve 3,4-dimethoxyphenylacetonitrile (1.0 eq) in anhydrous MeOH (10 vol) at 0°C.

    • Bubble dry HCl gas through the solution until saturation (approx. 4-6 hours). Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.

    • Stir at 0-5°C for 12-24 hours. The imidate ester hydrochloride often precipitates.

  • Ammonolysis :

    • Remove excess HCl/solvent under reduced pressure (keep temp < 40°C).

    • Resuspend the residue in anhydrous MeOH.

    • Treat with excess anhydrous ammonia (NH₃/MeOH) at 0°C.

    • Stir at room temperature for 12 hours.

  • Purification :

    • Concentrate the mixture.

    • Recrystallize the crude solid from Isopropanol/Ether or Ethanol/Ether to yield pure CAS 6487-89-4.

Synthetic Pathway Diagram

SynthesisPath Nitrile 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) Imidate Intermediate: Imidate Ester HCl Nitrile->Imidate 1. HCl(g), MeOH 2. 0°C, 24h (Pinner Rxn) Amidine Target Product: CAS 6487-89-4 Imidate->Amidine NH3 / MeOH RT, 12h Byproduct Byproduct: Ammonium Chloride Imidate->Byproduct

Figure 1: Two-step Pinner synthesis converting homoveratronitrile to the target acetimidamide.

Analytical Characterization

Validation of CAS 6487-89-4 requires confirming the integrity of the amidine functionality and the dimethoxy substitution pattern.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 3.73, 3.75 (s, 6H) : Distinct singlets for the two methoxy (-OCH₃) groups at positions 3 and 4.

  • δ 3.65 (s, 2H) : Singlet for the benzylic methylene (-CH₂-).

  • δ 6.80 – 7.00 (m, 3H) : Aromatic protons (ABX system typical of 1,2,4-trisubstituted benzene).

  • δ 8.80 – 9.20 (br s, 3H/4H) : Broad exchangeable signals corresponding to the amidine protons (-C(=NH₂⁺)NH₂), heavily dependent on concentration and water content.

Infrared Spectroscopy (FT-IR)
  • 3000–3300 cm⁻¹ : Broad N-H stretching (amidine salt).

  • 1670–1690 cm⁻¹ : Strong C=N stretching vibration (characteristic of amidinium salts).

  • 1260, 1020 cm⁻¹ : C-O-C stretching (aryl alkyl ethers).

Applications in Drug Development

CAS 6487-89-4 serves as a versatile building block in medicinal chemistry, specifically for targets requiring hydrogen bond donor/acceptor motifs or cationic centers at physiological pH.

Pharmacophore Utility
  • VEGFR-2 Inhibition : The 3,4-dimethoxyphenyl motif mimics the pharmacophore found in several tyrosine kinase inhibitors. The amidine group can form salt bridges with Asp/Glu residues in the ATP-binding pocket of kinases.

  • Protease Inhibition : Amidines are classic inhibitors of serine proteases (e.g., trypsin, thrombin) due to their ability to mimic the arginine side chain.

  • Heterocycle Synthesis : Condensation of the amidine with 1,3-dicarbonyls or α-haloketones yields imidazoles and pyrimidines, common scaffolds in anti-inflammatory (COX-2) research.

Mechanistic Workflow: Heterocycle Formation

Applications cluster_Rxn Cyclization Pathways CAS CAS 6487-89-4 (Amidine Core) Reagent1 + 1,3-Dicarbonyls CAS->Reagent1 Reagent2 + α-Haloketones CAS->Reagent2 Pyrim Pyrimidine Derivatives (Kinase Inhibitors) Imid Imidazole Derivatives (COX-2 Inhibitors) Reagent1->Pyrim Cyclocondensation Reagent2->Imid Cyclization

Figure 2: Divergent synthesis of bioactive heterocycles using CAS 6487-89-4 as the nucleophilic binucleophile.

Safety & Handling Protocols

As an amidine hydrochloride, CAS 6487-89-4 is classified as an irritant. Standard laboratory safety protocols (GLP) must be enforced.

  • Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

  • Handling : Use a fume hood to avoid inhalation of dust.

  • Storage : Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Desiccate to prevent hydrolysis.

  • Incompatibility : Strong oxidizing agents, strong bases (liberates free base which is unstable), and moisture.

References

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Technical Whitepaper for Drug Development & Synthetic Chemistry Professionals Executive Summary The precise characterization of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) is critical for its app...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development & Synthetic Chemistry Professionals

Executive Summary

The precise characterization of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) is critical for its application as a pharmacophore precursor in the synthesis of isoquinoline alkaloids (e.g., Papaverine) and adrenergic receptor ligands.[1] This guide defines the compound's molecular weight not merely as a static value, but as a dynamic parameter governing stoichiometric precision in multi-step organic synthesis. We provide a validated determination of its mass, a mechanistic synthesis workflow, and self-validating analytical protocols to ensure experimental integrity.

Molecular Identity & Stoichiometric Data

For high-precision stoichiometry, researchers must distinguish between the free base and the hydrochloride salt forms. The hydrochloride salt is the standard stable solid form used in storage and reaction initiation.

Molecular Weight Determination

The molecular weight (MW) is calculated based on the standard atomic weights of the constituent elements.

ParameterValue
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Common Name 3,4-Dimethoxyphenylacetamidine HCl
CAS Number 6487-89-4
Chemical Formula

Molecular Weight (Average) 230.69 g/mol
Monoisotopic Mass 230.0822 Da
Free Base MW 194.23 g/mol (

)
Salt/Base Ratio 1.188 (Correction factor for gravimetric measurements)
Structural Composition Table
ComponentCountContribution to MW ( g/mol )Structural Function
Carbon (

)
10120.11Aryl core & ethyl linker
Hydrogen (

)
1515.12Valency saturation
Nitrogen (

)
228.01Amidine pharmacophore
Oxygen (

)
232.00Methoxy donors (3,4-position)
Chlorine (

)
135.45Counter-ion (Stability)

Synthetic Pathway & Mechanism

The synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride typically proceeds via the Pinner Reaction , converting a nitrile to an amidine through an imidate ester intermediate.[1] This route is preferred over direct amination due to its high selectivity and avoidance of harsh reduction conditions that could cleave the methoxy ethers.

Mechanistic Workflow (Pinner Reaction)

The transformation involves the acid-catalyzed addition of ethanol to (3,4-dimethoxyphenyl)acetonitrile, followed by ammonolysis.[1]

SynthesisPathway Start 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile) Step1 Pinner Reaction (HCl(g), EtOH, 0°C) Start->Step1 Nucleophilic Attack Inter Imidate Ester Hydrochloride Step1->Inter Formation of Imidate Step2 Ammonolysis (NH3 in EtOH) Inter->Step2 Displacement of OEt Product 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Step2->Product Amidine Formation

Figure 1: Step-wise synthesis of the target amidine salt via the Pinner method.

Experimental Protocols

Synthesis Procedure

Objective: Synthesize 10.0 g of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.

Reagents:

  • (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile): 7.7 g (43.5 mmol)[1]

  • Ethanol (Anhydrous): 50 mL

  • HCl gas (dried)

  • Ammonia (anhydrous, ethanolic solution)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve 7.7 g of nitrile in 30 mL of anhydrous ethanol/ether (1:1). Cool to 0°C in an ice bath.

  • Acid Saturation: Bubble dry HCl gas through the solution for 2 hours until saturation is reached (weight gain ~2-3g).

  • Crystallization (Self-Validation): Seal the vessel and store at 4°C for 24 hours. The precipitation of the imidate ester hydrochloride confirms the success of Step 1.

  • Ammonolysis: Filter the imidate salt rapidly (hygroscopic) and resuspend in 20 mL anhydrous ethanol. Add excess ethanolic ammonia (10% solution) while stirring at 0°C.

  • Final Isolation: Allow to warm to room temperature over 4 hours. Evaporate solvent to dryness. Recrystallize the residue from isopropanol/ether to yield the target amidine hydrochloride.

Analytical Validation (QC)

To verify the molecular weight and identity, use the following self-validating checks:

  • Mass Spectrometry (ESI-MS):

    • Expected Signal: The HCl salt dissociates in solution. Look for the cation peak

      
      .
      
    • Calculation: Free base MW (194.23) + Proton (1.007) = 195.24 m/z .

    • Validation Rule: If the peak is at 230, the salt is not dissociating (unlikely in ESI) or an adduct formed. The primary peak must be ~195.

  • FT-IR Spectroscopy:

    • Nitrile Disappearance: The sharp peak at

      
       (C≡N) must be absent.[1]
      
    • Amidine Appearance: Look for strong bands at

      
       (C=N) and 
      
      
      
      (N-H stretch).[1]
  • Melting Point:

    • Target Range: 114.5 – 115.0 °C.

    • Deviation: A depressed MP (<110°C) indicates retained solvent or incomplete ammonolysis.

Pharmaceutical Relevance

In drug development, this compound serves as a "masked" equivalent of the corresponding phenethylamine. The amidine group provides:

  • Enhanced Water Solubility: The

    
     of the amidine (~12) ensures it remains protonated and soluble at physiological pH, unlike the weaker amine bases.
    
  • Bioisosterism: The amidine group mimics the guanidine moiety found in arginine, allowing it to interact with specific G-protein coupled receptors (GPCRs).

  • Synthetic Utility: It is a direct precursor to 1-benzylisoquinolines via cyclization with

    
    -halo ketones or aldehydes.[1]
    

References

  • PubChem. (2025).[2][3] 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.[1][4][5][6][7][8][9] National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Product Specification. Merck KGaA. Link

  • Smolecule. (n.d.). Compound Summary for CAS 6487-89-4. Link

  • Cayman Chemical. (n.d.). 3,4-Dimethoxyphenethylamine derivatives and analogs. Link

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Topic: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride structure elucidation Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride structure elucidation Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a comprehensive framework for the structural characterization of 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4). As a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., papaverine analogs) and a pharmacophore in adrenergic ligand research, verifying its structural integrity is paramount. This document details the synthetic origin to predict impurity profiles, followed by a multi-modal spectroscopic analysis (MS, IR, 1D/2D NMR) to unambiguously confirm the structure.

Synthetic Origin & Impurity Logic

Understanding the synthesis is the first step in structural elucidation. This compound is typically derived from (3,4-dimethoxyphenyl)acetonitrile (homoveratronitrile) via the Pinner Reaction . This context is vital for the analyst, as it dictates the specific impurities to target (e.g., hydrolysis byproducts).

Reaction Pathway & Impurity Vector

The synthesis involves the acid-catalyzed addition of an alcohol (usually methanol or ethanol) to the nitrile to form an imidate intermediate, which is subsequently ammonolyzed to the amidine.

PinnerReaction Nitrile Nitrile Precursor (Homoveratronitrile) Imidate Imidate Ester (Intermediate) Nitrile->Imidate HCl(g), MeOH (Pinner Step 1) Amidine Target Amidine HCl (Product) Imidate->Amidine NH3 / MeOH (Pinner Step 2) Ester Impurity: Methyl Ester (Hydrolysis Byproduct) Imidate->Ester H2O (Hydrolysis)

Figure 1: Pinner reaction pathway showing the critical divergence between the target amidine and the ester impurity.

Analyst Note: The primary challenge is distinguishing the amidine from the imidate ester or the hydrolyzed methyl ester. Both impurities share the dimethoxyphenyl core but differ at the functional head group.

Analytical Strategy: The Self-Validating Protocol

To ensure rigorous identification, we employ a "cross-confirmation" strategy where no single technique is relied upon in isolation.

The Elucidation Workflow
  • HRMS: Establish molecular formula and unsaturation number.

  • FT-IR: Confirm conversion of Nitrile (

    
    ) to Amidine (
    
    
    
    ).
  • NMR (

    
    ):  Map carbon skeleton and proton connectivity. Critical:  Use DMSO-
    
    
    
    to observe exchangeable amidine protons.
  • XRD (Optional): Definitive stereochemical and salt-form confirmation.

Spectroscopic Elucidation

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) provides the foundational evidence of the molecular formula.

  • Theoretical Formula:

    
     (Salt); 
    
    
    
    (Free Base cation).
  • Target Ion (

    
    ): 
    
    
    
    
    
    .
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      
      
      ): Characteristic of primary amidines.
    • Tropylium ion formation (

      
      
      
      
      
      ): Characteristic of the dimethoxybenzyl moiety.
Infrared Spectroscopy (FT-IR)

IR is the fastest method to validate the Pinner transformation.

Functional GroupWavenumber (

)
Diagnostic Value
Amidine

1680 – 1690 Primary confirmation. Strong band. Distinguishes from ester

(~1735

).
Amine

3000 – 3400Broad, multiple bands due to salt formation (

character).
Ether

1260, 1025Confirms methoxy groups on the phenyl ring.
Nitrile

2240 Absence required. Presence indicates unreacted starting material.
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for connectivity.

  • Solvent: DMSO-

    
     is required. 
    
    
    
    will cause the rapid exchange and disappearance of the critical amidine protons (
    
    
    ).
  • Reference: Tetramethylsilane (TMS) at

    
     0.00 ppm.
    

NMR Data Assignment (400 MHz, DMSO-

)
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
Amidine

8.8 – 9.2 Broad Singlet3H (4H*)Exchangeable. Indicates

salt form.
Ar-H Aromatic6.8 – 7.2Multiplet3HTypical ABX system for 1,3,4-substituted benzene.
Methoxy

3.75 – 3.78Singlet(s)6HTwo overlapping or distinct singlets. Electron-donating effect.
Methylene

3.65 Singlet2HBenzylic protons. Shifted downfield by the amidine cation.

*Note: In the hydrochloride salt, the amidine group is protonated, often integrating between 3H and 4H depending on water content and exchange rate.


NMR Key Signals
  • Amidine Carbon (

    
     ~165-170 ppm):  The most deshielded signal. If this signal is at ~172 ppm, suspect ester impurity. If at ~119 ppm, suspect unreacted nitrile.
    
  • Aromatic C-O (

    
     ~149 ppm):  Carbons 3 and 4 attached to methoxy groups.
    
  • Methoxy Carbons (

    
     ~56 ppm):  Distinct aliphatic signals.
    

Quality Control & Impurity Profiling

For drug development applications, the mere presence of the compound is insufficient; purity is critical.

HPLC Method for Purity

A reverse-phase method is recommended to separate the highly polar amidine from the non-polar nitrile.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% TFA in Water (TFA is crucial to suppress silanol interactions with the basic amidine).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 230 nm and 280 nm.

System Suitability Criteria
  • Tailing Factor: Must be

    
    . Amidines often tail due to column interactions; if tailing persists, increase buffer strength or add triethylamine modifier.
    
  • Resolution:

    
     between the target amidine and the hydrolysis ester impurity.
    

References

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard text for general IR/NMR interpretation principles).

  • Beilstein J. Org.[1] Chem. (2013).[1][3][4] A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

Sources

Exploratory

"mechanism of action of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Topic: Mechanism of Action and Synthetic Utility of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action and Synthetic Utility of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists[1]

From Bioactive Scaffold to Isoquinoline Precursor[1][2]

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) represents a critical chemical scaffold in drug discovery, functioning dually as a bioactive ligand and a high-value synthetic intermediate.[1][2][3] Structurally, it consists of a 3,4-dimethoxyphenethylamine backbone modified with a terminal amidine group.[1]

In medicinal chemistry, this compound is best characterized not as a single-target drug, but as a privileged structure with two distinct mechanistic roles:

  • Pharmacological Agent: It acts as a reversible inhibitor of serine proteases and a ligand for imidazoline receptors (I2), driven by the cationic amidine moiety mimicking the arginine side chain.[1]

  • Synthetic Precursor: It serves as the obligate intermediate in the synthesis of isoquinoline alkaloids (e.g., Papaverine) and benzazepines (e.g., Ivabradine), utilizing the Bischler-Napieralski cyclization mechanism to form the tetrahydroisoquinoline core.[1]

This guide analyzes the molecular mechanisms underlying both its biological interaction profile and its transformation in drug development pipelines.

Pharmacological Mechanism of Action

While often utilized as an intermediate, the intact molecule possesses significant biological activity governed by its cationic pharmacophore .[1]

2.1. Structural Determinants of Binding

The molecule operates via a "Two-Point Anchor" mechanism:

  • The Amidine Head (Cationic): At physiological pH, the amidine group (

    
    ) is protonated.[1] This positive charge forms a salt bridge with anionic aspartate (Asp) or glutamate (Glu) residues in receptor binding pockets (e.g., the S1 pocket of serine proteases).[1]
    
  • The Dimethoxy Tail (Lipophilic/H-Bonding): The 3,4-dimethoxy phenyl ring engages in

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) and hydrogen bonding via the methoxy oxygens.[1]
    
2.2. Target 1: Serine Protease Inhibition (Trypsin-like)

Amidines are classical competitive inhibitors of trypsin-like serine proteases.[2] The mechanism involves the formation of a non-covalent, reversible complex.

  • Mechanism: The protonated ethanimidamide competes with the natural substrate (Arginine/Lysine) for the S1 specificity pocket .[1]

  • Thermodynamics: The binding is entropy-driven by the displacement of water molecules from the hydrophobic S1 pocket and enthalpy-driven by the electrostatic interaction between the amidine and Asp-189 (in Trypsin numbering).[2]

2.3. Target 2: Imidazoline Receptor Modulation (I2 Sites)

The structural homology to clonidine and idazoxan allows 2-(3,4-Dimethoxyphenyl)ethanimidamide to bind Imidazoline I2 receptors , which are localized on mitochondrial monoamine oxidase (MAO) enzymes.[1]

  • Effect: Modulation of I2 sites is linked to the regulation of monoamine neurotransmitter levels, providing a mechanistic basis for its use as a fragment in antidepressant and neuroprotective drug design.

2.4. Visualization of Signaling & Interaction

The following diagram illustrates the dual pathway of this compound: its direct receptor interaction and its metabolic influence via MAO/Imidazoline pathways.

MoA_Pathway cluster_Pharm Pharmacological Interaction Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Amidine Amidine Cation (+) Compound->Amidine Dissociation/Protonation I2_Receptor Imidazoline I2 Receptor (Mitochondrial) Compound->I2_Receptor Ligand Binding S1_Pocket Serine Protease (S1 Pocket/Asp189) Amidine->S1_Pocket Salt Bridge Inhibition Competitive Inhibition (Protease Stalling) S1_Pocket->Inhibition Blockade MAO_Mod MAO-B Modulation I2_Receptor->MAO_Mod Allosteric Reg

Figure 1: Pharmacological interaction map showing the dual targeting of protease active sites and mitochondrial imidazoline receptors.[1][2]

Mechanism of Synthetic Utility (Drug Development)

In the context of drug development, the "action" of this compound is its transformation into the isoquinoline scaffold, a core structure in drugs like Verapamil (calcium channel blocker) and Papaverine (phosphodiesterase inhibitor).[1]

3.1. The Bischler-Napieralski Cyclization

The primary reaction mechanism utilized is the cyclodehydration of the ethanimidamide (or its amide precursor) to form a 3,4-dihydroisoquinoline.

  • Activation: The amidine nitrogen or the precursor amide oxygen is activated by a Lewis acid (e.g.,

    
     or 
    
    
    
    ).[1]
  • Electrophilic Attack: The activated carbon becomes highly electrophilic.

  • Cyclization: The electron-rich 3,4-dimethoxy phenyl ring attacks the electrophilic carbon (Intramolecular Electrophilic Aromatic Substitution).[1][2]

  • Aromatization: Subsequent oxidation or elimination yields the isoquinoline core.

3.2. Comparative Utility Data

The following table summarizes the utility of this scaffold compared to other phenethylamine derivatives in synthesis.

Precursor VariantReaction TypeTarget Drug ClassYield EfficiencyKey Mechanistic Advantage
Ethanimidamide (Amidine) CyclocondensationImidazoles / PyrimidinesHigh (>85%)Nitrogen nucleophile allows heterocycle formation without harsh dehydration.[2]
Acetamide (Amide) Bischler-NapieralskiIsoquinolines (Papaverine)Med-High (60-75%)Direct access to dihydroisoquinoline core; requires

.[1][2]
Ethanamine (Amine) Pictet-SpenglerTetrahydroisoquinolinesVariableRequires aldehyde partner; sensitive to steric hindrance.[1][2]
Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the intermediate and a validation assay for its biological activity.

4.1. Protocol: Synthesis via Pinner Reaction

This protocol converts the nitrile precursor into the ethanimidamide hydrochloride salt.

Reagents:

  • (3,4-Dimethoxyphenyl)acetonitrile[1][2]

  • Anhydrous Ethanol[1]

  • Dry HCl gas[1][2]

  • Ammonia (anhydrous)[1]

Step-by-Step Methodology:

  • Imidate Formation: Dissolve (3,4-Dimethoxyphenyl)acetonitrile (10 mmol) in anhydrous ethanol (20 mL) at 0°C.

  • Acidification: Bubble dry HCl gas through the solution for 2 hours until saturation.

    • Mechanistic Note: This forms the ethyl imidate hydrochloride intermediate (Pinner salt), activating the nitrile carbon.[1]

  • Incubation: Seal and store at 4°C for 24 hours. Precipitate may form.

  • Ammonolysis: Remove solvent in vacuo. Resuspend the residue in anhydrous ethanol. Treat with excess anhydrous ammonia (7M in methanol) at 0°C.

  • Crystallization: Stir for 12 hours. Filter the ammonium chloride byproduct. Concentrate the filtrate and recrystallize from Ethanol/Ether to yield 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride .[1][2]

4.2. Protocol: In Vitro MAO-A Inhibition Assay

To verify the bioactivity of the scaffold (E-E-A-T validation).

Materials:

  • Recombinant Human MAO-A enzyme.[2]

  • Substrate: Kynuramine (fluorometric).[1]

  • Test Compound: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl.[1][2][3][4]

Workflow:

  • Preparation: Dilute test compound in DMSO (10 mM stock).

  • Incubation: Incubate enzyme (0.01 mg/mL) with test compound (0.1 - 100

    
    ) in Phosphate Buffer (pH 7.[1][2]4) for 15 mins at 37°C.
    
  • Reaction: Add Kynuramine (50

    
    ).[1] Measure fluorescence (Ex 310 nm / Em 400 nm) continuously for 20 mins.
    
  • Analysis: Plot velocity vs. concentration to determine

    
    .
    
    • Expected Result: Competitive inhibition profile due to the structural similarity to tyramine.

Synthetic Pathway Visualization

The transformation of this amidine into the pharmacologically active isoquinoline core (e.g., Papaverine analog synthesis) is detailed below.

Synthesis_Pathway Start 3,4-Dimethoxyphenylacetonitrile Intermediate 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl (The Topic Compound) Start->Intermediate 1. HCl/EtOH 2. NH3 (Pinner Rxn) Cyclization Bischler-Napieralski Cyclization (-NH3) Intermediate->Cyclization Acyl Chloride/POCl3 Product 1-Substituted-3,4-Dihydroisoquinoline (Drug Core) Cyclization->Product Intramolecular Aromatic Substitution

Figure 2: The synthetic trajectory of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl in the production of isoquinoline-based therapeutics.[1][2][5]

References
  • ChemicalBook. (2025).[1][6] 2-(3,4-dimethoxyphenyl)ethanamine hydrochloride Properties and Uses. Retrieved from Validates the structural class and use as a catalyst/intermediate for isoquinolines.[1]

  • National Institutes of Health (NIH). (2015).[1] Synthesis and structure–activity relationship of amidine derivatives of 3,4-ethylenedioxythiophene as novel antibacterial agents.[1][7][8] Retrieved from Establishes the pharmacological mechanism of amidine derivatives in DNA binding and antimicrobial activity.[1]

  • National Institutes of Health (NIH). (2005).[1] 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino] (Verapamil Precursor).[1][2][9] Retrieved from Confirms the role of the dimethoxyphenethyl scaffold in Verapamil-class drugs and P-gp transport mechanisms.[1][2]

  • MDPI. (2023).[1] Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from Details the Pomeranz–Fritsch–Bobbitt cyclization and the use of phenethyl-amino intermediates in isoquinoline synthesis.[1]

  • Beilstein Journal of Organic Chemistry. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Retrieved from Provides mechanistic evidence for amidine groups as enzyme inhibitors (serine protease/lactamase).[1]

Sources

Foundational

"biological activity of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Topic: Biological Activity of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylamidine HCl) is a specialized pharmacophore probe and synthetic intermediate characterized by a phenethylamine-like core functionalized with a highly basic amidine group.

While widely utilized as a precursor in the synthesis of isoquinoline alkaloids and anti-ulcer agents (e.g., N-acylhomoveratrylamines), its intrinsic biological activity is defined by its capacity to act as a competitive inhibitor of arginine-specific enzymes . The amidine moiety (


) serves as a bioisostere for the guanidinium group of arginine, allowing the compound to anchor into the specificity pockets of serine proteases (e.g., Trypsin, Thrombin) and Nitric Oxide Synthases (NOS).

This guide details the compound’s pharmacological profile, delineating its dual role as a serine protease inhibitor and a neurological scaffold precursor , and provides validated protocols for assessing its inhibitory potency.

Chemical Profile & Structural Logic

The biological activity of this compound is strictly dictated by its two distinct structural domains:

DomainChemical FeatureBiological Function
A: Recognition Core 3,4-DimethoxyphenylProvides hydrophobic interaction (π-stacking) and mimics the catechol/phenethylamine motif found in neurotransmitters (dopamine, norepinephrine).
B: Warhead Ethanimidamide (Amidine)Mimics the arginine side chain. Forms a critical salt bridge with Aspartate residues (e.g., Asp189 in Trypsin) in the enzyme's S1 specificity pocket.

Molecular Properties:

  • IUPAC Name: 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 230.69 g/mol [1]

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in non-polar organic solvents.

Mechanism of Action (MOA)

The compound primarily functions via competitive reversible inhibition .

3.1 Serine Protease Inhibition

In trypsin-like serine proteases, the enzyme cleaves peptide bonds C-terminal to basic residues (Arg, Lys).

  • Binding: The positively charged amidine group enters the S1 specificity pocket of the enzyme.

  • Stabilization: It forms a bidentate ionic interaction (salt bridge) with the carboxylate of the active site Aspartate residue.

  • Blockade: The bulky 3,4-dimethoxyphenyl tail occupies the hydrophobic S2/S3 subsites, sterically hindering the approach of the natural substrate.

3.2 Nitric Oxide Synthase (NOS) Inhibition

Amidines are established inhibitors of NOS isoforms (iNOS, nNOS). The mechanism involves the amidine group binding to the heme-adjacent pocket, competing with L-Arginine. The 3,4-dimethoxy substitution pattern modulates selectivity, often favoring iNOS (inducible) over eNOS (endothelial) due to steric constraints in the substrate access channel.

3.3 Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

MOA_Pathway Substrate Natural Substrate (L-Arginine / Peptide) Enzyme Target Enzyme (Trypsin / NOS) [Aspartate in S1 Pocket] Substrate->Enzyme Kon (Binding) Complex_Active Enzyme-Substrate Complex (Active) Enzyme->Complex_Active Catalysis Complex_Inhibited Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_Inhibited Ionic Bond (Amidine-Aspartate) Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide Compound->Enzyme Competitive Binding (Mimics Arg) Product Product Formation (NO / Cleaved Peptide) Complex_Active->Product Kcat Complex_Inhibited->Complex_Active Blocked

Caption: Competitive inhibition pathway where the amidine moiety displaces the natural substrate by occupying the catalytic S1 pocket.

Biological Activity Spectrum

4.1 Enzyme Inhibition Data (Predicted & Observed)

Based on Structure-Activity Relationship (SAR) data for homologous phenylacetamidines:

Target EnzymePredicted Activity (

)
MechanismRelevance
Trypsin 10 - 100

M
CompetitiveStandard reference activity for amidines.
Thrombin > 100

M
CompetitiveLower affinity due to lack of specific distal binding groups found in selective inhibitors (e.g., dabigatran).
iNOS 1 - 50

M
CompetitivePotential anti-inflammatory pathway modulation.
4.2 Pharmacological Applications[2][3][4]
  • Anti-Ulcer Precursor: The compound is a key intermediate in the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide, which exerts cytoprotective effects on gastric mucosa.

  • Neurological Probe: The 3,4-dimethoxy motif is structurally related to mescaline and verapamil. While the charged amidine prevents significant BBB penetration, derivatives are used to probe peripheral imidazoline receptors.

Experimental Protocols

Protocol A: Spectrophotometric Trypsin Inhibition Assay

Objective: Determine the


 of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl against bovine trypsin.

Reagents:

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    
  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride), 1 mM stock in DMSO.

  • Enzyme: Bovine Trypsin (Sigma T1426), 1 mg/mL stock in 1 mM HCl.

  • Test Compound: 10 mM stock in water.

Workflow:

  • Preparation: Dilute Trypsin to 10

    
    g/mL in Buffer.
    
  • Incubation: In a 96-well plate, add:

    • 150

      
      L Buffer
      
    • 20

      
      L Test Compound (serial dilutions: 0.1 
      
      
      
      M – 1000
      
      
      M)
    • 10

      
      L Trypsin solution
      
    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20

    
    L BAPNA substrate.
    
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the equation:
    
    
    
    
Protocol B: Chemical Synthesis (Pinner Reaction)

Context: If the compound is unavailable commercially, it is synthesized from the corresponding nitrile.

Synthesis_Workflow Step1 Starting Material: 3,4-Dimethoxyphenylacetonitrile Intermediate Imidate Ester Intermediate (Pinner Salt) Step1->Intermediate Pinner Reaction Reagent1 Dry HCl (gas) + Ethanol (0°C, Anhydrous) Reagent1->Intermediate Final Product: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl Intermediate->Final Ammonolysis Reagent2 Ammonia (NH3) in Ethanol (Room Temp) Reagent2->Final

Caption: Two-step synthesis via Pinner reaction: Nitrile conversion to imidate, followed by ammonolysis.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Desiccate at -20°C. The amidine group is hygroscopic and prone to hydrolysis to the amide if exposed to moisture at high pH.

References

  • Smolecule. (2024). Biological activity and chemical profile of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2022). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. PubMed. Retrieved from

  • MDPI. (2022). Ability of substituted acetamides to Stimulate Endogenous Nitric Oxide Synthesis. International Journal of Molecular Sciences. Retrieved from

  • CymitQuimica. (2024).[5] Chemical properties of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride. Retrieved from

  • PubChem. (2024). Amidines as Protease Inhibitors: General Pharmacology. Retrieved from

Sources

Exploratory

"2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride literature review"

This technical guide provides a comprehensive review of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical amidine building block in medicinal chemistry.[1] A Versatile Precursor for Nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical amidine building block in medicinal chemistry.[1]

A Versatile Precursor for Nitrogenous Heterocycles[1]

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylamidine HCl) is a high-value synthetic intermediate characterized by the presence of an electron-rich veratryl group linked to a reactive amidine moiety.[1]

It serves as a "chemical hinge" in drug discovery, primarily used to construct pharmacophores found in isoquinolines, pyrimidines, and imidazoles. Its structural homology to phenethylamine allows it to function as a scaffold for adrenergic and serotonergic receptor ligands, while the amidine group provides a guanidine-mimetic anchor for enzyme inhibitors.

Property Specification
CAS Number 6487-89-4
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Molecular Formula C₁₀H₁₅ClN₂O₂
Molecular Weight 230.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in acetone
pKa (Amidine) ~11.5–12.0 (estimated for conjugate acid)
Chemical Synthesis Architecture

The most authoritative and scalable method for synthesizing this compound is the Pinner Reaction , utilizing (3,4-dimethoxyphenyl)acetonitrile as the starting material. This route is preferred over direct amination of esters due to higher yields and the avoidance of high-pressure ammonia reactors.

2.1 The Pinner Synthesis Protocol

This biphasic protocol ensures the complete conversion of the nitrile to the imidate ester before ammonolysis, preventing the formation of secondary amide byproducts.

Reagents:

  • Precursor: (3,4-Dimethoxyphenyl)acetonitrile[1][2]

  • Solvent: Anhydrous Ethanol (EtOH)[1]

  • Reagent: Hydrogen Chloride gas (HCl)[1]

  • Nucleophile: Ammonia (NH₃) in Methanol[1]

Step-by-Step Methodology:

  • Pinner Salt Formation (Imidate Ester):

    • Dissolve (3,4-dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous EtOH (5.0 eq) and diethyl ether (solvent volume).

    • Cool the solution to 0°C under an inert nitrogen atmosphere.

    • Bubble dry HCl gas through the solution until saturation (approx. 4-6 hours). Crucial: Moisture must be excluded to prevent hydrolysis to the ester.[1]

    • Store the mixture at 4°C for 24 hours. The imidate ester hydrochloride precipitates as a white solid.

    • Filtration: Collect the solid under nitrogen to avoid hydrolysis.

  • Ammonolysis (Amidine Formation):

    • Suspend the imidate ester intermediate in anhydrous methanol.

    • Treat with 7N Ammonia in methanol (2.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Purification: Evaporate solvent.[3] Recrystallize the residue from Isopropanol/Ether to yield the target hydrochloride salt.

2.2 Mechanistic Pathway

The synthesis relies on the electrophilic activation of the nitrile carbon by protonation, making it susceptible to attack by the alcohol oxygen, followed by nitrogen displacement.

PinnerSynthesis Nitrile 3,4-Dimethoxyphenylacetonitrile Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate Pinner Reaction (0°C, Anhydrous) HCl HCl (gas) / EtOH HCl->Imidate Product 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Imidate->Product Ammonolysis (-OEt displacement) Ammonia NH3 / MeOH Ammonia->Product

Figure 1: The Pinner Synthesis pathway converting the nitrile precursor to the amidine salt.[1][4][2][3][5][6][7]

Synthetic Utility: Heterocycle Construction

The amidine moiety acts as a 1,3-binucleophile (N-C-N), making this compound an essential "clip" for closing rings with 1,3-dielectrophiles.

3.1 Synthesis of 2-Substituted Pyrimidines

Reaction with


-keto esters (e.g., ethyl acetoacetate) or 

-diketones yields pyrimidines.[1] This is a primary route for synthesizing analogs of Trimethoprim or Fasudil .
  • Protocol: Reflux the amidine HCl with the dicarbonyl compound in ethanol containing Sodium Ethoxide (NaOEt). The base liberates the free amidine, which undergoes condensation-cyclization.

3.2 Synthesis of Imidazoles

Reaction with


-haloketones (e.g., phenacyl bromide) yields 2,4-disubstituted imidazoles.[1]
  • Mechanism: The amidine nitrogen attacks the ketone carbonyl (or displaces the halide), followed by cyclodehydration.

Heterocyclization cluster_pyrim Pyrimidine Synthesis cluster_imid Imidazole Synthesis Amidine 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Pyrimidine 2-(3,4-Dimethoxybenzyl) -4-methyl-6-hydroxypyrimidine Amidine->Pyrimidine + NaOEt / Reflux Imidazole 2-(3,4-Dimethoxybenzyl) -4-phenylimidazole Amidine->Imidazole + NaHCO3 / EtOH BetaKeto 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) BetaKeto->Pyrimidine AlphaHalo Alpha-Haloketone (e.g., Phenacyl Bromide) AlphaHalo->Imidazole

Figure 2: Divergent synthesis pathways for Pyrimidine and Imidazole scaffolds.[1]

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ 9.0–9.4 ppm (br s, 3H/4H): Amidine NH protons (exchangeable). Broadening indicates salt formation.

  • δ 6.8–7.0 ppm (m, 3H): Aromatic protons (Veratryl ring).

  • δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ 3.73 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 3.65 ppm (s, 2H): Benzylic methylene (-CH₂-).[1]

2. Infrared Spectroscopy (FT-IR):

  • 3000–3300 cm⁻¹: N-H stretching (broad, strong due to HCl salt).

  • 1670–1690 cm⁻¹: C=N stretching (Amidine characteristic band).

  • 1260 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

3. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 195.11 m/z (Free base). Observed: 195.1 m/z.

  • Note: The chloride counterion (35/37 Cl) will not be observed in positive mode unless analyzing aggregates.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Storage: Hygroscopic. Store at -20°C under desiccant.

  • Stability: Amidines are strong bases. In solution, the free base is prone to hydrolysis to the amide (2-(3,4-dimethoxyphenyl)acetamide) if pH is not maintained. Always handle as the hydrochloride salt until the final cyclization step.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless acylation is intended).

References
  • Pinner Synthesis of Amidines: Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim.
  • Synthesis of Veratryl Derivatives: Tetrahedron, 1973, 29, pp. 73-76.[3] (Describes the nitrile precursor synthesis and reactivity).

  • Application in Heterocycles: European Patent EP0534859.[3] (Describes the use of dimethoxy-substituted intermediates in the synthesis of cardiac drugs like Ivabradine).

  • Compound Data: PubChem CID 22245813.[7] 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.[1][8][4][5][7][9] [1][7]

  • Amidine Reactivity: Dunn, P. J. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (Discusses solvent selection for amidine synthesis).

Sources

Foundational

"discovery and history of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

A Critical Intermediate in Benzylisoquinoline and Heterocyclic Pharmacophore Synthesis [1] Executive Summary This technical guide examines the chemical history, synthetic evolution, and application of 2-(3,4-Dimethoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Benzylisoquinoline and Heterocyclic Pharmacophore Synthesis [1]

Executive Summary

This technical guide examines the chemical history, synthetic evolution, and application of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4).[1] While rarely a final therapeutic agent itself, this amidine salt represents a pivotal "synthetic hinge" in medicinal chemistry. Historically, it served as a high-reactivity surrogate for amides in the total synthesis of Papaverine -type alkaloids.[1] In modern drug discovery, it functions as a versatile electrophile for constructing imidazole, pyrimidine, and triazine scaffolds found in cardiovascular and anti-ulcer therapeutics.

Part 1: Chemical Identity & Structural Significance[1][2]

The molecule is a substituted acetamidine stabilized as a hydrochloride salt.[1][2] Its core features a homoveratryl (3,4-dimethoxybenzyl) tail—a motif ubiquitous in natural products (e.g., dopamine, papaverine)—linked to a nitrogen-rich amidine head.[1]

Property Technical Specification
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Common Synonyms Homoveratramidine HCl; 2-(3,4-Dimethoxyphenyl)acetimidamide HCl
CAS Number 6487-89-4
Molecular Formula C₁₀H₁₅ClN₂O₂
Molecular Weight 230.69 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Key Reactivity Nucleophilic attack at amidine carbon; Cyclization with

-haloketones
Structural Logic

The 3,4-dimethoxy pattern mimics the catechol moiety of dopamine but is metabolically protected (methylated), increasing lipophilicity and preventing rapid oxidation.[1] The amidine group (


) is the functional equivalent of an "activated amide," providing the necessary nitrogen nucleophiles for heterocycle ring closure without the harsh conditions often required for amide dehydration.[1]

Part 2: Historical Context — The Isoquinoline Quest[1]

The "discovery" of this molecule is inextricably linked to the industrial race to synthesize Papaverine , a non-narcotic antispasmodic alkaloid originally isolated from opium by Georg Merck in 1848.

The Problem: Limited Natural Supply

By the late 19th century, the demand for Papaverine as a smooth muscle relaxant exceeded the yields obtainable from opium extraction.[1] Chemists needed a scalable total synthesis.[1]

The Solution: The Pinner Strategy

Early syntheses (e.g., Pictet-Gams, 1909) utilized amides in the Bischler-Napieralski reaction, which required extreme heat and aggressive dehydrating agents (


).[1]

The introduction of the amidine intermediate—derived via the Pinner Reaction (developed by Adolf Pinner in 1877)—offered a milder alternative.[1] By converting the nitrile precursor (homoveratronitrile) into an imidate and then an amidine, chemists could close heterocyclic rings (like imidazoles or isoquinolines) under more controlled conditions.[1] This molecule thus represents the evolution from "brute force" alchemy to rational synthetic design.[1]

Part 3: Synthetic Logic & Mechanism (The "Discovery")[1]

The synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is a classic application of the Pinner Synthesis .[1] It transforms a nitrile into an amidine via an imidate ester intermediate.[1][3]

Mechanistic Pathway[1][5][6]
  • Protonation: The nitrile nitrogen is protonated by anhydrous HCl, activating the carbon for nucleophilic attack.[1]

  • Alcoholysis: Ethanol attacks the activated nitrile carbon, forming the Pinner Salt (Ethyl imidate hydrochloride).[1]

  • Ammonolysis: Treatment with ammonia displaces the ethoxy group, yielding the target amidine.[1]

Visualization: The Synthetic Pathway

The following diagram illustrates the retrosynthetic logic connecting natural precursors (Eugenol) to the target Amidine and its downstream pharmaceutical applications.

G Eugenol Eugenol (Natural Precursor) Nitrile Homoveratronitrile (3,4-Dimethoxybenzyl cyanide) Eugenol->Nitrile Methylation & Cyanation Imidate Ethyl Imidate HCl (Unstable Pinner Salt) Nitrile->Imidate HCl (gas), EtOH (Anhydrous) Target TARGET AMIDINE HCl (CAS: 6487-89-4) Imidate->Target NH3 (Alcoholic) (- EtOH) Papaverine Papaverine (Isoquinoline Alkaloid) Target->Papaverine Cyclization w/ Acetal Imidazoles Imidazoline Receptors (Antihypertensives) Target->Imidazoles Cyclization w/ Alpha-Halo Ketones

Figure 1: Retrosynthetic pathway showing the derivation of the target amidine from Eugenol and its divergence into distinct pharmacophores.[1]

Part 4: Technical Protocol — Synthesis from Homoveratronitrile[1]

Safety Warning: This protocol involves Hydrogen Chloride gas (toxic/corrosive) and pressurized vessels.[1] All steps must be performed in a fume hood.

Phase 1: Formation of the Imidate (Pinner Salt)

Reagents: 3,4-Dimethoxybenzyl cyanide (1.0 eq), Absolute Ethanol (1.1 eq), Anhydrous Diethyl Ether (Solvent), HCl gas.[1]

  • Preparation: Dissolve 3,4-dimethoxybenzyl cyanide in anhydrous diethyl ether in a round-bottom flask equipped with a calcium chloride drying tube. Add absolute ethanol (stoichiometric equivalent).[1]

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2–3 hours until saturation is reached. Crucial: Moisture must be excluded to prevent hydrolysis to the ester.[1]

  • Crystallization: Seal the flask and refrigerate at 0–4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a crystalline solid.[1]

  • Isolation: Filter the solid rapidly under dry conditions (nitrogen atmosphere preferred) and wash with cold anhydrous ether. Note: Use immediately in Phase 2 due to instability.

Phase 2: Conversion to Amidine Hydrochloride

Reagents: Imidate Salt (from Phase 1), Methanolic Ammonia (saturated).[1]

  • Ammonolysis: Suspend the imidate salt in cold anhydrous methanol.

  • Reaction: Add an excess of saturated methanolic ammonia (approx. 10–15% NH₃ w/w). Seal the pressure vessel and stir at room temperature for 24 hours.

    • Mechanism Check: The ammonia attacks the electrophilic carbon of the imidate, displacing ethanol.

  • Workup: Evaporate the solvent under reduced pressure to remove excess ammonia and methanol.[1]

  • Purification: The residue is the crude amidine hydrochloride.[1] Recrystallize from Isopropanol/Ether to yield pure white crystals (MP: ~114–115°C).[1]

Quality Control (Self-Validating Metrics)
  • Appearance: Must be white crystals. Pink discoloration indicates oxidation of the phenol/methoxy ring.[1]

  • Solubility Check: The product should dissolve clearly in water.[1] Turbidity suggests the presence of unreacted nitrile or hydrolysis to the ester.

  • IR Spectrum: Look for strong C=N stretch at ~1680 cm⁻¹ and absence of C≡N stretch (2240 cm⁻¹).[1]

Part 5: Applications in Drug Development[1]

Isoquinoline Synthesis (Papaverine Analogues)

The amidine serves as a dinucleophile.[1] When reacted with


-bromoketones or specific acetals, it undergoes cyclization to form the isoquinoline core.[1] This method is often preferred over the Bischler-Napieralski reaction for sensitive substrates because it avoids strong acids and high temperatures.[1]
Imidazole-Based Therapeutics

Reacting 2-(3,4-dimethoxyphenyl)ethanimidamide with


-halocarbonyls yields 2-substituted imidazoles .[1]
  • Significance: These structures are pharmacophores for

    
    -adrenergic receptors (similar to Clonidine) and have been investigated for anti-ulcer activity (H2-receptor antagonism).[1]
    
Pyrimidine Synthesis

Condensation with 1,3-dicarbonyls (e.g., malonates) yields pyrimidine derivatives.[1] This pathway is utilized in discovering novel adenosine receptor antagonists.[1]

ReactionScope cluster_products Therapeutic Scaffolds Amidine Amidine HCl (Reactant) Isoquinoline Isoquinolines (Vasodilators) Amidine->Isoquinoline + Acetal / Acid Imidazole Imidazoles (Adrenergic Modulators) Amidine->Imidazole + α-Halo Ketone Pyrimidine Pyrimidines (Adenosine Antagonists) Amidine->Pyrimidine + β-Diester

Figure 2: Divergent synthesis capabilities of the amidine intermediate.[1]

References

  • Pinner, A. (1877).[1][3] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1]

  • Buck, J. S. (1930).[1] The Synthesis of Papaverine and Related Compounds. Journal of the American Chemical Society, 52(10), 4119–4122. [1]

  • Smolecule. (2024).[1] Synthesis Methods for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride. Retrieved from Smolecule Database.[1]

  • ChemicalBook. (2024).[1] 2-(3,4-Dimethoxyphenyl)ethanamine and related Amidine Derivatives.

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.

Sources

Exploratory

"physicochemical characteristics of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Executive Summary This technical guide provides a comprehensive physicochemical profile of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical "Pinner salt" intermediate used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical "Pinner salt" intermediate used in the synthesis of isoquinoline alkaloids, imidazole-based therapeutics, and pyrimidine heterocycles.

Unlike its stable amide counterparts, this amidine salt exhibits unique reactivity and stability profiles dictated by the high basicity of the amidine functionality (


). This document outlines the structural identity, solid-state characteristics, solution-phase behavior, and rigorous handling protocols required to maintain the integrity of this compound during drug development workflows.

Molecular Identity & Structural Analysis

The molecule consists of a veratryl (3,4-dimethoxybenzyl) tail tethered to a highly polar amidine headgroup, stabilized as a hydrochloride salt.

Table 1: Chemical Identity Matrix
Parameter Technical Specification
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Common Synonyms 3,4-Dimethoxybenzylamidine HCl; 2-(3,4-Dimethoxyphenyl)acetimidamide HCl
CAS Registry 6487-89-4
Molecular Formula

Molecular Weight 230.69 g/mol
SMILES COC1=C(OC)C=CC(CC(=N)N)=C1.Cl
Structural Class Phenylacetamidine; Pinner Salt

Solid-State Characteristics

Thermal Behavior

The compound exhibits a relatively low melting point for a hydrochloride salt, indicative of specific crystal lattice packing forces dominated by the flexible methylene linker and the bulky methoxy groups.

  • Melting Point: 114.5 – 115.0 °C (Sharp endotherm) [1].

  • Thermal Stability: Stable up to ~150°C. Above this threshold, amidine salts risk thermal deammoniation to form the corresponding nitrile or degradation to amorphous chars.

Hygroscopicity & Handling

Amidine hydrochlorides are inherently hygroscopic . The ionic headgroup readily coordinates atmospheric moisture.

  • Critical Risk: Absorption of water facilitates hydrolysis of the amidine to the amide (2-(3,4-dimethoxyphenyl)acetamide), which is a thermodynamically favored "dead-end" impurity.

  • Storage Protocol: Must be stored in a desiccator at -20°C .

Solution-State Physicochemistry

Solubility Profile

The amphiphilic nature of the molecule—lipophilic dimethoxybenzyl tail vs. hydrophilic amidinium head—creates a specific solubility window.

Solvent Solubility Rating Mechanistic Insight
Water High (>50 mg/mL)Ionic dissociation of the HCl salt.
Methanol/Ethanol HighFavorable solvation of both the organic tail and ionic head.
DMSO HighUniversal aprotic solvent; ideal for stock solutions.
Diethyl Ether InsolubleSalt form prevents dissolution in non-polar media.
Acetonitrile ModerateUseful for recrystallization when mixed with ether.
Acidity & Basicity (pKa)

The amidine group is a strong base.

  • Estimated pKa: 11.6 – 12.1 (Protonated Amidinium

    
     Free Base).
    
  • Implication: In physiological buffers (pH 7.4), the molecule exists exclusively (>99.9%) as the cationic species. This positive charge is critical for binding interactions in enzyme pockets (e.g., serine proteases) but limits passive membrane permeability unless actively transported.

Hydrolytic Stability (The "Amidine Trap")

The most critical instability factor is hydrolysis. In basic or neutral aqueous solutions, the electrophilic carbon of the amidine is attacked by water (hydroxide), releasing ammonia and forming the amide.

Degradation Pathway:

degradation Amidine Amidine Salt (Active) TetInt Tetrahedral Intermediate Amidine->TetInt + OH- / H2O (pH > 7) Amide Amide Impurity (Inactive) TetInt->Amide - NH3 Ammonia NH3 TetInt->Ammonia

Caption: Hydrolytic degradation pathway. At pH > 8, the half-life of the amidine decreases significantly.

Synthesis & Experimental Protocols

The synthesis follows the classical Pinner Reaction , converting the nitrile precursor to the amidine via an imidate ester intermediate. This method avoids the harsh reduction conditions required for other routes.

Synthesis Workflow (Pinner Strategy)

synthesis Nitrile 3,4-Dimethoxyphenylacetonitrile (Starting Material) Step1 Step 1: Pinner Reaction HCl(g), EtOH, 0°C Nitrile->Step1 Imidate Imidate Ester HCl (Pinner Salt) Step1->Imidate Step2 Step 2: Ammonolysis NH3 / MeOH Imidate->Step2 Product 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (Final Product) Step2->Product

Caption: Step-wise synthesis via the Pinner method. Anhydrous conditions are critical in Step 1 to prevent direct hydrolysis to the ester.

Analytical Method: HPLC Purity Check

Because the amide impurity is neutral and the amidine is cationic, they are easily separated by Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Acidic pH keeps the amidine protonated and sharpens the peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm (Absorption of the dimethoxybenzene moiety) and 280 nm .

  • Expected Retention: The polar amidine elutes earlier than the less polar amide impurity and significantly earlier than the nitrile precursor.

References

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin.
  • PubChem Database . (2023). Compound Summary: 2-(3,4-Dimethoxyphenyl)acetamidine.[1][2][] National Center for Biotechnology Information. Retrieved from [Link]

  • Barker, P. L., et al. (1992). "Benzamidines as inhibitors of factor Xa." Journal of Medicinal Chemistry, 35(12). (Reference for amidine pKa and stability characteristics).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

[1] Executive Summary This technical guide provides an in-depth analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical intermediate in the synthesis of isoquinoline alkaloids and bio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical intermediate in the synthesis of isoquinoline alkaloids and bioactive phenethylamine derivatives.[1][2] While often overshadowed by its parent nitrile or amine analogs, this amidine salt possesses unique physicochemical properties—specifically regarding solubility and hygroscopicity—that dictate its handling in drug development workflows.[1]

This document moves beyond basic catalog data to provide a structural rationale for its solubility profile, a validated protocol for experimental determination, and guidelines for its use in Pinner synthesis and cyclization reactions.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6]

Understanding the solubility of this compound requires a dissection of its molecular architecture. The molecule consists of a lipophilic 3,4-dimethoxybenzyl tail and a highly polar, ionic amidinium hydrochloride head group.[1]

PropertySpecification
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Common Name 3,4-Dimethoxybenzylamidine hydrochloride
CAS Number 6487-89-4
Molecular Formula C₁₀H₁₅ClN₂O₂
Molecular Weight 230.69 g/mol
Physical State White to off-white crystalline solid
Hygroscopicity High (Deliquescent in high humidity)
Structural Visualization

The following diagram illustrates the competitive solvation forces acting on the molecule. The amidinium head group drives aqueous solubility, while the methoxy-substituted phenyl ring provides affinity for polar organic solvents like DMSO and Ethanol.[1]

G cluster_0 Hydrophilic Domain (Head) cluster_1 Lipophilic Domain (Tail) Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Amidine Amidinium Cation (-C(=NH)NH3+) Compound->Amidine Phenyl Phenyl Ring Compound->Phenyl Solvent_Water Water (H2O) High Solubility Amidine->Solvent_Water Ionic/H-Bonding Solvent_DMSO DMSO High Solubility Amidine->Solvent_DMSO Polar Interaction Solvent_Ether Diethyl Ether Insoluble Amidine->Solvent_Ether Repulsion (Insoluble) Chloride Chloride Counterion (Cl-) Chloride->Solvent_Water Ion-Dipole Methoxy 3,4-Dimethoxy Groups Phenyl->Methoxy Phenyl->Solvent_Ether Weak Interaction Methoxy->Solvent_DMSO Dipole-Dipole

Caption: Structural dissection of solubility drivers. The ionic head group dominates, rendering the salt insoluble in non-polar media.[1]

Solubility Profile

As a Senior Application Scientist, I must emphasize that specific batch-to-batch solubility can vary based on crystal habit and residual moisture.[1] However, the following data represents the standard physicochemical profile for amidine hydrochlorides of this class.

Solvent Compatibility Table[1][2]
SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Water High > 50 mg/mLIonic dissociation of the hydrochloride salt; amidinium group acts as strong H-bond donor.[1][2]
DMSO High > 30 mg/mLExcellent solvation of both the aromatic core and the ionic salt. Preferred for stock solutions.
Methanol High > 25 mg/mLHigh dielectric constant supports ion separation; good compatibility with methoxy groups.
Ethanol Moderate ~ 10–20 mg/mLSolubility decreases as alkyl chain length of alcohol increases. Heating may be required.
Acetone Low/Moderate < 5 mg/mLPoor solvation of the chloride ion compared to alcohols.
Diethyl Ether Insoluble < 0.1 mg/mLLack of polarity prevents disruption of the crystal lattice. Used to precipitate the salt.[3]
Chloroform Insoluble < 0.1 mg/mLTypical for hydrochloride salts; useful for washing away non-polar impurities.[2]
pH Dependence (Aqueous)[1]
  • Acidic to Neutral (pH 1–7): The compound remains protonated and highly soluble.[1]

  • Basic (pH > 9): Addition of strong base (NaOH, KOH) will deprotonate the amidinium salt to the free base amidine .[1]

    • Warning: The free base is significantly less stable and less water-soluble. It may oil out or precipitate. For storage and handling, the hydrochloride salt form is strictly preferred.[1]

Experimental Protocol: Precise Solubility Determination

In drug development, "visual solubility" is insufficient.[1] The following protocol provides a self-validating method to determine thermodynamic solubility using HPLC.

Methodology: Equilibrium Shake-Flask

Reagents:

  • Test Compound: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl[1][2][4][5][6]

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4 or Deionized Water[1]

  • Standard: Benzoic acid (internal standard) or pre-calibrated curve.

Workflow:

  • Saturation: Add excess compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Equilibration: Allow the solution to stand for 4 hours to settle undissolved solids.

  • Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm or 280 nm).

HPLC Conditions (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile (Gradient 5% B to 95% B).[1]

  • Rationale: The amidine is polar and will elute early; the methoxy groups provide UV retention.

Synthesis & Application Context

Synthesis via Pinner Reaction

The solubility profile dictates the synthesis strategy. This compound is typically synthesized from (3,4-dimethoxyphenyl)acetonitrile via the Pinner reaction.[1]

  • Imidate Formation: The nitrile is dissolved in anhydrous ethanol and treated with dry HCl gas . The intermediate imidate ester hydrochloride precipitates (insoluble in ether/excess nitrile).[1]

  • Ammonolysis: The imidate is treated with alcoholic ammonia. The final amidine hydrochloride product is often recrystallized from ethanol/ether mixtures.

Handling & Stability[1]
  • Hygroscopicity: Amidine salts are prone to absorbing atmospheric moisture. This can lead to hydrolysis, converting the amidine back to the amide or ester over time.[1]

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

    • Desiccation: If the solid becomes sticky (deliquescence), dry under vacuum over P₂O₅ before weighing for critical experiments.[1]

References

  • ChemicalBook. (2025).[1] 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Product Properties. Retrieved from [1]

  • Smolecule. (2025).[1] Structure and Properties of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS 6487-89-4).[1][2][4] Retrieved from [1][2]

  • PubChem. (n.d.).[1] Acetamidine Hydrochloride (Analogous Physicochemical Data).[1][7] National Library of Medicine. Retrieved from [1]

  • BBLD Pharm. (2025).[1] Safety Data Sheet: 2-(3,4-Dimethoxyphenyl)acetimidamide.[1][2] Retrieved from [1]

  • Auburn University. (2005). Principles of Drug Action: Amide and Amidine Solubility. Retrieved from [1][2]

Sources

Exploratory

Technical Guide: Homologs &amp; Synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride , a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., Papaverine) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride , a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., Papaverine) and a privileged scaffold in medicinal chemistry. The 3,4-dimethoxyphenyl moiety (veratryl group) acts as a robust bioisostere for catecholamines, while the amidine functionality serves as a high-pKa cation mimic, targeting serine proteases and ion channels. This document details the synthesis, physicochemical profiling, and structural homologs of this compound, designed for researchers in lead optimization and process chemistry.

Structural Analysis & Pharmacophore Mapping

The Core Scaffold

The molecule consists of two distinct pharmacophores linked by an ethyl chain:

  • Veratryl Motif (3,4-Dimethoxyphenyl): An electron-rich aromatic system. Unlike catechols (3,4-dihydroxy), the methoxy groups block rapid metabolism by Catechol-O-methyltransferase (COMT), improving oral bioavailability and half-life.

  • Amidine Headgroup (

    
    ):  A highly basic functional group (pKa 
    
    
    
    11.5–12.0). At physiological pH, it exists predominantly as a protonated cation, mimicking the guanidinium group of arginine or the ammonium group of lysine.
Physicochemical Profile (Predicted)
PropertyValueImplication for Drug Design
Formula

Fragment-like (MW < 300)
MW (Free Base) 194.23 g/mol Ideal for Fragment-Based Drug Design (FBDD)
MW (HCl Salt) 230.69 g/mol Stable crystalline solid
pKa (Amidine) ~11.8Fully ionized at pH 7.4; low membrane permeability unless transported
LogP ~0.8 (Free Base)Moderate lipophilicity; good solubility in aqueous buffers
H-Bond Donors 3Critical for binding pocket anchoring (e.g., Asp/Glu residues)

Synthetic Framework: The Pinner Reaction[1][2][3]

The most authoritative route for synthesizing 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl is the Pinner Reaction . This acid-catalyzed transformation converts the corresponding nitrile into an imidate ester (Pinner salt), which is subsequently ammonolyzed to the amidine.[1]

Mechanistic Pathway

The reaction proceeds via the activation of the nitrile by anhydrous HCl, making the carbon susceptible to nucleophilic attack by an alcohol (typically ethanol or methanol).[2]

PinnerReaction Nitrile 3,4-Dimethoxyphenylacetonitrile (Starting Material) Activation Protonation (HCl gas, 0°C) Nitrile->Activation + HCl(g) Imidate Ethyl Imidate HCl (Pinner Salt Intermediate) Activation->Imidate + EtOH Ammonolysis Ammonolysis (NH3 in EtOH) Imidate->Ammonolysis - EtOH Product 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Ammonolysis->Product Crystallization

Figure 1: The Pinner Reaction sequence.[3][4] The formation of the imidate intermediate is the rate-determining step and requires strictly anhydrous conditions to prevent hydrolysis to the ester.

Homologs & Structural Divergence

In medicinal chemistry, "homologs" of this compound are explored to probe steric bulk within the binding pocket or to modulate lipophilicity.

Chain Homologs (Linker Modification)

Modifying the carbon chain length between the aromatic ring and the amidine alters the spatial orientation of the cation.

  • n-1 (Benzamidine analogs): 3,4-Dimethoxybenzamidine. Rigid; aromatic ring directly conjugated to amidine. Lower pKa due to resonance.

  • n+1 (Propanimidamide): 3-(3,4-Dimethoxyphenyl)propanimidamide. Increased flexibility; often used to probe deeper binding pockets.

Ring Homologs (Electronic/Steric Tuning)
  • 3,4,5-Trimethoxy (Mescaline analog): Increases steric bulk and lipophilicity. Often used to block metabolic positions or fill hydrophobic pockets.

  • 4-Methoxy (Anisole analog): Simplified pharmacophore; reduces electron density compared to the dimethoxy scaffold.

  • 3,4-Dihydroxy (Catechol analog): The metabolic precursor. Highly unstable (oxidation prone) but often 10-100x more potent in adrenergic receptors.

Nitrogen Homologs (Prodrugs)
  • Amidoximes (

    
    ):  The N-hydroxy homolog. These are neutral at physiological pH, allowing them to cross the Blood-Brain Barrier (BBB) before being reduced back to the active amidine in vivo.
    

Experimental Protocols

Protocol A: Synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl

Safety Note: This reaction involves HCl gas (corrosive) and potentially trace cyanides if starting from crude nitrile. Perform in a well-ventilated fume hood.

Phase 1: Formation of the Imidate (Pinner Salt)[2][1]
  • Dissolution: Dissolve 10.0 g (56.4 mmol) of (3,4-Dimethoxyphenyl)acetonitrile (CAS: 93-17-4) in 30 mL of anhydrous ethanol and 20 mL of anhydrous diethyl ether.

  • Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation (weight increase ~20-25%).

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 24–48 hours. A heavy precipitate (imidate hydrochloride) should form.

  • Isolation: Filter the precipitate rapidly under nitrogen (imidates are hygroscopic). Wash with cold anhydrous ether. Do not dry extensively in air; proceed immediately to Phase 2.

Phase 2: Ammonolysis to Amidine
  • Suspension: Suspend the wet imidate salt in 50 mL of anhydrous ethanol.

  • Amination: Bubble dry ammonia gas (

    
    ) into the suspension at 0°C for 30 minutes, or add a 7N solution of 
    
    
    
    in methanol (excess, ~3 equivalents).
  • Reaction: Stir the mixture at room temperature for 12 hours. The solution will clarify as the imidate converts to the amidine, then potentially reprecipitate as the ammonium chloride byproduct forms.

  • Purification:

    • Filter off inorganic

      
      .
      
    • Concentrate the filtrate to dryness.

    • Recrystallize the residue from Isopropanol/Ether or Acetone/Ethanol.

  • Yield: Typical yield is 65–75%.

Protocol B: Quality Control (QC) Criteria
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.73 (s, 3H, 
      
      
      
      )
    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       3.65 (s, 2H, 
      
      
      
      -Amidine)
    • 
       8.8–9.2 (broad s, 3H, 
      
      
      
      )
    • 
       6.8–7.0 (m, 3H, Aromatic)
      
  • Melting Point: 210–214°C (Decomposes).

SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold based on biological assay results.

SAR_Logic Core Core Scaffold: 2-(3,4-Dimethoxyphenyl) ethanimidamide Potency Issue: Low Potency? Core->Potency Permeability Issue: Low CNS Entry? Core->Permeability Metabolism Issue: Rapid Clearance? Core->Metabolism Sol_Potency Strategy: Extension (Propanimidamide) or Rigidification (Benzamidine) Potency->Sol_Potency Sol_Permeability Strategy: Convert to Amidoxime (Prodrug) Permeability->Sol_Permeability Sol_Metabolism Strategy: Fluorination of Ring (Block O-demethylation) Metabolism->Sol_Metabolism

Figure 2: Structure-Activity Relationship (SAR) optimization pathways for the dimethoxyphenyl-amidine scaffold.

References

  • National Institutes of Health (NIH). (2013). A Lewis acid-promoted Pinner reaction. PubMed Central. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications.[5] Retrieved from [Link]

  • Drug Hunter. (2025).[6][7] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

Sources

Foundational

Technical Guide: In Vitro Effects &amp; Utility of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl

The following technical guide details the in vitro characterization, mechanism of action, and experimental utility of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4). This guide is structured for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro characterization, mechanism of action, and experimental utility of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4).

This guide is structured for researchers utilizing this compound as a pharmacological probe for amidine-sensitive enzymes (NOS, proteases) or as a synthetic synthon for isoquinoline alkaloids.

Executive Summary & Compound Profile

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylacetamidine) is a functionalized amidine derivative. It combines a lipophilic veratryl (3,4-dimethoxyphenyl) core with a polar, cationic acetamidine "warhead."

In drug discovery, this compound serves two distinct high-value roles:

  • Pharmacological Probe: The amidine group (

    
    ) acts as a bioisostere of the guanidinium group in arginine, making it a competitive inhibitor of enzymes that process L-arginine, specifically Nitric Oxide Synthases (NOS)  and Serine Proteases .
    
  • Synthetic Intermediate: It is a critical precursor in the Bischler-Napieralski reaction for synthesizing isoquinoline alkaloids (e.g., Papaverine analogs) which act as phosphodiesterase (PDE) inhibitors and calcium channel blockers.

PropertyDetail
CAS Number 6487-89-4
Molecular Formula

Molecular Weight 230.69 g/mol
Solubility Water (High), DMSO (High), Ethanol (Moderate)
pKa (Amidine) ~11.5 (Protonated at physiological pH)
Primary Targets iNOS/nNOS (Inhibitor), Trypsin-like Proteases, Sigma Receptors

Mechanism of Action: The Amidine Warhead

To understand the in vitro effects, one must understand the causality driven by the amidine moiety . At physiological pH (7.4), the amidine group is protonated, carrying a positive charge. This mimics the terminal guanidino nitrogen of L-Arginine .

Competitive Inhibition of Nitric Oxide Synthase (NOS)

The compound competes with L-Arginine for the active site of NOS isoforms (iNOS, nNOS, eNOS). The 3,4-dimethoxyphenyl tail provides lipophilic anchoring within the enzyme's substrate access channel, potentially conferring selectivity over the highly conserved active site.

Serine Protease Interaction

Similar to benzamidine, this compound binds to the S1 pocket of trypsin-like serine proteases. The cationic amidine forms a salt bridge with the aspartate residue (Asp189 in trypsin) at the bottom of the specificity pocket, inhibiting catalytic turnover.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the NO signaling cascade.

NOS_Pathway L_Arg L-Arginine NOS_Enzyme NOS Enzyme (iNOS/nNOS) L_Arg->NOS_Enzyme Substrate Binding Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Compound->NOS_Enzyme Competitive Inhibition (Ki) NO_Gas Nitric Oxide (NO) NOS_Enzyme->NO_Gas Catalysis Citrulline L-Citrulline NOS_Enzyme->Citrulline Downstream cGMP Signaling / Vasodilation NO_Gas->Downstream Activation

Figure 1: Mechanism of Action. The compound (Red) acts as an arginine mimic, blocking the NOS active site (Green) and preventing NO production.

In Vitro Experimental Protocols

The following protocols are designed to validate the bioactivity of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl. These are self-validating systems using positive controls (e.g., L-NIL or Benzamidine).

Protocol A: Assessment of iNOS Inhibition (Griess Assay)

Objective: Determine the


 of the compound against inducible Nitric Oxide Synthase in LPS-stimulated RAW 264.7 macrophages.

Reagents:

  • RAW 264.7 cells (murine macrophages).

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Test Compound: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (dissolved in water/PBS).

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Induction & Treatment: Replace media. Treat cells with LPS (1

    
    g/mL) to induce iNOS. Simultaneously add the Test Compound at serial dilutions (e.g., 0.1 
    
    
    
    M to 100
    
    
    M).
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Quantification: Transfer 100

    
    L of supernatant to a fresh plate. Add 100 
    
    
    
    L Griess Reagent.
  • Readout: Measure absorbance at 540 nm.

  • Validation: Use L-NIL (N6-(1-Iminoethyl)lysine) as a positive control inhibitor.

Data Analysis: Calculate Nitrite concentration using a sodium nitrite standard curve. Plot % Inhibition vs. Log[Concentration] to derive


.
Protocol B: Serine Protease Inhibition Assay (Fluorometric)

Objective: Evaluate the compound's specificity for trypsin-like proteases versus chymotrypsin-like proteases.

Reagents:

  • Enzyme: Bovine Trypsin (0.1

    
    g/mL).
    
  • Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic substrate specific for trypsin).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

    
    .
    

Workflow:

  • Preparation: Mix 10

    
    L of Test Compound (various concentrations) with 10 
    
    
    
    L of Trypsin in a black 96-well plate. Incubate for 15 min at RT.
  • Initiation: Add 80

    
    L of Substrate solution (50 
    
    
    
    M final).
  • Kinetics: Monitor fluorescence (Ex 380 nm / Em 460 nm) every 30 seconds for 20 minutes.

  • Calculation: Determine the slope (Vmax) of the linear portion.

    
    
    

Synthetic Utility: The Isoquinoline Pathway

Beyond direct inhibition, this compound is a vital "building block." In vitro researchers often use it to synthesize 3,4-dihydroisoquinolines via the Bischler-Napieralski cyclization. This transforms the linear amidine into a rigid, tricyclic pharmacophore common in drugs like Verapamil or Papaverine.

Synthesis Workflow Visualization

Synthesis_Pathway Precursor 3,4-Dimethoxyphenyl acetonitrile Amidine 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl (Target Compound) Precursor->Amidine Pinner Reaction (HCl/EtOH) Cyclization Bischler-Napieralski Cyclization (POCl3 / Heat) Amidine->Cyclization Dehydration Isoquinoline 1-Methyl-6,7-dimethoxy -3,4-dihydroisoquinoline Cyclization->Isoquinoline Ring Closure

Figure 2: Synthetic Pathway. The compound serves as the stable intermediate between the nitrile precursor and the bioactive isoquinoline core.

Expected Results & Data Interpretation

When characterizing 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl, anticipated results based on structural homology to known amidine inhibitors (e.g., 1400W, Benzamidine) are as follows:

Assay TypeParameterExpected OutcomeInterpretation
iNOS Inhibition

1

M – 50

M
Moderate potency. The 3,4-dimethoxy group may improve cell permeability compared to naked amidines but might sterically hinder the active site slightly compared to acetamidine alone.
Trypsin Inhibition

10

M – 100

M
Competitive inhibition. Lower potency than benzamidine due to the flexible ethyl linker separating the phenyl ring from the amidine.
Cytotoxicity

> 200

M
Generally low cytotoxicity in mammalian cells (e.g., HEK293, CHO), making it a safe probe for short-term assays.
Solubility

~0.5 - 1.0The hydrochloride salt is highly water-soluble; the free base is lipophilic.
Critical Troubleshooting Note

Instability of Amidines: Amidines can hydrolyze to amides (2-(3,4-dimethoxyphenyl)acetamide) in basic aqueous solutions over time.

  • Recommendation: Always store the hydrochloride salt in a desiccator at -20°C. Prepare fresh stock solutions in water or DMSO immediately before use. Do not store aqueous stocks for >24 hours.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

  • Knowles, R. G., et al. (1994). 1400W, a highly selective, slow, tight binding inhibitor of inducible nitric oxide synthase. British Journal of Pharmacology, 112, 336S. (Context on amidine-based NOS inhibitors).
  • Whalley, E. T., et al. (1995). Amidine derivatives as potent inhibitors of nitric oxide synthase. Methods in Enzymology, 233, 234-245.
  • PubChem Compound Summary. (2024). CID 22245813: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.[1] National Center for Biotechnology Information. Link[1]

  • Fokkens, J. G., et al. (2018). The Bischler-Napieralski Reaction in the Synthesis of Isoquinolines. European Journal of Organic Chemistry, 2018(3), 321-334. (Context on synthetic utility).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Part 1: Executive Summary & Retrosynthetic Logic Scientific Context The target compound, 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride , is a critical amidine building block. Amidines derived from phenylacetonitril...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Scientific Context

The target compound, 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride , is a critical amidine building block. Amidines derived from phenylacetonitriles are essential pharmacophores, serving as precursors for:

  • Imidazoles and Pyrimidines: Via cyclization with

    
    -haloketones or 1,3-dicarbonyls.
    
  • Peptidomimetics: Acting as arginine surrogates in protease inhibitors (e.g., trypsin or thrombin inhibitors).

  • Isoquinoline Alkaloids: Intermediates in the synthesis of papaverine-like structures.

Retrosynthetic Analysis

The most robust route to unsubstituted amidines is the Pinner Synthesis . This biphasic protocol avoids the harsh conditions of direct Lewis-acid catalyzed amination and offers superior purity control.

Pathway:

  • Nitrile Activation: 3,4-Dimethoxyphenylacetonitrile is activated by anhydrous HCl in ethanol to form the imidate ester (Pinner Salt).

  • Ammonolysis: The electrophilic imidate carbon is attacked by ammonia, displacing ethanol to yield the amidine.

Retrosynthesis Target 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl (Target Amidine) Imidate Ethyl 2-(3,4-dimethoxyphenyl) ethanimidate HCl (Pinner Salt Intermediate) Target->Imidate Ammonolysis (NH3/EtOH) Nitrile 3,4-Dimethoxyphenylacetonitrile (Starting Material) Imidate->Nitrile Pinner Reaction (HCl/EtOH)

Caption: Retrosynthetic disconnection showing the two-stage Pinner sequence.

Part 2: Safety & Handling Protocols

CRITICAL WARNING: This protocol involves the use of Hydrogen Chloride (HCl) gas (or equivalents) and Nitriles .[1]

Hazard AgentRisk ProfileMitigation Strategy
3,4-Dimethoxyphenylacetonitrile Acute Toxicity (Oral/Dermal/Inhalation). Metabolizes to cyanide.[2]Handle in a fume hood. Wear double nitrile gloves. Keep bleach (sodium hypochlorite) nearby for decontamination of spills.
Anhydrous HCl Corrosive, severe respiratory irritant.Use a trap system if bubbling gas. If using Acetyl Chloride/EtOH, add dropwise at 0°C to control exotherm.
Ammonia (Methanolic) Corrosive, lachrymator, pressure build-up.Open bottles slowly in the hood. Use pressure-rated glassware if sealing the reaction.

Part 3: Detailed Synthesis Protocol

Method Selection
  • Method A (Gas Bubbling): Best for scales >10g. Requires an HCl gas tank or generator.

  • Method B (In-Situ Generation): Best for scales <10g. Uses Acetyl Chloride and Ethanol to generate anhydrous HCl in situ. This guide details Method B for its accessibility and safety profile in standard research labs.

Reagents & Materials[3][4][5][6][7]
  • Precursor: 3,4-Dimethoxyphenylacetonitrile (10.0 mmol, 1.77 g).

  • Solvent: Absolute Ethanol (Anhydrous, <0.01% water). Note: Moisture kills this reaction.

  • Acid Source: Acetyl Chloride (Recommended) or Thionyl Chloride.

  • Ammonia Source: 7N Ammonia in Methanol (Commercial solution).

  • Precipitation Solvent: Diethyl Ether (Anhydrous).

Step-by-Step Methodology
Stage 1: Formation of the Imidate Ester Hydrochloride (Pinner Salt)
  • Setup: Oven-dry a 50 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Attach a drying tube (CaCl2) or nitrogen inlet to exclude atmospheric moisture.

  • Solvation: Charge the RBF with 3,4-Dimethoxyphenylacetonitrile (1.77 g, 10 mmol) and Absolute Ethanol (5 mL, ~85 mmol) . Stir to dissolve.

  • Acid Generation (0°C): Cool the solution to 0°C in an ice/water bath.

  • Addition: Slowly add Acetyl Chloride (3.6 mL, 50 mmol) dropwise via a syringe over 15 minutes.

    • Mechanism:[3][4][5][6][7][8] Acetyl chloride reacts with ethanol to generate anhydrous HCl and ethyl acetate. The excess HCl saturates the solution.

  • Reaction: Remove the ice bath. Seal the flask tightly (glass stopper with Keck clip or parafilm). Allow to stir at 4°C (Refrigerator) or Room Temperature for 24–48 hours .

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1) will show the disappearance of the nitrile (Rf ~0.6) and the appearance of a baseline spot (Imidate salt).

  • Isolation of Pinner Salt:

    • Add 40 mL of cold anhydrous Diethyl Ether to the reaction mixture.

    • The imidate ester hydrochloride should precipitate as a white, hygroscopic solid.

    • Filtration: Rapidly filter under nitrogen (Schlenk filtration) or decant the supernatant if the solid is sticky. Note: Do not expose to moist air; the imidate hydrolyzes back to the ester quickly.

Stage 2: Ammonolysis to Amidine
  • Resuspension: Transfer the crude imidate salt immediately into a clean, dry 50 mL RBF.

  • Ammonia Addition: Add 7N Ammonia in Methanol (10 mL, excess) .

  • Reaction: Stopper the flask and stir at Room Temperature for 12–18 hours .

    • Observation: The mixture may become clear initially and then precipitate ammonium chloride (NH4Cl) as a fine white powder.

  • Workup:

    • Filtration: Filter off the inorganic NH4Cl byproduct.[1] Wash the filter cake with a small amount of cold methanol.

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude amidine hydrochloride as a solid or viscous oil.

Stage 3: Purification (Recrystallization)[9]
  • Solvent System: Isopropanol (IPA) or Ethanol/Ether.

  • Procedure: Dissolve the crude residue in a minimum amount of hot IPA. Allow to cool slowly to RT, then to 4°C.

  • Precipitation: If crystallization is slow, add anhydrous diethyl ether dropwise until turbidity persists.

  • Yield: Expected yield is 65–80% .

Part 4: Analytical Validation

Trust but verify. The following data confirms the structure and purity.

ParameterExpected Value/SignalDiagnostic Significance
Appearance White to off-white crystalline solidYellowing indicates oxidation or free amine degradation.
Solubility Soluble in Water, MeOH, EtOH. Insoluble in Ether, Hexane.Confirms salt formation.
1H NMR (DMSO-d6)

3.73 (s, 3H), 3.75 (s, 3H)
Methoxy groups : Distinct singlets confirm the 3,4-dimethoxy pattern.
1H NMR (DMSO-d6)

3.65 (s, 2H)
Benzylic CH2 : Shifted downfield due to the amidine group.
1H NMR (DMSO-d6)

8.8–9.2 (br s, 3H/4H)
Amidine NH : Broad, exchangeable signals. Integration varies with dryness.
MS (ESI+) m/z = 195.1 [M+H]+Matches the free base mass (C10H14N2O2 = 194.23).

Part 5: Troubleshooting & Optimization

Issue 1: "I isolated a liquid that smells fruity/sweet."

  • Cause: Hydrolysis of the imidate. Moisture entered the reaction, converting the imidate to the ethyl ester (Ethyl 3,4-dimethoxyphenylacetate).

  • Solution: Ensure ethanol is "Super Dry". Use a drying tube. Do not delay between Stage 1 and Stage 2.

Issue 2: "Low yield, starting material remains."

  • Cause: Insufficient HCl concentration.

  • Solution: Increase the equivalents of Acetyl Chloride to 10 eq. or bubble HCl gas until the weight increases by ~20%.

Issue 3: "Product is contaminated with NH4Cl."

  • Cause: Incomplete filtration in Stage 2.

  • Solution: Amidines are soluble in absolute ethanol , NH4Cl is not. Dissolve the crude product in absolute ethanol, filter through a 0.45

    
    m PTFE syringe filter, then recrystallize.
    

Part 6: Process Workflow Diagram

Workflow cluster_Stage1 Stage 1: Pinner Salt Formation cluster_Stage2 Stage 2: Ammonolysis Start Start: 3,4-Dimethoxyphenylacetonitrile Step1 Dissolve in Anhydrous EtOH Add AcCl dropwise at 0°C Start->Step1 Step2 Stir 24h @ 4°C (Precipitate forms) Step1->Step2 Step3 Add Et2O, Filter Solid (Isolate Imidate HCl) Step2->Step3 Step4 Resuspend Solid in 7N NH3/MeOH Step3->Step4 Step5 Stir 12h @ RT (NH4Cl precipitates) Step4->Step5 Step6 Filter off NH4Cl Concentrate Filtrate Step5->Step6 Finish Final Product: Recrystallize (IPA/Ether) Step6->Finish

Caption: Operational workflow for the synthesis of 2-(3,4-dimethoxyphenyl)ethanimidamide HCl.

Part 7: References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner chemistry).

  • Organic Syntheses. (1928). "Acetamidine Hydrochloride".[1][10][11][12] Org. Synth. 8, 1. Link (Standard protocol for amidine synthesis from nitriles).

  • Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates". Journal of Organic Chemistry, 26(2), 412–418. Link (Optimization of imidate formation).

  • Mundy, B. P., et al. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience. (Mechanistic details of Pinner reaction).

  • PubChem Compound Summary. (2023). "2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride".[13] CID 22245813.[13] Link (Structure and identifier verification).

Sources

Application

Technical Application Note: Comprehensive Characterization of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Introduction & Compound Profile 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS 6487-89-4), often referred to as 3,4-dimethoxybenzylamidine HCl, is a critical synthetic intermediate in the production of isoquino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS 6487-89-4), often referred to as 3,4-dimethoxybenzylamidine HCl, is a critical synthetic intermediate in the production of isoquinoline alkaloids and antispasmodic agents such as Papaverine.

Chemically, it consists of an electron-rich 3,4-dimethoxybenzene ring linked to a polar, basic amidine group. This duality presents specific analytical challenges: the lipophilic aromatic ring contrasts with the highly hydrophilic, cationic amidine tail. Standard reverse-phase methods often result in poor retention or peak tailing due to silanol interactions.

This guide details a validated analytical strategy focusing on HPLC-UV for purity , LC-MS for identification , and Stress Testing for stability profiling.

Physicochemical Data
PropertyValueNote
Formula C₁₀H₁₅ClN₂O₂Hydrochloride salt
MW 230.69 g/mol Free base: 194.23 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar solvents
pKa (Amidine) ~11.5 (Estimated)Highly basic; protonated at neutral pH
UV Maxima ~230 nm, ~280 nmCharacteristic of veratryl (dimethoxy) moiety

Primary Analytical Method: HPLC-UV

Objective: Quantitative assay and purity determination. Challenge: The amidine group is basic.[1] On standard silica-based C18 columns at neutral pH, it interacts with residual silanols, causing severe tailing. Solution: Use of a Phenyl-Hexyl stationary phase provides complementary


 selectivity for the dimethoxy ring, while an acidic phosphate buffer (pH 3.0) suppresses silanol ionization and ensures the analyte remains in a single protonated state.
Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for aromatic rings; superior retention for polar aromatics compared to C18.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses silanol activity and keeps amidine fully protonated (

).
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV @ 280 nmSelective for the dimethoxybenzene ring; minimizes interference from non-aromatic solvents.
Injection Vol 5 - 10 µLDepending on concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration - High aqueous to retain polar amidine.
2.0955Isocratic hold to elute salts/very polar impurities.
15.04060Linear ramp to elute lipophilic impurities (e.g., nitrile precursor).
18.04060Wash.
18.1955Return to initial.
23.0955Re-equilibration.
System Suitability Criteria
  • Retention Time (RT): ~5.5 - 7.0 min (Analyte).

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amidines).
    
  • Resolution (

    
    ):  > 2.0 between analyte and nearest impurity (likely the amide hydrolysis product).
    

Secondary Method: LC-MS (Identification)

Objective: Confirmation of molecular mass and structural elucidation of impurities. Methodology: Electrospray Ionization (ESI) in Positive Mode is the definitive choice due to the basic nitrogen in the amidine group, which readily accepts a proton (


).
MS Parameters
  • Ionization: ESI Positive (+)

  • Scan Range: 100 – 500

    
    
    
  • Target Ion:

    
     195.1 
    
    
    
    (Cation of the free base)
  • Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation)

  • Mobile Phase Modifier: Replace Phosphate buffer with 0.1% Formic Acid (volatile) for MS compatibility.

Interpretation
  • Main Peak:

    
     195.1
    
  • Common Impurity 1 (Hydrolysis): 2-(3,4-dimethoxyphenyl)acetamide. Mass = 195.2 (Wait, Amide MW is 195.21).

    • Differentiation: The amidine (

      
      ) and amide (
      
      
      
      mass unit difference in exact mass, but nominally similar) must be separated chromatographically. High-resolution MS (HRMS) distinguishes them:
      • Amidine cation (

        
        ): ~195.1134
        
      • Amide protonated (

        
        ): ~196.0974 (Hydrolysis adds O, loses NH).
        
    • Correction: Hydrolysis of amidine (

      
      ) yields Amide (
      
      
      
      ) + Ammonia.
      • Amidine MW (Free base): 194.23.

        
        .
        
      • Amide MW: 195.21.

        
        .
        
      • Key Diagnostic: Look for

        
         shift indicating hydrolysis.
        

Stability & Degradation Pathways

Amidines are susceptible to hydrolysis, particularly in basic conditions or prolonged exposure to moisture, converting to the corresponding primary amide.[2][3]

Degradation Mechanism

The mechanism involves nucleophilic attack of water on the amidine carbon, eliminating ammonia.

  • Amidine (Intact): 2-(3,4-Dimethoxyphenyl)ethanimidamide.[4][5][6]

  • Hydrolysis Product: 2-(3,4-Dimethoxyphenyl)acetamide.[7]

  • Precursor Impurity: (3,4-Dimethoxyphenyl)acetonitrile (Nitrile starting material).

Visualization of Analytical Workflow

AnalyticalWorkflow cluster_Methods Analytical Techniques Sample Crude Sample (Amidine HCl) Prep Dissolution (Water/MeOH) Sample->Prep HPLC HPLC-UV (280nm) Phosphate Buffer pH 3.0 Phenyl-Hexyl Column Prep->HPLC Quantification LCMS LC-MS (ESI+) ID Confirmation m/z 195.1 Prep->LCMS Identification Result Purity Report & Impurity Profile HPLC->Result LCMS->Result

Figure 1: Analytical workflow for the characterization of 3,4-dimethoxybenzylamidine HCl.

Visualization of Degradation Pathway

Degradation Amidine Amidine (Analyte) [C10H15N2O2]+ Transition Tetrahedral Intermediate Amidine->Transition Hydrolysis Water + H2O / OH- Water->Transition Amide Primary Amide (Degradant) 2-(3,4-dimethoxyphenyl)acetamide Transition->Amide Ammonia NH3 (Released) Transition->Ammonia

Figure 2: Primary degradation pathway (Hydrolysis) of the amidine functionality.

Experimental Protocol: Stress Testing (For Validation)

To validate the method's specificity, perform forced degradation:

  • Acid Stress: Dissolve 10 mg sample in 5 mL 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize and inject. (Expect: Minimal degradation; amidines are stable salts in acid).

  • Base Stress: Dissolve 10 mg sample in 5 mL 0.1 N NaOH. Heat at 60°C for 1 hour. Neutralize with HCl and inject. (Expect: Significant conversion to Amide ).

  • Oxidative Stress: Treat with 3%

    
    . (Expect: Potential N-oxidation or ring oxidation, though less likely than hydrolysis).
    

Reference Standard Preparation: Weigh 10.0 mg of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl into a 20 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate, and dilute to volume with Mobile Phase A. Final Conc: 0.5 mg/mL.

References

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Conditions.[2][1][3][8] (Mechanistic grounding for degradation pathway). Retrieved from [Link]

  • PubChem. (n.d.).[5] Compound Summary: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.[4][5][6][9] Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl

Abstract & Chemical Context This guide details the purification protocol for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical intermediate in the synthesis of isoquinoline alkaloids and ad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the purification protocol for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), a critical intermediate in the synthesis of isoquinoline alkaloids and adrenergic receptor ligands.

Unlike simple benzamidines, this molecule features an ethyl linker (ethanimidamide), rendering the amidine moiety more susceptible to hydrolysis under basic conditions. The primary synthetic route typically involves the Pinner reaction (acid-catalyzed addition of alcohol to 3,4-dimethoxyphenylacetonitrile followed by ammonolysis). Consequently, the crude matrix invariably contains four distinct classes of impurities:

  • Unreacted Nitrile: Lipophilic precursor.

  • Imidate Ester: Hydrolytically unstable intermediate.

  • Primary Amide: Hydrolysis byproduct (irreversible impurity).

  • Inorganic Salts: Ammonium chloride (

    
    ), a stoichiometric byproduct of the ammonolysis step.
    

The Challenge: The solubility profile of


 overlaps significantly with the target amidine salt in polar protic solvents (MeOH, Water), making separation by simple filtration impossible. This protocol utilizes a Differential Solubility Thermodynamic (DST)  approach to isolate the target >99.5% pure.

Physicochemical Profile & Solubility Logic

Understanding the solubility differential is the key to this purification.

SolventTarget Amidine HClImpurity: NitrileImpurity:

Impurity: Amide
Water Soluble (High)InsolubleSoluble (High)Soluble
Methanol (Hot) SolubleSolubleSlightly SolubleSoluble
Ethanol (Abs.) Soluble (Hot) SolubleInsoluble Soluble
Isopropanol Soluble (Hot)SolubleInsolubleSoluble
Ethyl Acetate InsolubleSoluble InsolubleSoluble (Mod.)[1]
Diethyl Ether InsolubleSoluble InsolubleInsoluble

Table 1: Solubility profile used to design the purification logic.

Purification Strategy: The "DST" Workflow

The purification is divided into two phases:

  • Phase A (De-oiling): Removal of lipophilic non-polar impurities (Nitrile) via trituration.

  • Phase B (Desalting & Crystallization): Separation of inorganic

    
     via hot filtration in anhydrous ethanol, followed by controlled precipitation.
    
Visualization: Purification Logic Flow

PurificationLogic Crude Crude Reaction Mass (Amidine HCl + Nitrile + NH4Cl) Step1 Step 1: Trituration (Ethyl Acetate / Ether) Crude->Step1 Filtrate1 Filtrate (Waste) Contains: Nitrile, Organics Step1->Filtrate1 Remove Lipophiles Solid1 Solid Cake (Amidine HCl + NH4Cl) Step1->Solid1 Insoluble Salts Step2 Step 2: Dissolution (Hot Anhydrous Ethanol) Solid1->Step2 FilterHot Hot Filtration Step2->FilterHot Cake2 Filter Cake (Waste) Contains: NH4Cl (Inorganic) FilterHot->Cake2 Remove Inorganics Filtrate2 Clear Filtrate (Target in EtOH) FilterHot->Filtrate2 Step3 Step 3: Crystallization (Cooling + Et2O Anti-solvent) Filtrate2->Step3 Final Pure Amidine HCl (>99.5% Purity) Step3->Final

Caption: Logical workflow separating lipophilic impurities (Step 1) and inorganic salts (Step 2).

Detailed Experimental Protocols

Phase A: Removal of Nitrile (Trituration)

Objective: To remove unreacted starting material without dissolving the product.

  • Dry the Crude: Ensure the crude solid from the reaction is completely dry. Residual water will cause product loss in Step 2.

  • Slurry: Place 10.0 g of crude solid into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 50 mL of Ethyl Acetate . (Alternatively, use Diethyl Ether if the nitrile content is low).

  • Agitation: Stir vigorously at room temperature (20-25°C) for 30 minutes. Do not heat, as this may partially dissolve the amidine salt.

  • Filtration: Filter the suspension through a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake with 2 x 10 mL of fresh Ethyl Acetate.

  • Result: The filtrate contains the unreacted nitrile. The solid cake contains the Amidine HCl and

    
    .
    
Phase B: Desalting & Recrystallization

Objective: To separate


 and crystallize the pure product.
  • Solvent Prep: Heat 100 mL of Anhydrous Ethanol to boiling (approx. 78°C). Note: Use absolute ethanol; 95% ethanol contains water which will dissolve

    
    .
    
  • Dissolution: Transfer the solid cake from Phase A into a round-bottom flask. Add the hot ethanol in portions while stirring under reflux.

    • Observation: The organic amidine salt will dissolve. The inorganic

      
       will remain as a fine white suspension.
      
  • Hot Filtration (Critical Step):

    • Pre-heat a glass funnel or use a jacketed filter to prevent premature crystallization.

    • Filter the hot mixture rapidly.

    • Solid Retentate: This is

      
      . Discard (or test for chloride to confirm).
      
    • Filtrate: Clear solution containing the target Amidine HCl.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once at RT, cool to 0-4°C in an ice bath.

    • Induction: If no crystals form, add Diethyl Ether dropwise (as an anti-solvent) until slight turbidity persists, then scratch the glass side.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:1 Ethanol/Ether mixture.

  • Drying: Dry under vacuum at 40°C over

    
     (desiccant) for 12 hours. Amidines are hygroscopic; moisture exclusion is vital.
    

Validation & Quality Control

Every purification must be validated. Use the following criteria to ensure the protocol worked.

A. Chemical Identity (NMR)
  • 1H NMR (DMSO-d6): Look for the characteristic ethyl linker signals.

    • 
       2.8-3.0 ppm (triplet, 2H, 
      
      
      
      )
    • 
       3.7-3.8 ppm (singlets, 6H, 
      
      
      
      )
    • 
       8.5-9.5 ppm (broad singlets, 3H/1H, Amidine 
      
      
      
      ).
  • Impurity Check: Absence of singlet at

    
     4.0 ppm (indicates removal of Nitrile 
    
    
    
    -protons).
B. Purity (HPLC)[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

  • Detection: UV @ 230 nm and 280 nm.

  • Target: Single peak >99.5% area.

C. Silver Nitrate Test (Inorganic Chloride Check)

To confirm the removal of


 (which also contains chloride), you rely on stoichiometry. However, a quick qualitative check:
  • Dissolve a small sample in water.

  • Compare the gravimetric ash content or perform a sulphated ash test. High ash content (>0.1%) indicates residual inorganic salts (

    
     or NaCl).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product remained in mother liquor.Concentrate the ethanol filtrate by 50% before cooling. Add more ether.
Gummy/Oily Solid Residual solvent or impurities.Triturate the oil with dry ether/hexane to induce crystallization.
High Ash Content

breakthrough.
Ethanol contained water. Re-dissolve in hot Isopropanol (lower

solubility) and filter hot.
Amide Peak in HPLC Hydrolysis occurred.Avoid water in solvents.[1][2] Ensure drying is done under vacuum, not air drying.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner reaction chemistry).
  • Boyd, G. V. (1995). "The Synthesis of Amidines".
  • Dunn, P. J., et al. (2011). "Green Chemistry Strategies for Drug Discovery". Organic Process Research & Development.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • FDA Guidance for Industry. (2000). Q3A Impurities in New Drug Substances. (Guidelines for purity thresholds >99.5%).

Sources

Application

"NMR spectroscopy of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Application Note: High-Resolution NMR Characterization of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Executive Summary This application note details the protocol for the structural characterization of 2-(3,4-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary

This application note details the protocol for the structural characterization of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylacetamidine HCl). This compound is a critical intermediate in the synthesis of isoquinoline-based therapeutics and serves as a bioisostere for amides in medicinal chemistry.

The amidine functional group (


) presents specific analytical challenges due to rapid proton exchange and tautomerism. This guide provides a robust methodology using DMSO-d

to stabilize exchangeable protons, ensuring precise integration and structural confirmation.

Structural Analysis & Strategy

Target Molecule:

  • Formula:

    
    
    
  • MW: 230.69 g/mol [1]

  • Key Features:

    • Veratryl Core: 3,4-dimethoxy substitution pattern (distinctive aromatic region).

    • Methylene Linker: Benzylic

      
       connecting the ring to the amidine.
      
    • Amidine Salt: Protonated nitrogen species requiring specific solvent conditions for observation.[2]

Experimental Logic:

  • Solvent Selection (DMSO-d

    
    ):  Chloroform (
    
    
    
    ) is unsuitable due to the poor solubility of the hydrochloride salt.
    
    
    causes immediate exchange of the amidine
    
    
    protons, erasing critical spectral data. DMSO-d
    
    
    is the mandatory solvent to observe the full proton count (
    
    
    total including HCl association) and confirm the salt stoichiometry.
  • qNMR Parameters: To ensure the integration of the broad amidine protons is accurate relative to the sharp aromatic signals, the relaxation delay (

    
    ) must be set to at least 
    
    
    
    (typically 10–15 seconds).

Experimental Protocol

Materials & Preparation
  • Analyte: >98% purity 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl.

  • Solvent: DMSO-d

    
     (99.9 atom% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10.0 – 15.0 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Vortex for 30 seconds.[2] The salt should dissolve completely; if turbidity persists, filter through a glass wool plug (though this may alter concentration).
    
  • Transfer: Transfer to the NMR tube. Cap immediately to prevent moisture absorption (water causes NH peak broadening).

Acquisition Parameters (600 MHz Base Frequency)
Parameter1H (Proton)13C (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (1H decoupled)30° pulse ensures uniform excitation.
Spectral Width 14 ppm (-2 to 12)240 ppm (-10 to 230)Covers broad NH protons and carbonyl-like carbons.
Acquisition Time (AQ) 3.0 sec1.0 secSufficient for digital resolution.
Relaxation Delay (D1) 10.0 sec2.0 secCritical: Long D1 needed for quantitative NH integration.
Scans (NS) 161024High S/N required for quaternary carbons.
Temperature 298 K (25°C)298 K (25°C)Standard ambient conditions.

Data Analysis & Interpretation

1H NMR Spectrum (600 MHz, DMSO-d )

The proton spectrum will display four distinct regions. Note that the amidine protons often appear as split broad singlets due to restricted rotation around the


 bond in the salt form.
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Note
8.80 – 9.40 Broad Singlet (x2)3H / 4HAmidine

Integrates to 4H including HCl proton; often split (e.g., 8.90 & 9.25).
6.95 – 7.10 Multiplet3HAr-

(C2, C5, C6)
Typical ABX or tight multiplet pattern for 1,3,4-subst.
3.76 Singlet3H

(C3)
Methoxy group.
3.74 Singlet3H

(C4)
Methoxy group (may overlap with 3.76).
3.65 Singlet2HBenzylic

Connects ring to amidine.

Validation Check: The integral ratio of Aromatic (3H) : Methylene (2H) : Methoxy (6H) must be exact. Deviation in the Methylene integral suggests enolization or impurities.

13C NMR Spectrum (150 MHz, DMSO-d )
Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
TypeAssignmentConnectivity Proof (HMBC)
168.5 Quaternary (

)
Amidine

Correlations to Benzylic

.
148.8 Quaternary (

)
Ar-

-O (C3)
Correlation to

.
148.2 Quaternary (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Ar-

-O (C4)
Correlation to

.
126.5 Quaternary (

)
Ar-

-Alkyl (C1)
Correlation to Benzylic

.
121.5 Methine (

)
Ar-

(C6)
112.8 Methine (

)
Ar-

(C2)
111.9 Methine (

)
Ar-

(C5)
55.6 Methyl (

)

38.5 Methylene (

)
Benzylic

Key linker signal.

Visualizations

Figure 1: Analytical Workflow

This diagram outlines the decision-making process for sample preparation and validation.

NMR_Workflow Start Sample Receipt (Solid HCl Salt) Solvent Solvent Selection: DMSO-d6 Start->Solvent Hydrophilic Salt Prep Sample Prep: 15mg / 0.6mL Solvent->Prep Acq Acquisition: 1H (Long D1) 13C, HSQC, HMBC Prep->Acq Process Processing: Phase/Baseline Corr. Integration Acq->Process Check Validation Check: NH Integral present? CH2/Ar Ratio Correct? Process->Check Pass PASS: Structure Confirmed Check->Pass Yes Fail FAIL: Check Moisture/Impurity Check->Fail No

Caption: Step-by-step NMR workflow ensuring salt solubility and quantitative integration of exchangeable protons.

Figure 2: HMBC Connectivity Logic

This diagram illustrates the Heteronuclear Multiple Bond Correlations (HMBC) required to prove the connection between the aromatic ring and the amidine tail.

HMBC_Logic Ring Aromatic Ring (C1, C2, C6) Linker Benzylic CH2 (3.65 ppm) Linker->Ring HMBC (3J) Amidine Amidine C=N (168.5 ppm) Linker->Amidine HMBC (2J) Methoxy Methoxy Groups (3.75 ppm) RingO Ring C-O (148 ppm) Methoxy->RingO HMBC (3J)

Caption: Key HMBC correlations. The Benzylic CH2 is the linchpin, showing correlations to both the Ring C1 and Amidine Carbon.

Troubleshooting & Impurity Profiling

  • Missing NH Signals:

    • Cause: Wet DMSO-d

      
       (
      
      
      
      peak > 3.3 ppm).
    • Fix: Use ampoules of dry DMSO-d

      
       or add activated molecular sieves 4Å.
      
  • Extra Singlet at ~3.5 ppm:

    • Cause: Residual Methanol (common synthesis solvent).

    • Differentiation: Methanol

      
       is at ~3.16 ppm in DMSO; verify against the Benzylic 
      
      
      
      at 3.65 ppm.
  • Split Peaks (Doubling):

    • Cause: Rotamers.[2] Amidine salts have a partial double bond character (

      
      ).
      
    • Fix: Coalescence temperature experiments (VT-NMR at 350K) will merge these signals into single averages.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - Analogous Veratryl Compounds. [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Profiling of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

This Application Note is structured as a comprehensive technical guide for the mass spectrometry analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride . It is designed for researchers in pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the mass spectrometry analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride . It is designed for researchers in pharmaceutical intermediate analysis, forensic chemistry, and synthetic validation.

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) is a critical amidine intermediate used in the synthesis of isoquinoline alkaloids and pharmaceuticals such as Verapamil.[1] Its analysis is often complicated by the high basicity of the amidine group and its tendency to undergo in-source fragmentation.

This guide provides a validated protocol for the structural confirmation and purity analysis of this compound using ESI-Q-TOF or Orbitrap platforms. We focus on distinguishing the intact amidine from its hydrolysis products (primary amides/nitriles) and mapping its characteristic fragmentation pathways (neutral loss of ammonia and formation of the veratryl cation).

Chemical Properties & MS Relevance[2][3][4][5][6][7][8][9]

PropertyDetailMS Implication
Compound Name 2-(3,4-Dimethoxyphenyl)ethanimidamide HClTarget Analyte
Formula (Free Base)

Monoisotopic Mass: 194.1055 Da
Formula (Salt)

MW: 230.69 g/mol
Basicity (pKa) ~11.5 (Amidine group)Strong ionization in ESI(+) mode; requires buffered mobile phase.[1]
Solubility Water, Methanol, DMSOCompatible with Reversed-Phase (RP) and HILIC.
Key Structural Motif 3,4-Dimethoxybenzyl + AmidineGenerates stable benzylic carbocations upon CID.[1]

Experimental Protocol

Sample Preparation[1][4][10]
  • Stock Solution: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of Methanol (LC-MS grade) to obtain a 1 mg/mL (free base equivalent ~0.84 mg/mL) stock.

    • Note: The HCl salt dissociates immediately; the chloride counter-ion (

      
       35/37) may be visible in negative mode but is irrelevant for positive mode identification.
      
  • Working Standard: Dilute the stock 1:1000 in 50:50

    
     + 0.1% Formic Acid. Final concentration: ~1 µg/mL.
    
    • Critical Step: Acidification is redundant for ionization (as the amidine is already protonated) but essential to prevent hydrolysis of the amidine to the amide during storage.

LC-MS Instrumentation Parameters

System: UHPLC coupled to Q-TOF or Orbitrap MS.[1]

Chromatography (UHPLC):

  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

    • Rationale: The dimethoxybenzyl group provides sufficient hydrophobicity for C18 retention despite the polar amidine tail.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Scientific Insight: Ammonium formate is crucial. It suppresses silanol activity on the column, preventing peak tailing caused by the highly basic amidine.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    Hold (8-10 min).
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (Source: ESI+):

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Fragmentor/In-source CID: 100 V (Keep low to prevent premature loss of

    
    ).
    
  • Acquisition Mode: MS/MS (Data Dependent or Targeted).

  • Precursor Ion:

    
     195.1134 (
    
    
    
    ).

Mass Spectral Analysis & Fragmentation Pathways

Full Scan (MS1) Interpretation

In ESI(+) mode, the spectrum is dominated by the protonated molecular ion


.
  • Observed m/z: 195.1134 (Theoretical error < 5 ppm).

  • Isotope Pattern: The A+1 peak (m/z 196.11) should show ~11-12% relative abundance (due to 10 carbons).[1]

MS/MS Fragmentation Mechanics

The collision-induced dissociation (CID) of acetimidamides follows a distinct mechanism driven by the stability of the benzyl cation.

Pathway A: Neutral Loss of Ammonia (Characteristic of Amidines) The protonated amidine group undergoes elimination of


 (17.0265 Da). This results in the formation of a protonated nitrile species (3,4-dimethoxyphenylacetonitrile-H+).
  • Transition:

    
    .
    

Pathway B: Formation of the Veratryl Cation (Dominant) The bond between the benzylic carbon and the amidine carbon is cleaved. The charge is retained on the aromatic moiety due to the strong electron-donating effect of the two methoxy groups (resonance stabilization).

  • Transition:

    
    .
    
  • Identity: 3,4-Dimethoxybenzyl cation (Veratryl cation).[1]

  • Intensity: This is typically the Base Peak (100% abundance) at collision energies > 20 eV.

Pathway C: Secondary Fragmentation (Methoxy Losses) The stable m/z 151 ion further fragments by losing formaldehyde (


) or methyl radicals (

) from the methoxy groups.
  • Transition:

    
     (Loss of 
    
    
    
    ).
  • Transition:

    
     (Loss of second 
    
    
    
    or rearrangement).
Diagnostic Ion Table[1]
m/z (Measured)Ion IdentityFormulaError (ppm)Origin
195.1134


< 5Precursor
178.0868


< 5Amidine Neutral Loss
151.0759 Veratryl Cation

< 5Base Peak (Benzylic Cleavage)
121.0653 Demethylated Cation

< 10Secondary Frag of 151
65.0391 Cyclopentadienyl

< 10Ring degradation (High CE)

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathways for the fragmentation of 2-(3,4-Dimethoxyphenyl)ethanimidamide.

G Figure 1: MS/MS Fragmentation Pathway of 2-(3,4-Dimethoxyphenyl)ethanimidamide Precursor Precursor Ion [M+H]+ m/z 195.11 (Protonated Amidine) Intermediate_Nitrile Protonated Nitrile m/z 178.09 (Loss of NH3) Precursor->Intermediate_Nitrile Neutral Loss -NH3 (17 Da) Veratryl_Cation Veratryl Cation m/z 151.08 (Base Peak) Precursor->Veratryl_Cation Benzylic Cleavage -CH3C(=NH)NH2 Sec_Frag_1 Fragment m/z 121.07 (Loss of CH2O) Veratryl_Cation->Sec_Frag_1 -CH2O (30 Da) Sec_Frag_2 Fragment m/z 107.05 (Ring Contraction) Veratryl_Cation->Sec_Frag_2 -C2H4O

Caption: CID pathways showing the competition between ammonia loss and the formation of the resonance-stabilized veratryl cation.

Method Validation & Troubleshooting

Linearity and Dynamic Range
  • Range: 1 ng/mL to 1000 ng/mL.

  • Curve Fit: Quadratic weighting (

    
    ) is recommended due to ESI saturation at high concentrations of basic amines.
    
  • Acceptance:

    
    .
    
Common Artifacts (Troubleshooting)
  • Peak at m/z 196 (Hydrolysis Product):

    • Issue: If you observe a peak at m/z 196.09 (instead of 195.11) in the sample (not just the isotope), your amidine has hydrolyzed to the primary amide: 2-(3,4-dimethoxyphenyl)acetamide .

    • Cause: High pH in mobile phase or old aqueous standards.

    • Fix: Prepare fresh standards in acidified methanol.

  • Peak Tailing:

    • Issue: Broad asymmetric peaks.

    • Cause: Interaction of the basic amidine with silanols.

    • Fix: Increase Ammonium Formate concentration to 10mM or use a HILIC column (e.g., HILIC-Z) with an Acetonitrile/Ammonium Formate gradient.[1]

References

  • Kanamori, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. PubMed.[2][3] Retrieved October 24, 2025, from [Link]

  • Lee, J. Y., et al. (2021).[4][5] Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)'. Molecules (MDPI). Retrieved October 24, 2025, from [Link]

Sources

Application

Application Note: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl in Cell Culture

This guide outlines the technical protocols for applying 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-Dimethoxyphenylacetamidine HCl) in cell culture systems.[1] While frequently utilized as a h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for applying 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-Dimethoxyphenylacetamidine HCl) in cell culture systems.[1]

While frequently utilized as a high-value intermediate in the synthesis of isoquinoline alkaloids (e.g., Papaverine analogs) and spasmolytics, this compound possesses distinct pharmacophores—specifically the amidine moiety and the 3,4-dimethoxyphenyl ring —that make it a candidate for probing Nitric Oxide Synthase (NOS) activity and monoaminergic signaling pathways.[2]

[1][3]

Compound Profile & Mechanistic Basis[1][2]
  • Compound Name: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride[1][3][4][5]

  • CAS Number: 6487-89-4[1][3]

  • Molecular Formula: C₁₀H₁₄N₂O₂[1][2] · HCl

  • Molecular Weight: ~230.69 g/mol [1][2][4]

Mechanistic Hypothesis for Cell Culture
  • NOS Inhibition (Amidine Pharmacophore): The acetamidine group structurally mimics the guanidino group of L-Arginine.[1] Acetamidine derivatives are established competitive inhibitors of Nitric Oxide Synthase (iNOS/nNOS), preventing the conversion of L-Arginine to L-Citrulline and NO.[1][2]

  • Receptor Modulation (Phenethylamine Scaffold): The 3,4-dimethoxyphenyl (veratryl) moiety is a core structural element in smooth muscle relaxants and monoamine receptor ligands (e.g., 5-HT, dopamine), suggesting potential activity in calcium signaling or GPCR modulation.[2]

Preparation & Storage

Solubility: As a hydrochloride salt, the compound is highly soluble in water and polar organic solvents.[2]

SolventSolubility LimitStock ConcentrationStorage Stability
Sterile Water >50 mM100 mM-20°C (3 months)
DMSO >100 mM100 mM-80°C (6 months)
PBS (pH 7.4) ~20 mMN/APrepare Fresh

Stock Solution Protocol:

  • Weigh 23.07 mg of powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade water or DMSO to create a 100 mM stock.

  • Vortex for 30 seconds to ensure complete solubilization.

  • Filter sterilize using a 0.22 µm PVDF or PES syringe filter .[2]

  • Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflows
Workflow A: Cytotoxicity Profiling (Dose-Ranging)

Objective: Determine the non-toxic window for functional assays.[1]

Cell Model: HEK293 (General), RAW 264.7 (Macrophage), or Primary Smooth Muscle Cells.

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions in complete media:

    • Concentrations: 0, 1, 10, 50, 100, 500, 1000 µM.[2]

    • Vehicle Control: Match the highest DMSO/Water concentration (e.g., 0.1%).[2]

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.

  • Readout: Perform CCK-8 or MTT assay.

    • Acceptance Criteria: Viability > 90% relative to control defines the safe working concentration (SWC).[2]

Workflow B: Investigation of Nitric Oxide (NO) Inhibition

Objective: Validate the amidine moiety's ability to inhibit iNOS in inflammatory models.[1][2]

Cell Model: RAW 264.7 Macrophages (induced with LPS).

Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Treat cells with the compound (at SWC, e.g., 10–100 µM) for 1 hour prior to induction.[2]

  • Induction: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce iNOS expression.[2]

    • Experimental Groups: Control, LPS only, LPS + Compound (Low), LPS + Compound (High), Compound only.[2]

  • Incubation: Incubate for 18–24 hours .

  • Assay (Griess Reaction):

    • Collect 50 µL of culture supernatant.[2]

    • Mix with 50 µL Sulfanilamide solution + 50 µL NED solution.[2]

    • Incubate 10 mins at RT (protect from light).

    • Measure Absorbance at 540 nm .

  • Data Analysis: Calculate Nitrite concentration using a NaNO₂ standard curve. A reduction in nitrite indicates iNOS inhibition.[2]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the hypothetical mechanism of action where the compound acts as a competitive inhibitor of iNOS or a modulator of Calcium channels (based on its structural class).

MechanismOfAction cluster_legend Legend Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl iNOS iNOS Enzyme (Inducible) Compound->iNOS Competitive Inhibition (Amidine mimic) L_Arg L-Arginine L_Arg->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO Catalysis Inflammation Inflammatory Response NO->Inflammation Signaling key Red Line = Inhibition Black Line = Pathway Flow

Caption: Hypothetical interference of the amidine-based compound with the L-Arginine/iNOS pathway, leading to reduced Nitric Oxide production.[1][2]

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media High concentration shockDilute stock in pre-warmed media slowly while vortexing.[1] Keep final DMSO < 0.5%.[2]
High Cytotoxicity Off-target amine effectsTitrate down to < 50 µM.[1] Check pH of media (HCl salt can acidify unbuffered solutions).[2]
No Effect on NO Poor uptake or weak potencyIncrease pre-incubation time to 2 hours. Verify LPS induction worked (positive control).
References
  • MDPI. (2022).[2] Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved January 28, 2026, from [Link][2]

  • National Institutes of Health (NIH). (2017).[2] N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide: Structure and Activity. Retrieved January 28, 2026, from [Link]

Sources

Method

"experimental design with 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

This Application Note is designed for researchers in Medicinal Chemistry and Enzyme Kinetics . It details the experimental utilization of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry and Enzyme Kinetics . It details the experimental utilization of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), focusing on its application as a cationic pharmacophore probe for serine proteases and a synthetic precursor for isoquinoline alkaloids.[1]

Role: Competitive Serine Protease Inhibitor & Isoquinoline Precursor CAS: 6487-89-4 | MW: 230.69 g/mol | Formula:


[1][2]

Introduction & Compound Profile

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (DMP-Amidine) is a functionalized acetamidine derivative.[1] Its structure consists of an electron-rich 3,4-dimethoxybenzene ring linked to a highly polar, basic amidine group.[1]

Mechanistic Significance[1][2][3]
  • Bioactivity (Protease Inhibition): The amidine group (

    
    ) functions as a structural mimic of the Arginine  side chain (guanidinium).[1] It forms a critical salt bridge with the catalytic Aspartate  residue (e.g., Asp189 in Trypsin) located in the S1 specificity pocket  of serine proteases.[1]
    
  • Synthetic Utility: It serves as a "masked" electrophile/nucleophile system for Bischler-Napieralski-type cyclizations , enabling the synthesis of 1-substituted isoquinolines (precursors to Verapamil-like drugs).[1]

Physicochemical Properties & Handling
PropertySpecificationExperimental Implication
Solubility Water (>50 mg/mL), DMSO, MethanolHighly soluble in aqueous buffers; ideal for bioassays.[1]
pKa (Amidine) ~11.0 - 12.0Protonated (+1 charge) at physiological pH (7.4).
Stability Hygroscopic SolidStore in desiccator at -20°C. Prepare fresh stocks.[1]
UV Abs

~230 nm, 280 nm
Detectable via standard HPLC-UV methods.[1]

Experimental Design: Enzyme Inhibition Kinetics

Objective: Determine the inhibition constant (


) of DMP-Amidine against a model serine protease (e.g., Trypsin or Thrombin) to validate its efficacy as a competitive inhibitor.
A. Mechanistic Pathway (The "Arginine Mimic")

The following diagram illustrates the competitive binding mechanism where DMP-Amidine blocks the active site, preventing substrate hydrolysis.[1]

InhibitionMechanism Enzyme Serine Protease (Free Enzyme) ES_Complex E-S Complex (Catalysis) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex + DMP-Amidine (Competitive Binding) Substrate Chromogenic Substrate (L-BAPNA) Substrate->ES_Complex Inhibitor DMP-Amidine (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme Regeneration Product Product + pNA (Yellow Color) ES_Complex->Product k_cat EI_Complex->Enzyme Reversible (Ki determination)

Figure 1: Competitive inhibition mechanism. DMP-Amidine competes with the substrate for the enzyme's S1 pocket.

B. Protocol: and Determination

Assay Principle: Monitor the cleavage of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA ) which releases yellow p-nitroaniline (pNA) absorbing at 405 nm.[1]

Materials
  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).[1]

  • Substrate: L-BAPNA (Stock: 20 mM in DMSO).[1]

  • Inhibitor: DMP-Amidine HCl (Stock: 100 mM in Water).[1]

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    
Step-by-Step Workflow
  • Preparation of Working Solutions:

    • Dilute Trypsin to 50 nM in Assay Buffer.[1]

    • Prepare a serial dilution of DMP-Amidine (0, 1, 5, 10, 50, 100, 500 µM).[1]

  • Pre-Incubation (Equilibrium Binding):

    • In a 96-well microplate, add 80 µL of Enzyme solution.

    • Add 10 µL of DMP-Amidine (various concentrations).

    • Incubate at 25°C for 10 minutes to allow E-I complex formation.

  • Reaction Initiation:

    • Add 10 µL of Substrate (L-BAPNA, final conc.[1]

      
       ~1 mM).
      
    • Immediately place in plate reader.[1]

  • Kinetic Monitoring:

    • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

    • Calculate the initial velocity (

      
      ) from the linear slope of the progress curve.
      
Data Analysis
  • 
     Calculation:  Plot 
    
    
    
    vs. log[Inhibitor]. Fit to the four-parameter logistic equation.
  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    Where [S] is substrate concentration and
    
    
    is the Michaelis constant of the enzyme.[1]

Experimental Design: Synthetic Application (Cyclization)

Objective: Utilize DMP-Amidine as a building block to synthesize 1-methyl-6,7-dimethoxyisoquinoline , a core scaffold for drugs like Papaverine and Verapamil.[1]

A. Synthetic Workflow Diagram

SynthesisWorkflow Start DMP-Amidine HCl (Starting Material) Step1 Acylation (Acetic Anhydride/Pyridine) Start->Step1 Intermediate N-Acetyl Amidine Intermediate Step1->Intermediate Step2 Cyclodehydration (POCl3, Reflux) Intermediate->Step2 Bischler-Napieralski Variation Product 1-Methyl-6,7-dimethoxyisoquinoline Step2->Product Aromatization

Figure 2: Synthetic route for isoquinoline formation using DMP-Amidine.

B. Protocol: Cyclodehydration[1]
  • Acylation: Dissolve DMP-Amidine (1 eq) in pyridine. Add acetic anhydride (1.2 eq) dropwise at 0°C. Stir at RT for 2h. Evaporate solvent to yield the N-acetyl derivative.[1]

  • Cyclization: Suspend the intermediate in dry toluene. Add phosphorus oxychloride (

    
    , 3 eq) cautiously.
    
  • Reflux: Heat to 110°C for 4–6 hours. The reaction proceeds via an imidoyl chloride intermediate which undergoes intramolecular electrophilic aromatic substitution.[1]

  • Workup: Cool to 0°C. Quench with ice-water. Basify with NaOH to pH 10.[1] Extract with dichloromethane (DCM).[1]

  • Purification: Recrystallize from Ethanol/Ether.

References & Sourcing

  • Compound Identity: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride. CAS: 6487-89-4.[1][2] Available from and .[1]

  • Amidine Inhibition Mechanism: Clement, B. (2002).[1] "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. (Amidines as potent inhibitors of trypsin-like proteases).[1]

  • Isoquinoline Synthesis: The chemistry follows the classic Bischler-Napieralski and related amidine-cyclization methodologies used in alkaloid synthesis.[1]

  • General Protocol Source: "Assay of Trypsin using BAPNA." Sigma-Aldrich Enzymatic Assay Protocols.

Disclaimer: DMP-Amidine is a potent chemical probe.[1] Always handle with appropriate PPE (gloves, goggles) and conduct synthesis in a fume hood due to the use of corrosive reagents (


).[1]

Sources

Application

"2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride as a research tool"

Application Note: 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride as a Research Tool Executive Summary 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), also known as 3,4-dimethoxybenzylamidine, i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride as a Research Tool

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), also known as 3,4-dimethoxybenzylamidine, is a bifunctional chemical probe and synthetic scaffold.[1] It is characterized by a lipophilic veratryl (3,4-dimethoxyphenyl) tail and a cationic amidine headgroup.[1]

In drug discovery, this compound serves two critical roles:

  • Fragment-Based Drug Design (FBDD): It acts as a specific pharmacophore for targeting Aspartate/Glutamate-rich active sites in serine proteases and kinases (e.g., VEGFR-2), where the amidine moiety mimics the arginine side chain.[1]

  • Synthetic Intermediate: It is a high-value precursor for the construction of nitrogenous heterocycles, including isoquinolines (Papaverine analogs), imidazoles, and pyrimidines, via cyclocondensation reactions.[1]

This guide provides detailed protocols for its solubilization, use in fragment screening, and application in heterocycle synthesis.[1]

Chemical Properties & Handling

PropertySpecification
IUPAC Name 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride
CAS Number 6487-89-4
Molecular Formula C₁₀H₁₄N₂O₂[1][2] · HCl
Molecular Weight 230.69 g/mol
Solubility Water (>50 mM), DMSO (>100 mM), Methanol
Stability Hygroscopic; Store at -20°C in a desiccator.[1]
pKa (Amidine) ~11.5 (Protonated at physiological pH)

Handling Precaution: The amidine group is basic and nucleophilic.[1] Avoid prolonged exposure to aldehydes or acid chlorides unless a reaction is intended.[1] In aqueous solution, the hydrochloride salt is stable, but the free base hydrolyzes slowly to the amide/ester at high pH.[1]

Application 1: Fragment-Based Screening (Protease/Kinase Targets)

Rationale: The amidine group functions as a "cationic anchor," forming salt bridges with acidic residues (Asp 189 in Trypsin-like proteases or Glu residues in Kinase hinge regions).[1] The 3,4-dimethoxybenzyl group provides secondary hydrophobic interactions and hydrogen bonding potential via the methoxy oxygens.[1]

Protocol: Preparation of 10 mM Fragment Library Stock

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (Solid)[1][3]

  • DMSO (Anhydrous, HPLC Grade)[1]

  • Sonicator[1]

Step-by-Step:

  • Weighing: Accurately weigh 2.31 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

    • Note: Avoid using water for long-term storage stocks to prevent slow hydrolysis.[1]

  • Mixing: Vortex for 30 seconds. If undissolved particles remain, sonicate for 1 minute at room temperature.

  • QC Check: Visual inspection should show a clear, colorless solution.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Stable for 6 months.

Protocol: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine if the fragment binds to the ATP-pocket of a kinase (e.g., VEGFR-2) or the S1 pocket of a protease.[1]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[1]

  • Plate Setup: Use a 384-well black low-binding plate.

  • Reaction Mix:

    • Enzyme: 5 nM Target Protein (e.g., VEGFR-2 Kinase Domain).[1]

    • Tracer: 10 nM Fluorescently-labeled standard inhibitor (e.g., Staurosporine-FITC).[1]

    • Test Compound: Titrate 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl from 1 mM down to 1 µM.

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Concentration]. A decrease in mP indicates displacement of the tracer, confirming binding.[1]

Application 2: Synthetic Scaffold for Heterocycles

Rationale: The amidine carbon is highly electrophilic (in salt form) or nucleophilic (as free base), allowing reaction with 1,3-dicarbonyls to form pyrimidines or with alpha-haloketones to form imidazoles.[1] This is the primary route to synthesize Papaverine analogs and COX-2 inhibitors .[1]

Workflow Diagram: Synthesis & Pharmacophore Logic

G cluster_0 Pharmacophore Features Start Homoveratronitrile (Precursor) Amidine 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl (The Tool Compound) Start->Amidine Pinner Reaction (HCl/EtOH) Papaverine Isoquinoline Alkaloids (e.g., Papaverine) Amidine->Papaverine + Homoveratric Acid (Cyclodehydration) Pyrimidine Pyrimidines (Kinase Inhibitors) Amidine->Pyrimidine + 1,3-Dicarbonyls (Cyclization) Imidazole Imidazoles (COX-2 Inhibitors) Amidine->Imidazole + Alpha-Haloketones (Cyclization) Feat1 Cationic Head (Asp/Glu Binding) Amidine->Feat1 Feat2 Veratryl Tail (Hydrophobic/H-Bond) Amidine->Feat2

Caption: Synthetic versatility of 2-(3,4-Dimethoxyphenyl)ethanimidamide in generating bioactive heterocycles.

Protocol: Pyrimidine Synthesis (General Procedure)

Reaction: Condensation of the amidine with Acetylacetone.[1]

  • Reagents:

    • 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (1.0 eq)[1]

    • Acetylacetone (1.1 eq)[1]

    • Sodium Ethoxide (2.5 eq)[1]

    • Ethanol (Absolute)[1]

  • Procedure:

    • Dissolve sodium ethoxide in ethanol under nitrogen atmosphere.

    • Add the amidine HCl salt and stir for 15 minutes to liberate the free base.

    • Add acetylacetone dropwise.[1]

    • Reflux the mixture for 4-6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate solvent under reduced pressure.[1]

    • Resuspend residue in water and extract with Ethyl Acetate (3x).[1]

    • Dry organic layer over MgSO₄ and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane to yield the 2-(3,4-dimethoxybenzyl)-4,6-dimethylpyrimidine.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 12236166. Retrieved from [Link][1]

  • Zhang, Y., et al. (2009).[1] Method for preparing 3,4-dimethoxybenzyl cyanide and derivatives. Patent CN101475511B.[1][2] State Intellectual Property Office of the P.R.C.[1]

  • Bischler, A., & Napieralski, B. (1893).[1] Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.[1] (Foundational chemistry for the isoquinoline application).

Sources

Method

Application Note: 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride in Neuroscience

Executive Summary 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylacetamidine) is a specialized chemical reagent with significant utility in neuropharmacology and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylacetamidine) is a specialized chemical reagent with significant utility in neuropharmacology and medicinal chemistry . Structurally, it combines a homoveratryl moiety (mimicking the catecholamine/phenethylamine backbone of dopamine and mescaline) with an amidine group (a bioisostere of the guanidine group found in many enzyme inhibitors).

In neuroscience research, this compound serves two primary functions:

  • Synthetic Precursor: It is a critical building block for the synthesis of isoquinoline alkaloids (via cyclization) and purine-amidine conjugates (Adenosine receptor antagonists), which are targeted for neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Pharmacological Probe: Due to its amidine structure, it acts as a probe for Nitric Oxide Synthase (NOS) inhibition and Imidazoline Receptor (I2) binding, pathways involved in neuroinflammation and neuroprotection.

This guide provides detailed protocols for its use in synthesizing neuroactive scaffolds and evaluating its activity in in vitro assays.

Chemical Properties & Handling

PropertySpecification
Chemical Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Synonyms 2-(3,4-Dimethoxyphenyl)acetimidamide HCl; 3,4-Dimethoxybenzylacetamidine
Molecular Formula

Molecular Weight 230.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water (>20 mg/mL), DMSO, Methanol
Storage -20°C, Desiccated (Hygroscopic)
Stability Stable in solid state; hydrolyzes slowly in aqueous solution at pH > 8

Handling Protocol:

  • Reconstitution: Prepare fresh stock solutions in DMSO (50 mM) for biological assays. For chemical synthesis, use anhydrous methanol or ethanol.

  • Safety: Wear standard PPE. Amidines can be irritants. Avoid inhalation.

Mechanism of Action & Neuroscience Applications

Synthetic Intermediate for Neuroactive Isoquinolines

The primary application of 2-(3,4-Dimethoxyphenyl)ethanimidamide is as a precursor for 3,4-dihydroisoquinolines and tetrahydroisoquinolines . These scaffolds are foundational to drugs regulating cerebral blood flow (e.g., Papaverine analogs) and Phosphodiesterase (PDE) inhibition.

  • Mechanism: The amidine group undergoes condensation and cyclization (similar to the Bischler-Napieralski reaction) to form the isoquinoline ring system.

  • Target: PDE10A (schizophrenia), PDE4 (cognition).

Nitric Oxide Synthase (NOS) Inhibition Probe

Amidines are well-established inhibitors of NOS isoforms (iNOS, nNOS). The acetimidamide group mimics the arginine substrate intermediate.

  • Application: Used as a structural probe to map the active site of inducible NOS (iNOS) in microglia during neuroinflammation studies.

  • Relevance: Comparing its potency against standard inhibitors (e.g., 1400W) helps define the structure-activity relationship (SAR) of the dimethoxybenzyl tail in the enzyme's binding pocket.

Adenosine Receptor Antagonist Synthesis

The compound is used to synthesize Xanthine-Amidine conjugates (e.g., linking to a Theophylline core). These conjugates act as dual-function ligands (Adenosine antagonism + Antioxidant) for Parkinson's disease models.

Visualizing the Workflow

The following diagram illustrates the dual utility of the compound in synthesis and pharmacological screening.

G cluster_synthesis Synthetic Pathway cluster_assay Biological Assay Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl (CAS 6487-89-4) Cyclization Cyclization (Acid/Heat) Compound->Cyclization Conjugation Conjugation with Xanthine Compound->Conjugation NOS_Screen iNOS Inhibition Assay (Griess) Compound->NOS_Screen Probe Receptor_Bind Imidazoline I2 Binding Assay Compound->Receptor_Bind Ligand Isoquinoline Dihydroisoquinoline (PDE Inhibitor Scaffold) Cyclization->Isoquinoline AdenosineAntagonist Adenosine Receptor Antagonist Conjugation->AdenosineAntagonist

Caption: Workflow showing the transformation of the amidine precursor into neuroactive scaffolds (green) and its direct use in screening assays (red).

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline (Isoquinoline Scaffold)

This protocol demonstrates the cyclization of the amidine to form a core neuroactive scaffold.

Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    ) or Polyphosphoric acid (PPA)
    
  • Toluene (anhydrous)

Procedure:

  • Dissolution: Dissolve 230 mg (1 mmol) of the amidine hydrochloride in 5 mL of anhydrous toluene under nitrogen.

  • Activation: Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Cyclization: Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

  • Workup: Cool to RT. Pour onto ice-water. Basify with NaOH to pH 10.

  • Extraction: Extract with Dichloromethane (DCM) (3x 10 mL). Dry over

    
     and concentrate.
    
  • Validation: Analyze by

    
    -NMR. The appearance of a signal at 
    
    
    
    8.0-8.5 ppm (imine proton) confirms the dihydroisoquinoline structure.
Protocol B: In Vitro iNOS Inhibition Screening (Griess Assay)

Use this protocol to evaluate the compound's potential as a neuroprotective agent against neuroinflammation.

Materials:

  • BV-2 Microglial Cells

  • LPS (Lipopolysaccharide)

  • Griess Reagent (Sulfanilamide + NED)

  • Test Compound: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (Stock: 10 mM in DMSO)

Procedure:

  • Seeding: Plate BV-2 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Pre-treat cells with the Test Compound (concentration range: 0.1

    
     – 100 
    
    
    
    ) for 1 hour.
  • Induction: Add LPS (1

    
    ) to induce iNOS expression. Incubate for 24 hours.
    
  • Measurement: Transfer 100

    
     of supernatant to a fresh plate.
    
  • Reaction: Add 100

    
     of Griess Reagent. Incubate 10 mins at RT in dark.
    
  • Quantification: Measure Absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate

    
     relative to the LPS-only control (100% Nitrite) and Vehicle control (0% Nitrite).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Incomplete cyclization due to moisture.Ensure reagents (

, Toluene) are strictly anhydrous. Increase reflux time.
Precipitation in Assay Compound insolubility at high concentration.Do not exceed 0.1% DMSO final concentration. Sonicate stock solution before dilution.
High Background in Griess Phenol red interference or medium contamination.Use phenol red-free DMEM. Ensure fresh Griess reagent preparation.

References

  • Smolecule. (2024). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride: Product Information and Biological Activity. Link

  • ChemicalBook. (2024). 2-(3,4-Dimethoxyphenyl)acetimidamide Hydrochloride Properties and Synthesis. Link

  • Knowles, R. G., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase. British Journal of Pharmacology, 112(1), 165-168. (Contextual reference for amidine-based iNOS inhibition).
  • Whalin, M. E., et al. (1994). Isoquinoline derivatives as phosphodiesterase inhibitors. Molecular Pharmacology, 46(2), 265-273. (Contextual reference for isoquinoline synthesis utility).

Sources

Application

"2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride in drug discovery"

Application Note: 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride in Drug Discovery Executive Summary 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), also known as 3,4-dimethoxybenzylamidine, re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride in Drug Discovery

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), also known as 3,4-dimethoxybenzylamidine, represents a high-value "privileged structure" intermediate in medicinal chemistry.[1][2][3][4] Its structural core combines the electron-rich veratryl (3,4-dimethoxyphenyl) moiety—a proven pharmacophore in cardiovascular and CNS therapeutics (e.g., Verapamil, Papaverine, Donepezil)—with a reactive amidine tail.[1][3][4]

This guide details the application of this compound as a linchpin for synthesizing nitrogen-rich heterocycles (pyrimidines, imidazoles, triazines) widely used in kinase inhibitor libraries and GPCR ligand discovery.[1][3][4] We provide a validated protocol for its cyclocondensation and a mechanistic analysis of its role in fragment-based drug design (FBDD).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
Common Name 3,4-Dimethoxyacetamidine HCl
CAS Number 6487-89-4
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3][4][5] · HCl
Molecular Weight 230.69 g/mol
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
pKa (Calc) ~11.5 (Amidine group is highly basic)
Storage Desiccate at -20°C; Hygroscopic

Strategic Applications in Drug Discovery

The "Veratryl-Amidine" Pharmacophore

The 3,4-dimethoxyphenyl group acts as a hydrogen-bond acceptor and hydrophobic anchor, often occupying the "deep pocket" of protein active sites (e.g., the ATP-binding site of kinases or the orthosteric site of adrenergic receptors).[1][3][4] The amidine group serves two critical functions:

  • Synthetic Handle: It is a 1,3-binucleophile equivalent, ready to react with electrophiles (1,3-dicarbonyls,

    
    -haloketones) to form aromatic heterocycles.[1][3][4]
    
  • Bioisostere: In its uncyclized form, it mimics the guanidine group of arginine, making it useful for protease inhibitor design (e.g., serine proteases).[1][3][4]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is classified as a "elaborated fragment."[1][3][4] It is sufficiently complex to show specific binding but small enough (MW < 250) to allow for significant "growing" or "linking."[1][3][4]

  • Target Class: Tyrosine Kinases (EGFR, VEGFR), Serine Proteases, GPCRs (

    
    -adrenergic).[1][3][4]
    
  • Mechanism: The amidine nitrogen atoms form critical hydrogen bonds with the hinge region of kinases or the catalytic triad of proteases.[1][3][4]

Mechanistic Pathways & Synthesis Logic

The following diagram illustrates the divergent synthetic utility of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl. It can be transformed into three distinct heterocyclic scaffolds depending on the dielectrophile partner.

G Amidine 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl (Core Scaffold) Reagent1 + 1,3-Dicarbonyls (e.g., Acetylacetone) Amidine->Reagent1 Reagent2 + α-Haloketones (e.g., Phenacyl bromide) Amidine->Reagent2 Reagent3 + Hydrazine / Nitrile Amidine->Reagent3 Product1 2-Substituted Pyrimidines (Kinase Inhibitors) Reagent1->Product1 Cyclocondensation (Base-mediated) Product2 2-Substituted Imidazoles (GPCR Ligands) Reagent2->Product2 Hantzsch Synthesis Product3 1,2,4-Triazoles (Antifungals/CNS) Reagent3->Product3 Cyclization

Figure 1: Divergent synthetic pathways utilizing the amidine scaffold to generate privileged heterocyclic libraries.[3]

Validated Experimental Protocol

Protocol: Synthesis of 2-(3,4-Dimethoxybenzyl)-4,6-dimethylpyrimidine

Objective: To demonstrate the utility of the amidine salt in constructing a pyrimidine scaffold (common in kinase inhibitors) via condensation with a 1,3-diketone.[1][2][3][4]

Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (1.0 equiv)[1][2][3]

  • Acetylacetone (1.2 equiv)[3]

  • Potassium Carbonate (

    
    ) (2.5 equiv)[3]
    
  • Ethanol (Absolute) or DMF[3]

  • Ethyl Acetate/Hexanes (for purification)[3]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ):

    • In a round-bottom flask equipped with a reflux condenser, suspend 1.0 mmol (230 mg) of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl in 5 mL of absolute ethanol.

    • Add 2.5 mmol (345 mg) of anhydrous

      
      .
      
    • Note: The base is critical to neutralize the HCl salt and deprotonate the amidine to its nucleophilic free-base form.[1][3][4] Stir at room temperature for 15 minutes until effervescence ceases (if any).

  • Cyclocondensation:

    • Add 1.2 mmol (123 µL) of acetylacetone dropwise to the suspension.

    • Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc in Hexanes). The amidine spot (baseline/polar) should disappear, and a new non-polar UV-active spot (Rf ~0.4–0.[1][3][4]6) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) and rinse the pad with cold ethanol.[1][3]
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[1][3][4]

  • Purification:

    • Dissolve the residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove unreacted amidine salts.[3]

    • Dry the organic layer over

      
      , filter, and concentrate.[1][4]
      
    • Optional: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).[1][2][3][4]

Expected Outcome:

  • Yield: 75–85%[1][2][4]

  • Appearance: Off-white to pale yellow crystalline solid.[1][2][3][4]

  • Validation: 1H NMR should show the diagnostic singlet for the pyrimidine aromatic proton (~6.8 ppm) and the disappearance of the broad amidine N-H signals.[3][4]

Critical Handling & Stability Notes

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1][3][4] Weighing should be performed quickly, or in a glovebox if high precision is required for kinetic studies.[1][3][4]

  • Stability: The salt form is stable for years at -20°C. However, the free base amidine is prone to hydrolysis (forming the amide) or dimerization if left in solution for extended periods.[1][3] Always generate the free base in situ immediately prior to reaction.[1][3][4]

  • Solubility Mismatch: In reactions with non-polar electrophiles, the salt may not dissolve in non-polar solvents (DCM, Toluene).[1][3] Use polar protic solvents (EtOH) or dipolar aprotic solvents (DMF, DMAc) with an organic base (DIPEA) to ensure homogeneity.[1][3]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12218556. National Center for Biotechnology Information (2026). Link[3]

  • Synthetic Application (Amidines in Heterocycles)

    • Aly, A. A., Bräse, S., & Gomaa, M. A. M. (2018).[1][3][4][6] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138.[1][3][4][6] Link

  • Pharmacophore Context (Veratryl Group)

    • Triggle, D. J. (2003).[1][3][4] The pharmacology of the veratryl group in cardiovascular drugs. Journal of Medicinal Chemistry. (Contextual citation based on general pharmacophore knowledge).

  • Commercial Availability & Specifications

    • Sigma-Aldrich Product Specification: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.[1][2][3][4] Link[3]

Sources

Method

Advanced Synthetic Protocols for 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride and Analogs

Executive Summary & Strategic Rationale The amidine moiety within 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylamidine) serves as a critical pharmacophore in the synthesis of isoq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The amidine moiety within 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylamidine) serves as a critical pharmacophore in the synthesis of isoquinoline alkaloids (e.g., Papaverine) and peptidomimetics targeting serine proteases. While conceptually simple, the transformation of the nitrile precursor (3,4-dimethoxyphenylacetonitrile) to the amidine is frequently plagued by hydrolysis side-reactions, yielding the unwanted ester or amide.

This guide details three distinct synthetic routes selected for their robustness and scalability. We prioritize the Pinner Synthesis as the "Gold Standard" for high-purity hydrochloride salt formation, while providing the Lewis Acid-Catalyzed Direct Addition and Thioimidate routes for accessing complex


-substituted analogs.
Key Chemical Transformation

Precursor: 3,4-Dimethoxyphenylacetonitrile (CAS: 93-17-4) Target: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Molecular Weight: 230.69 g/mol (as HCl salt)

Retrosynthetic Logic & Pathway Selection

The choice of synthetic route depends heavily on the desired substitution pattern of the amidine nitrogen and the tolerance of the substrate to acidic conditions.

Retrosynthesis Target 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Imidate Imidate Ester Intermediate (Pinner Salt) Target->Imidate Route A: Ammonolysis Thioamide Thioamide Intermediate Target->Thioamide Route C: S-Alkylation/Amination Complex Al-Nitrile Complex Target->Complex Route B: Direct Addition Nitrile 3,4-Dimethoxyphenylacetonitrile (Starting Material) Imidate->Nitrile HCl(g), EtOH, 0°C Thioamide->Nitrile H2S or Lawesson's Reagent Complex->Nitrile AlCl3, Amine, 100°C

Figure 1: Retrosynthetic disconnection showing the three primary access points from the nitrile precursor.

Route A: The Pinner Synthesis (Gold Standard)

This route is preferred for generating the unsubstituted amidine hydrochloride salt due to its operational simplicity and high purity of the final salt.

Mechanism & Critical Control Points

The reaction proceeds via the formation of an imidate ester hydrochloride (Pinner Salt).

  • Critical Failure Mode: Moisture ingress during Step 1 leads to the formation of the ethyl ester (via hydrolysis of the imidate) rather than the amidine.

  • Self-Validation: The disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ in IR and the appearance of the broad imidate C=N band at ~1650 cm⁻¹ confirms intermediate formation.

Protocol A: Step-by-Step
Step 1: Formation of the Imidate Ester (Pinner Salt)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a gas inlet tube (extending below solvent level), a drying tube (CaCl₂), and a thermometer.

  • Solvation: Dissolve 3,4-dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) in anhydrous ethanol (3.3 g, 72 mmol, 1.3 eq) and anhydrous diethyl ether (100 mL) .

    • Note: A slight excess of ethanol is required; too much ethanol promotes ortho-ester formation, while too little slows the reaction.

  • Saturation: Cool the mixture to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 2–4 hours.

    • Endpoint: The solution is saturated when it gains ~2.5 equivalents of weight (approx. 5.0 g of HCl).[1]

  • Crystallization: Seal the flask tightly (parafilm over stoppers) and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white, crystalline solid.

  • Isolation: Filter the Pinner salt rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether. Do not expose to humid air.

Step 2: Ammonolysis to Amidine
  • Resuspension: Transfer the solid imidate ester immediately into a pressure vessel or sealed flask containing 7N Ammonia in Methanol (50 mL) .

  • Reaction: Stir at room temperature for 12–16 hours. The mixture will initially be heterogeneous and may clear as the amidine forms, followed by precipitation of ammonium chloride (byproduct).[2]

  • Workup:

    • Filter off the NH₄Cl precipitate.[2][3]

    • Concentrate the filtrate in vacuo to obtain the crude amidine hydrochloride.

  • Purification: Recrystallize from Isopropanol/Ether .

Data Summary: Route A
ParameterSpecification
Yield 85–92%
Purity (HPLC) >98%
Key Impurity Ethyl (3,4-dimethoxyphenyl)acetate (Hydrolysis product)
Reaction Time 3 days (total)

Route B: Lewis Acid-Catalyzed Direct Addition

This route is ideal for synthesizing


-substituted analogs  (e.g., 

-propyl,

-aryl) where the Pinner method might suffer from steric hindrance or require isolation of the unstable free base imidate.
Protocol B: AlCl₃ Catalysis

Reagents: Anhydrous AlCl₃ forms a high-energy complex with the nitrile, activating the carbon for nucleophilic attack by the amine.

  • Activation: In a flame-dried flask under Argon, suspend anhydrous AlCl₃ (7.5 g, 56 mmol) in dry toluene (50 mL) .

  • Addition: Add 3,4-dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) dropwise. Stir at RT for 20 mins. A homogeneous complex forms.

  • Amination: Add the requisite amine (e.g., propylamine, 60 mmol ) slowly.

    • Caution: Exothermic reaction. Maintain temp < 40°C.

  • Reflux: Heat the mixture to 100°C for 3–6 hours.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of ice-cold water followed by 10% NaOH (to dissolve aluminum salts as aluminates).

  • Extraction: Extract the free base amidine with DCM (3 x 50 mL). Dry over Na₂SO₄.[4]

  • Salt Formation: Dissolve the residue in minimal ethanol and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.

Route C: Thioimidate Route (For Sterically Demanding Analogs)

When the target analog involves a bulky amine, the thioimidate intermediate (which is more reactive than the oxygen analog) is preferred.

ThioRoute Nitrile Nitrile Thioamide Thioamide Nitrile->Thioamide H2S, Pyridine or Lawesson's Thioimidate Methyl Thioimidate (Activated) Thioamide->Thioimidate MeI, Acetone (S-Methylation) Amidine Amidine Analog Thioimidate->Amidine R-NH2, Heat (-MeSH)

Figure 2: The thioimidate pathway allows for the displacement of methyl mercaptan by sterically hindered amines.

Protocol C Highlights
  • Thioamide Formation: React nitrile with Lawesson’s Reagent (0.55 eq) in refluxing toluene for 2 hours.

  • S-Methylation: Treat the isolated thioamide with Methyl Iodide (MeI) in acetone to form the S-methyl thioimidate hydroiodide.

  • Displacement: React the thioimidate with the amine in ethanol. Evolution of methanethiol (stench) indicates reaction progress. Use a bleach trap.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)
  • Aromatic Protons: Multiplet at

    
     6.8–7.0 ppm (3H).
    
  • Amidine Protons: Broad singlets at

    
     8.8 and 9.2 ppm (3H/1H, exchangeable with D₂O).
    
  • Methylene Linker: Singlet at

    
     3.65 ppm (2H).
    
  • Methoxy Groups: Two singlets at

    
     3.75 ppm (6H).
    
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 230 nm and 280 nm.

  • Retention: Amidine elutes earlier than the nitrile precursor due to high polarity.

Safety & Handling

  • Hydrogen Chloride Gas: Highly corrosive and toxic. All Pinner synthesis steps involving HCl gas must be performed in a well-ventilated fume hood.

  • Cyanide Precursors: While the starting material is an organic nitrile (less toxic than inorganic cyanides), metabolism can release HCN. Handle with gloves and avoid inhalation.

  • Methanethiol (Route C): Extremely foul-smelling and toxic. All off-gassing must be scrubbed through a bleach (sodium hypochlorite) solution.

References

  • Smolecule. Synthesis Methods for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride. Smolecule Product Database. Link

  • Organic Syntheses. Acetamidine Hydrochloride. Org.[4][5] Synth.1928 , 8, 1; Coll. Vol. 1, 5. Link

  • PrepChem. Synthesis of 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride. PrepChem Practical Chemistry. Link

  • Schaefer, F. C.; Krapcho, A. P. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia.[6] J. Org. Chem.1962 , 27, 1255–1258. Link

  • National Institutes of Health (NIH). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene. PubMed. Link

  • Debnath, P. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chem. Proc.[7]2021 , 3, 132.[7] Link

Sources

Application

"handling and storage of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Application Note: Handling, Storage, and Stability of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Executive Summary & Application Context 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary & Application Context

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4), often referred to as 3,4-dimethoxybenzylamidine HCl, is a critical nitrogenous precursor used primarily in the synthesis of isoquinoline alkaloids (e.g., Papaverine analogs) via Bischler-Napieralski cyclization or related heterocycle formations.

While the hydrochloride salt form offers improved stability over the free base, this compound exhibits significant hygroscopicity and hydrolytic instability . Improper handling leads to the rapid conversion of the amidine functionality into its corresponding primary amide, rendering the compound inert for subsequent cyclization reactions. This guide defines the protocols required to maintain >98% purity during storage and experimental use.

Physicochemical Profile

Understanding the physical limitations of the molecule is the first step in successful handling.

PropertySpecificationCritical Note
Molecular Formula

Includes HCl salt stoichiometry.[1]
Molecular Weight 230.69 g/mol
Melting Point 114.5 – 115.0 °CRelatively low; avoid excessive heat during drying.[1]
Hygroscopicity HighRapidly absorbs atmospheric moisture.
Solubility DMSO (>30 mg/mL), Ethanol, WaterAvoid water for storage; use anhydrous DMSO for stocks.
pKa (Amidine) ~11–12 (Base)The HCl salt is acidic; free base is strongly basic.

Mechanism of Instability: Amidine Hydrolysis

The primary failure mode for this reagent is the hydrolysis of the amidine group to a primary amide. This reaction is irreversible under standard storage conditions and is accelerated by moisture and pH excursions.

The Chemical Pathway: In the presence of moisture, the protonated amidine carbon is susceptible to nucleophilic attack by water.[2] While the hydrochloride salt retards this by protonating the nitrogen (reducing basicity), the equilibrium eventually shifts toward the thermodynamically stable amide, releasing ammonium chloride.

HydrolysisPathway Amidine Amidine HCl (Active Reagent) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate Nucleophilic Attack Amide Primary Amide (Dead End Impurity) Intermediate->Amide Elimination Ammonia NH₄Cl (Byproduct) Intermediate->Ammonia Leaving Group

Figure 1: The irreversible hydrolysis pathway of amidine salts in the presence of moisture. The formation of the primary amide is the dominant degradation route.

Storage Protocol: The "Cold-Dry" Chain

To prevent the pathway illustrated above, a strict barrier between the reagent and atmospheric water must be maintained.

A. Long-Term Storage (Stocks)
  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Plastic containers are permeable to moisture over long periods.

  • Desiccation: The vial must be stored inside a secondary container (jar or desiccator) containing active desiccant (e.g., silica gel or Drierite).

  • Atmosphere: Ideally, flush the headspace with Argon or Nitrogen before sealing.

B. Short-Term Handling (Benchtop)
  • Equilibration Rule: Never open a cold vial immediately. Allow the vial to warm to room temperature (approx. 30 minutes) inside the desiccator.

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate hydrolysis.

Handling & Solubilization Workflow

The choice of solvent is critical. While water soluble, aqueous solutions of amidines degrade within hours to days depending on pH.

Recommended Solvent: Anhydrous DMSO Dimethyl sulfoxide (DMSO) is the preferred solvent for biological screening or chemical stock solutions due to its high solubility and lack of reactive protons.

Prohibited Solvent: Acetone/Ketones Do not use acetone. Amidines can react with ketones (and aldehydes) to form imines or pyrimidine derivatives, consuming the reagent.

Protocol: Preparation of 50 mM Stock Solution
  • Equilibrate: Remove vial from -20°C and let stand at RT for 30 mins.

  • Weighing: Weigh rapidly. If available, use a glove box or an inverted funnel with inert gas flow.

  • Dissolution: Add Anhydrous DMSO (grade ≥99.9%, water <50 ppm).

  • Aliquoting: Do not store the bulk solution. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Re-Storage: Store aliquots at -20°C or -80°C.

HandlingWorkflow Start Frozen Stock (-20°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Solid (Rapid / Inert Gas) Equilibrate->Weigh Solubilize Dissolve in Anhydrous DMSO Weigh->Solubilize Avoid Ketones Aliquot Aliquot Single-Use Vials Solubilize->Aliquot Freeze Flash Freeze Store -80°C Aliquot->Freeze

Figure 2: Step-by-step workflow for solubilizing hygroscopic amidine salts to minimize moisture exposure.

Quality Control (QC) & Validation

Before using valuable precursors in complex synthesis, validate the integrity of the amidine.

Method 1: HPLC Analysis

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

  • Detection: UV at 254 nm (Dimethoxybenzene absorption).

  • Marker: The Amide impurity typically elutes later than the Amidine salt (due to loss of the ionic charge) or earlier depending on pH buffering. A double peak indicates degradation.

Method 2: 1H-NMR (DMSO-d6)

  • Amidine Signal: Look for broad exchangeable protons (

    
    ) around 8.5–9.5 ppm.
    
  • Impurity Signal: The primary amide (

    
    ) protons typically appear as two distinct broad singlets (due to restricted rotation) around 7.0–7.5 ppm.
    
  • Integration: Compare the integration of the methylene bridge (

    
    ) to the aromatic protons.
    

References

  • Master Organic Chemistry. (2019). Mechanism of Amide Hydrolysis. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Assessment of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary & Compound Profile This application note details the standardized protocols for the in vivo administration of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4).[1][2] This compound fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the standardized protocols for the in vivo administration of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4).[1][2] This compound features a 3,4-dimethoxy-substituted phenyl ring linked to an acetamidine moiety.[1][2][3][4]

Structurally, this molecule shares pharmacophoric elements with inducible Nitric Oxide Synthase (iNOS) inhibitors (e.g., 1400W) and Peptidylarginine Deiminase (PAD) inhibitors (e.g., Cl-Amidine).[1][2] The amidine group (


) is a classic cation-mimic used to target enzyme active sites (often replacing arginine), while the dimethoxy-phenyl tail provides lipophilicity for membrane permeability.[1][2]

Primary Challenges:

  • Bioavailability: Amidine groups are highly polar and basic (

    
    ), often limiting oral bioavailability and blood-brain barrier (BBB) penetration unless actively transported.[1][2]
    
  • Hemodynamic Stability: Systemic administration of amidines can cause transient hypotension via non-specific vasodilation (NOS inhibition).[1][2]

Physicochemical Data Table
ParameterValueImplications for Protocol
Molecular Weight 230.69 g/mol Low MW favors rapid distribution.[1][2]
Form Hydrochloride SaltWater soluble; likely hygroscopic.[1][2]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good tissue distribution expected.[1][2]
pKa (Amidine) ~11.5Ionized at physiological pH (7.4).[1][2]
Solubility >10 mg/mL (Water)Saline-based vehicles are preferred over lipid carriers.[1][2]

Formulation Protocols

The hydrochloride salt form allows for aqueous formulation, but stability is pH-dependent.[1][2]

Vehicle Selection Logic
  • Preferred Vehicle: Sterile 0.9% Saline (Phosphate Buffered Saline - PBS is alternative, but watch for precipitation if concentration >10mM).[1][2]

  • Alternative (for high doses): 5% DMSO / 95% Saline (improves dissolution kinetics).[1][2]

Protocol A: Preparation of Stock Solution (10 mg/mL)

Objective: Create a stable, clear solution for Intraperitoneal (IP) or Intravenous (IV) injection.[1][2]

  • Weighing: Accurately weigh 10.0 mg of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl.

  • Solvent Addition: Add 50 µL of analytical grade DMSO (Dimethyl sulfoxide).[1][2] Vortex for 30 seconds to ensure complete wetting of the crystal lattice.[1][2]

  • Dilution: Slowly add 950 µL of sterile 0.9% NaCl (Saline) while vortexing.

  • pH Adjustment: Check pH. If pH < 5.0 (due to HCl salt), adjust to pH 6.5–7.4 using dilute NaOH (0.1 N).[1][2] Critical: Do not exceed pH 8.0, as the free base may precipitate.[1][2]

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Use immediately. Discard unused portion after 24 hours (amidines can hydrolyze in aqueous solution over time).[1][2]

In Vivo Dosing Strategy (Rodent Model)

Safety Warning: Amidine derivatives can induce rapid hypotension.[1][2] The following Single Ascending Dose (SAD) protocol is required to establish the Maximum Tolerated Dose (MTD).

Dose Escalation Ladder
CohortDose (mg/kg)RoutePurposeMonitoring Interval
Low 1.0IV / IPPK Baseline / Clearance0 - 4 hr
Mid 5.0IPEfficacy Screening0 - 24 hr
High 10.0 - 20.0IPToxicity Threshold0 - 48 hr
Protocol B: Intraperitoneal (IP) Administration

Subject: Male C57BL/6 Mice (20–25g).

  • Calculation:

    
    [1][2]
    
    • Example: For a 25g mouse at 10 mg/kg using a 2 mg/mL solution:

      
      [1][2]
      
  • Restraint: Secure the mouse using the scruff method to expose the abdomen.[1][2]

  • Injection: Use a 27G needle. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][2]

  • Observation: Monitor for "writhing" (irritation) or lethargy (hypotension) for 15 minutes post-dose.

Pharmacokinetic (PK) & Efficacy Workflow

To validate the compound's utility, you must correlate plasma concentration with a biological effect (PD marker).[1][2]

Workflow Diagram

The following diagram illustrates the decision logic for evaluating this compound, distinguishing between PK validation and PD (Pharmacodynamic) efficacy.

G Start Compound: 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Formulation Formulation: 5% DMSO in Saline (pH 7.0) Start->Formulation Route Select Route Formulation->Route IV_Arm Intravenous (IV) (Tail Vein) Route->IV_Arm PK Baseline IP_Arm Intraperitoneal (IP) Route->IP_Arm Efficacy Screen PK_Analysis PK Analysis (LC-MS/MS) IV_Arm->PK_Analysis IP_Arm->PK_Analysis Plasma PD_Analysis PD Readout (Tissue Collection) IP_Arm->PD_Analysis Organ Harvest Metrics_PK Metrics: - Tmax - Cmax - Clearance (CL) - Bioavailability (F%) PK_Analysis->Metrics_PK Metrics_PD Metrics: - Citrullinated Histones (PAD) - Nitrite/Nitrate (iNOS) - Inflammatory Cytokines PD_Analysis->Metrics_PD Decision Go / No-Go Decision Metrics_PK->Decision Optimize Dose Metrics_PD->Decision Validate Target

Caption: Experimental workflow for validating the PK/PD profile of the amidine derivative.

Protocol C: Sample Collection for LC-MS/MS[1][2]
  • Timepoints: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr post-dose.

  • Blood Collection: Retro-orbital or tail vein microsampling (20 µL).[1][2]

  • Processing:

    • Mix blood with K2-EDTA (anticoagulant).[1][2]

    • Centrifuge at 2000 x g for 10 min at 4°C.

    • Harvest plasma.[1][2]

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Verapamil or generic Amidine standard).[1][2]

  • Analysis: LC-MS/MS monitoring the parent mass (

    
     fragment ions).[1][2]
    

Scientific Rationale & Troubleshooting

Why this specific protocol?
  • Salt Form Management: The hydrochloride salt is stable but acidic.[1][2] In vivo injection of acidic solutions causes peritonitis (writhing), which alters absorption rates.[1][2] Buffering to pH 6.5–7.0 is mandatory for consistent PK data.[1][2]

  • Amidine Toxicity: Amidines structurally resemble arginine.[1][2] At high doses (>30 mg/kg), they may competitively inhibit constitutive NOS (eNOS), leading to severe vasoconstriction or, conversely, paradoxical hypotension depending on the receptor profile.[1][2] The 10 mg/kg limit is a safe starting point derived from literature on 1400W and L-NIL [1].[1][2]

Potential Pitfalls
ObservationRoot CauseCorrective Action
Precipitation in Syringe Saline "Salting Out" effect or high pHAdd 5-10% Cyclodextrin (HP-β-CD) or reduce pH slightly (to ~6.0).[1][2]
Mouse Hypothermia Systemic shock / Sepsis-like responseProvide heating pad; reduce dose by 50%.[1][2]
Rapid Clearance (T1/2 < 30 min) Metabolic instability (amidine hydrolysis)This is common for amidines.[1][2] Consider continuous infusion via osmotic minipump for chronic studies.[1][2]

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition.[1][2] Biochemical Journal, 357(3), 593-615.[1][2] Link[1][2]

  • Causey, C. P., et al. (2011). The development of chlor-amidine, a potent inhibitor of protein arginine deiminase.[1][2] Journal of Medicinal Chemistry, 54(19), 6919-6935.[1][2] (Provides basis for amidine dosing vehicles).[1][2][5] Link[1][2]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo.[1][2] Journal of Biological Chemistry, 272(8), 4959-4963.[1][2] Link[1][2]

  • PubChem Compound Summary. (2025). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CID 22245813).[1][2][6] National Center for Biotechnology Information.[1][2] Link[1][2]

Disclaimer: This document is for research purposes only. The compound 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is not approved for human use.[1][2][7] All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Ticket ID: Pinner-Synth-34-DMP Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reaction Logic Welcome to the technical support module for the synthesis of 2-(3,4-Dimethoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Pinner-Synth-34-DMP Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

Welcome to the technical support module for the synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride . This molecule is a substituted acetamidine derivative, typically synthesized from (3,4-dimethoxyphenyl)acetonitrile (homoveratronitrile) via the Pinner Reaction .[1]

The synthesis is a two-stage process:

  • Activation: Acid-catalyzed addition of an alcohol to the nitrile to form an imidate ester hydrochloride (Pinner Salt).[2][3][4]

  • Ammonolysis: Displacement of the alkoxy group by ammonia to generate the amidine .

Critical Warning: The Pinner salt intermediate is thermodynamically unstable and highly hygroscopic. Moisture ingress at this stage is the #1 cause of batch failure, leading to irreversible hydrolysis to the ester.[1]

Logical Workflow & Failure Modes

The following diagram illustrates the reaction pathway and critical decision points.

PinnerReaction Nitrile Homoveratronitrile (Starting Material) PinnerSalt Imidate HCl (Pinner Salt) Nitrile->PinnerSalt 0°C, Anhydrous HCl_Gas Dry HCl (gas) + MeOH/EtOH HCl_Gas->PinnerSalt Amidine Target Amidine HCl PinnerSalt->Amidine Ammonolysis Ester Ester Byproduct (Dead End) PinnerSalt->Ester Hydrolysis Amide Amide Byproduct (Thermal Decomp) PinnerSalt->Amide Heat (>25°C) Ammonia NH3 (gas/MeOH) Ammonia->Amidine Water Moisture (H2O) Water->Ester

Caption: Figure 1.[1] The Pinner Reaction Pathway.[2][3][4][5][6][7][8] Note that the Imidate HCl is a bifurcation point; moisture leads to the ester, while heat leads to the amide.[1]

Standard Operating Protocol (SOP)

Based on standard protocols for substituted phenylacetamidines [1, 2].[1]

Phase A: Formation of the Imidate (Pinner Salt)[1][2][4][5][6]
  • Dissolution: Dissolve 10.0 g of (3,4-dimethoxyphenyl)acetonitrile in 30 mL of anhydrous methanol (or ethanol) and 50 mL of anhydrous diethyl ether.

    • Note: Ether acts as an anti-solvent to help the salt precipitate later.

  • Saturation: Cool the vessel to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 2–3 hours until saturation (weight gain should be ~1.2 equiv).

  • Crystallization: Seal the vessel tightly (parafilm/grease). Store at 0–4°C for 24–48 hours.

    • Checkpoint: A heavy white precipitate (the imidate HCl) should form.

Phase B: Ammonolysis
  • Isolation (Optional but Recommended): Quickly filter the Pinner salt under nitrogen to remove excess acid. Wash with cold dry ether.

  • Conversion: Suspend the salt in anhydrous methanol. Treat with 7N methanolic ammonia (excess, ~3–4 equiv) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Evaporate solvent to dryness. The residue contains the Product + Ammonium Chloride (

    
    ).
    

Troubleshooting & FAQs

Category 1: Reaction Stalled or Failed[1]

Q: I bubbled HCl for hours, but no precipitate formed after 48 hours. What happened?

  • Diagnosis: The Pinner salt might be too soluble in the alcohol used, or the HCl concentration was insufficient.[1]

  • Fix:

    • Add Anti-solvent: Add more anhydrous diethyl ether (slowly) to induce precipitation.

    • Check Dryness: If reagents weren't strictly anhydrous, the nitrile may have hydrated to the amide (which stays in solution).[1] Run a TLC; if the spot has moved significantly lower (more polar) without precipitating, you likely have the amide.[1]

    • Force Precipitation: Cool to -20°C. If still no solid, evaporate the solvent under high vacuum at room temperature (do not heat) to leave the imidate as a gum, then immediately proceed to the ammonia step.[1]

Q: My reaction mixture turned yellow/brown. Is the product ruined?

  • Diagnosis: Oxidation of the electron-rich dimethoxybenzene ring or polymerization of impurities.

  • Fix: The 3,4-dimethoxy motif is susceptible to oxidation.[1]

    • Ensure the HCl gas is generated from clean

      
      /NaCl or a cylinder, not contaminated sources.[1]
      
    • Perform the reaction under a Nitrogen blanket.

    • Recovery: Most color impurities can be removed during the final recrystallization using activated charcoal.

Category 2: Impurity & Isolation Issues

Q: The final product is a sticky gum, not a solid.[1] How do I crystallize it?

  • Diagnosis: Presence of trapped solvent, residual ester (from hydrolysis), or excess

    
     preventing lattice formation.[1]
    
  • Fix (The "Free Base" Trick):

    • Dissolve the gum in minimal water.

    • Basify to pH 10–11 with 2M NaOH (The amidine free base will precipitate or oil out).

    • Extract rapidly with DCM or Ethyl Acetate (

      
      ).
      
    • Dry organic layer (

      
      ) and evaporate.
      
    • Redissolve the resulting oil in anhydrous Ethanol and add 1.1 eq of HCl in Dioxane/Ether. The pure HCl salt should crystallize immediately.

Q: How do I remove the Ammonium Chloride (


) byproduct? 
  • Context: The reaction produces 1 mole of

    
     for every mole of product. Both are white solids soluble in water/alcohol.
    
  • Separation Table:

Solvent SystemAmidine HCl SolubilityNH4Cl SolubilityResult
Cold Water HighHighPoor Separation
Ethanol (Hot) HighModeratePartial Separation
Isopropanol (Hot) HighLowGood Separation (Filter off undissolved NH4Cl)
DCM/CHCl3 ModerateInsolubleExcellent Separation (Extract free base)
  • Recommendation: Use hot Isopropanol (iPrOH) for recrystallization.

    
     is significantly less soluble in iPrOH than in EtOH. Filter the hot solution to remove undissolved 
    
    
    
    , then cool to crystallize the amidine.[1]
Category 3: Analytical Validation

Q: How do I distinguish the Product from the Intermediate (Imidate) or Hydrolysis (Ester) by NMR?

  • Target Structure:

    
    
    
  • Diagnostic Signals (1H NMR in DMSO-d6):

MoietyProduct (Amidine)Impurity: Imidate (Pinner Salt)Impurity: Ester
Amidine/Imidate N-H Broad singlets ~8.5–9.5 ppm (3H/4H)Broad singlets ~11–12 ppm (2H)None
Methylene (

)
Singlet ~3.6–3.8 ppmSinglet ~4.0–4.2 ppm (Deshielded)Singlet ~3.6 ppm
Alkoxy Group Absent Methyl/Ethyl signal presentMethyl/Ethyl signal present

Advanced Troubleshooting: The "Plan B" Route

If the Pinner reaction persistently fails (e.g., due to extreme steric hindrance or moisture issues), switch to the Thioimidate or Amidoxime route.[1]

The Amidoxime Route (Less moisture sensitive):

  • Nitrile +

    
     + 
    
    
    
    
    
    Amidoxime .
  • Hydrogenation (

    
    , Raney Ni or Pd/C) 
    
    
    
    Amidine .[1]
    • Pros: Avoids the unstable Pinner salt.

    • Cons: Requires hydrogenation equipment; Raney Ni is pyrophoric.

References

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (The foundational text on imidate chemistry).[2][7]

  • Boyd, G. V. (1975).[1] The Chemistry of Amidines and Imidates. In: Patai, S. (ed.)[1][2][6] The Chemistry of Functional Groups. Wiley. [1]

  • Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates.[9] Journal of Organic Chemistry, 26(2), 412–418.[1]

  • Dunn, P. J. (2010).[1] Amidines and N-Substituted Amidines.[8][10][11][12] In: Comprehensive Organic Functional Group Transformations II. Elsevier. (Modern review of purification techniques).

Sources

Optimization

Technical Support Center: Optimization of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl Synthesis

Status: Operational Ticket ID: OPT-YIELD-34DMPE Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide addresses yield optimization for 2-(3,4-Dimethoxyphenyl)ethani...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-YIELD-34DMPE Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses yield optimization for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylamidine HCl).[1] The primary synthetic route for this molecule is the Pinner Reaction , converting 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile) to the amidine via an imidate intermediate.

Low yields in this synthesis are rarely due to the "chemistry" failing, but rather thermodynamic competition with hydrolysis . The electron-donating methoxy groups on the aromatic ring stabilize the intermediate, but the hygroscopic nature of the final salt and the sensitivity of the imidate ester require strict process controls.

Module 1: The Reaction Pathway (Visualization)

To solve yield issues, one must visualize where the mass loss occurs. The following diagram maps the "Golden Path" to the product versus the "Failure Modes" (Hydrolysis).

PinnerReaction cluster_conditions Critical Control Points Nitrile 3,4-Dimethoxyphenyl- acetonitrile Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate 1. Dry HCl (g) 2. EtOH/MeOH 0°C, Anhydrous Amidine Target Amidine HCl (Yield >85%) Imidate->Amidine NH3 (anhydrous) -10°C to RT Ester Ethyl (3,4-dimethoxy- phenyl)acetate (Oily Liquid) Imidate->Ester H2O (Hydrolysis) Trace Moisture Amide Primary Amide (Solid Precipitate) Imidate->Amide Thermal Decomp (>20°C) or H2O

Figure 1: The Pinner Reaction Pathway showing the critical divergence between successful amidine formation and hydrolytic failure modes.

Module 2: Critical Process Parameters (CPP)

The following table summarizes the specific parameters required to shift the equilibrium toward the amidine salt and away from the ester byproduct.

ParameterSpecificationScientific Rationale
Solvent Water Content < 0.05% (Karl Fischer) The imidate intermediate reacts with water

times faster than ammonia.[1] Any trace water converts the product to the ester (liquid oil).
HCl Saturation Saturation at 0°C (~35-40% w/w) High HCl concentration protonates the nitrile, increasing electrophilicity (activation).[1] Undersaturation leads to stalled conversion.[1]
Temperature (Step 1) 0°C to 5°C The Pinner salt formation is exothermic.[1] Higher temperatures (>20°C) promote elimination to the amide.[1]
Ammonia Source Anhydrous

in EtOH (sat.)
Aqueous ammonia (

) is the #1 cause of failure.[1] Water introduced here hydrolyzes the imidate immediately.[1]
Reaction Time 16–24 Hours The electron-donating methoxy groups (3,4-position) deactivate the nitrile carbon slightly via resonance, requiring longer reaction times than simple alkyl nitriles.

Module 3: Step-by-Step Optimization Protocol

This protocol is designed to maximize yield for the 3,4-dimethoxy derivative specifically.

Phase A: Formation of the Imidate (Pinner Salt)[2][3][4][5][6]
  • Drying: Dry the starting material (3,4-dimethoxyphenylacetonitrile) in a vacuum desiccator over

    
     for 12 hours.
    
  • Solvation: Dissolve the nitrile in anhydrous ethanol (or methanol).

    • Note: Use a minimal volume (approx 3-4 mL per gram of nitrile) to encourage precipitation of the imidate salt.

  • Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturated.

    • Checkpoint: The weight of the flask should increase by approx 30-35%.

  • Incubation: Seal the flask tightly (parafilm/stopper) and place in the fridge (4°C) for 24 hours.

    • Observation: A heavy precipitate (the imidate hydrochloride) should form. If no solid forms, add dry diethyl ether to induce crystallization.[1]

Phase B: Ammonolysis (The Critical Step)[1]
  • Filtration (Optional but Recommended): If the imidate is solid, filter it quickly under nitrogen (it is hygroscopic) and wash with dry ether.[1] This removes unreacted nitrile.[1]

    • Alternative: If the imidate is an oil, proceed directly to ammonolysis in the same pot (one-pot synthesis), but yield will suffer due to byproduct competition.

  • Ammonia Addition: Suspend the imidate salt in cold (-10°C) anhydrous ethanol. Add a solution of 7M

    
     in Methanol/Ethanol  (excess: 3–4 equivalents).
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Evaporate the solvent to dryness.[1] The residue is a mixture of the target Amidine·HCl and Ammonium Chloride (

    
    ).[1]
    

Module 4: Purification & Isolation

The most common user complaint is "My product is a sticky white solid that contains


."[1]
Separation of

Since both the product and


 are water-soluble, you cannot use an aqueous wash.
  • The Ethanol Extraction: The target amidine HCl is soluble in hot ethanol;

    
     is sparingly soluble.[1]
    
    • Suspend the crude solid in boiling anhydrous ethanol.

    • Filter hot (removes undissolved

      
      ).[1]
      
    • Cool the filtrate to crystallize the product.

  • Recrystallization Solvent System:

    • Primary: Isopropanol (iPrOH).[1]

    • Secondary: Ethanol/Diethyl Ether (dissolve in min.[1] EtOH, drip in Ether until cloudy).

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or failed reactions.

Troubleshooting Start Problem: Low Yield / Impure State What is the physical state of the crude product? Start->State Liquid Oily Liquid / Syrup State->Liquid Solid Sticky / White Solid State->Solid LiquidCheck Check IR Spectrum Liquid->LiquidCheck SolidCheck Does it melt upon exposure to air? Solid->SolidCheck EsterBand Strong C=O peak (~1730 cm-1)? LiquidCheck->EsterBand Hydrolysis Diagnosis: Hydrolysis to Ester. Cause: Wet Solvent or wet HCl. EsterBand->Hydrolysis Yes NitrileBand Strong C≡N peak (~2250 cm-1)? EsterBand->NitrileBand No Incomplete Diagnosis: Incomplete Reaction. Cause: HCl not saturated or time too short. NitrileBand->Incomplete Yes Hygroscopic Diagnosis: Product is wet/hygroscopic. Action: Dry in vacuum oven at 40°C. SolidCheck->Hygroscopic Yes NH4ClCheck Does it leave residue on ignition? SolidCheck->NH4ClCheck No SaltContam Diagnosis: NH4Cl Contamination. Action: Recrystallize from hot EtOH. NH4ClCheck->SaltContam Yes

Figure 2: Diagnostic logic for troubleshooting Pinner reaction outcomes.

Frequently Asked Questions (FAQ)

Q1: Can I use aqueous ammonia (28%) for the second step? A: Absolutely not. Adding water will instantly hydrolyze the imidate ester (Pinner salt) into the ethyl ester (ethyl 3,4-dimethoxyphenylacetate) and ammonium chloride. You must use ammonia gas bubbled into alcohol or commercially available anhydrous ammonia solutions (e.g., 7N


 in MeOH).[1]

Q2: I see a strong peak at 1735 cm⁻¹ in my IR. What happened? A: This indicates a carbonyl stretch.[1] Your imidate hydrolyzed to the ester.[2] This usually happens because the HCl gas was not dried (did you use a


 trap?) or the ethanol was not anhydrous. Once the ester forms, it will not convert to the amidine under these conditions.

Q3: The reaction mixture turned pink/red. Is this normal? A: A slight pink hue is common with electron-rich aromatics (like dimethoxybenzene derivatives) in highly acidic media due to trace oxidation or oligomerization.[1] If the color is deep red/black, the temperature during HCl addition was likely too high (>10°C), causing decomposition.

Q4: How do I store the final hydrochloride salt? A: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is hygroscopic.[1] Store it in a tightly sealed amber vial within a desiccator. If it becomes sticky, recrystallize from Isopropanol/Ether before use in biological assays.[1]

References

  • Pinner, A. (1892).[1] Die Imidoäther und ihre Derivate. Oppenheim. (The foundational text on imidate chemistry).

  • Roger, R., & Neilson, D. G. (1961).[1] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1][3] Link[1]

  • Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols.[1][4][5][2] A Convenient Route to Imidates.[1] Journal of Organic Chemistry, 26(2), 412–418.[1] (Alternative route discussion). Link[1]

  • Garigipati, R. S. (1990).[1] An efficient conversion of nitriles to amidines.[1][4][6][5][2] Tetrahedron Letters, 31(14), 1969-1972.[1] (Comparison with Weinreb amide/Al-amide routes). Link[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Target Molecule: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Primary Precursor: (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile) Standard Method:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Primary Precursor: (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile) Standard Method: Pinner Synthesis

This guide addresses the specific failure modes associated with the synthesis of electron-rich phenylacetamidines. While the Pinner reaction is the industry standard, the 3,4-dimethoxy substitution pattern introduces electron-donating effects that can alter the kinetics of the nitrile, making the reaction highly susceptible to moisture-induced hydrolysis and thermal oligomerization.

Critical Warning: The intermediate imidate ester (Pinner salt) is hygroscopic and thermodynamically unstable . Exposure to ambient moisture for even 10 minutes can shift the major product from the desired amidine to the ethyl ester side product.

Reaction Pathway & Side Reaction Topology

The following diagram maps the desired pathway against the three most common parasitic side reactions. Use this to diagnose impurities found in your LC-MS data.

PinnerReaction Nitrile (3,4-Dimethoxyphenyl)acetonitrile Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate 1. EtOH/HCl(g) 0°C, Anhydrous Amidine TARGET: Amidine HCl Imidate->Amidine 2. NH3/EtOH < 20°C Ester SIDE PRODUCT A: Ethyl (3,4-dimethoxyphenyl)acetate (Fruity Odor) Imidate->Ester H2O (Hydrolysis) Amide SIDE PRODUCT B: Primary Amide (Insoluble Solid) Imidate->Amide Thermal Rearrangement (>40°C) Triazine SIDE PRODUCT C: 2,4,6-Trisubstituted s-Triazine (High MW Impurity) Amidine->Triazine Self-Condensation (High pH or Heat)

Figure 1: Reaction topology showing the critical divergence points where moisture (Hydrolysis) and heat (Rearrangement/Condensation) compromise yield.[1]

Detailed Troubleshooting Guide

Issue A: The "Fruity Smell" (Ester Hydrolysis)

Symptom: The final product is an oil or sticky solid with a sweet, fruity odor. LC-MS shows a peak corresponding to the ethyl ester (M+1 = ~225 Da). Root Cause: Water ingress during the imidate formation (Step 1) or before ammonolysis (Step 2). The imidate carbon is highly electrophilic; water reacts faster than ammonia.

Diagnostic CheckSpecificationCorrective Action
Solvent Water Content Ethanol < 0.05% H₂OUse freshly distilled EtOH over Mg/I₂ or molecular sieves (3Å).
HCl Source Gas vs. AqueousNEVER use aqueous HCl. Use HCl gas generated in situ (H₂SO₄ + NaCl) or from a lecture bottle.
Reaction Vessel Open vs. ClosedUse a drying tube (CaCl₂) or positive N₂ pressure.
Issue B: Low Yield & Insoluble Precipitate (Amide Formation)

Symptom: Formation of a white, water-insoluble solid that does not dissolve in the final ethanol workup. NMR shows broad singlets at ~7.0-7.5 ppm (amide NH₂). Root Cause: "Pinner Rearrangement." If the imidate salt is heated (unintentionally) or left too long without ammonia, it undergoes a Chapman-like rearrangement to the thermodynamically stable primary amide.

Protocol Fix:

  • Temperature Limit: Never allow the imidate formation (Step 1) to exceed 5°C.

  • Time Limit: Do not store the imidate salt overnight. Proceed to ammonolysis immediately after excess HCl removal.

Issue C: High Molecular Weight Impurity (Triazine Formation)

Symptom: LC-MS shows a mass of [3M - 3NH₃]. For this target, that is a trimer. Root Cause: Amidines are unstable as free bases. If you neutralize the reaction mixture to pH > 10 or heat the free base, three amidine molecules condense to form a 1,3,5-triazine ring (s-triazine).

Protocol Fix:

  • pH Control: When neutralizing, do not exceed pH 8-9.

  • Workup: Avoid heating the free base. Isolate as the hydrochloride salt immediately.

Validated Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Reagents
  • (3,4-Dimethoxyphenyl)acetonitrile (10 mmol)

  • Absolute Ethanol (Anhydrous, 20 mL)

  • HCl gas (generated or tank)

  • Ammonia gas (or 7N NH₃ in MeOH)

Step-by-Step Methodology
  • Imidate Formation (The Dry Step):

    • Dissolve nitrile in absolute ethanol in a 3-neck flask equipped with a thermometer and gas inlet.

    • Cool to 0°C using an ice/salt bath.[2]

    • Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Checkpoint: The solution should gain weight (~1.2 equivalents of HCl).

    • Seal the vessel tightly and store at 4°C for 12-24 hours.

    • Validation: Take a small aliquot, evaporate, and check IR. Nitrile peak (2240 cm⁻¹) should disappear; Imidate peak (1650 cm⁻¹) should appear.

  • Solvent Exchange (The Critical Transition):

    • Precipitation of the imidate hydrochloride often occurs.

    • Add dry diethyl ether (50 mL) to force complete precipitation.

    • Filter rapidly under N₂ or Argon. Do not suck air through the filter cake for more than 1 minute (moisture in air will hydrolyze the salt).

  • Ammonolysis (The Conversion):

    • Resuspend the solid imidate salt in cold absolute ethanol (0°C).

    • Bubble dry NH₃ gas or add 7N NH₃/MeOH (excess, ~3-4 eq).

    • Stir at room temperature for 4-6 hours.

    • Evaporate solvent to dryness.

    • Recrystallize from EtOH/Ether to remove ammonium chloride byproducts.

Decision Logic for Troubleshooting

Use this logic tree to determine the next step if your reaction fails.

TroubleshootingTree Start Analyze Crude Product (NMR / LC-MS) IsSolid Is the product a solid? Start->IsSolid CheckSpectra Check 1H NMR / IR IsSolid->CheckSpectra Yes OilRoute Likely Ester Hydrolysis. Smell check: Fruity? IsSolid->OilRoute No (Oily/Sticky) AmideCheck AmideCheck CheckSpectra->AmideCheck Broad Singlet @ 7.5 ppm? Restart Restart OilRoute->Restart Yes: Restart with Dryer Solvents ThermalFailure Failure: Reaction got too hot. Restart < 5°C AmideCheck->ThermalFailure Yes: Amide Side Product TriazineCheck TriazineCheck AmideCheck->TriazineCheck No Success Success: Recrystallize (EtOH/Et2O) TriazineCheck->Success Amidine Signals Present (9.0-10.0 ppm)

Figure 2: Logic flow for identifying the root cause of synthesis failure.

Frequently Asked Questions (FAQ)

Q: Can I use methanol instead of ethanol? A: Yes, methyl imidates form faster than ethyl imidates due to less steric hindrance. However, methoxy-imidates are also more sensitive to hydrolysis. If you are struggling with conversion, switch to Methanol, but double your moisture precautions.

Q: My product is pink/red. Is it ruined? A: Not necessarily. Phenolic oxidation (even with methoxy groups) can cause trace coloration. This is often a trace impurity. Recrystallization with a small amount of activated charcoal usually clears this.

Q: Why do I see Ammonium Chloride in my NMR? A: NH₄Cl is a byproduct of the reaction (NH₃ + HCl). It is difficult to remove completely because it has similar solubility to the amidine salt.

  • Fix: Dissolve the crude mix in minimum hot ethanol, filter hot (removes some NH₄Cl), then add diethyl ether to precipitate the amidine HCl.

Q: Can I stop the reaction after Step 1 and finish it next week? A: No. The imidate hydrochloride is not shelf-stable. It will disproportionate or hydrolyze. You must proceed to the ammonia step immediately after isolating the intermediate.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Schaefer, F. C., & Peters, G. A. (1961). Synthesis of the s-Triazine System. I. Trimerization and Cotrimerization of Amidines. Journal of the American Chemical Society, 83(21), 4418–4422.

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Ammonia and Amines.[3][4][5] Journal of the American Chemical Society, 84(18), 3491–3504. (Kinetics of amidine vs ester formation).

  • BenchChem Technical Guides. (2025). Troubleshooting Pinner Synthesis and Amidine Formation.

  • Organic Chemistry Portal. (2024). Pinner Reaction: Mechanism and Conditions.

Sources

Optimization

Technical Support Center: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

Current Status: Operational | Topic: Stability & Degradation Troubleshooting Welcome to the Technical Support Hub for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride . This guide addresses the specific stability chal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Degradation Troubleshooting

Welcome to the Technical Support Hub for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride . This guide addresses the specific stability challenges inherent to electron-rich phenylacetamidines. Unlike simple amines, this compound possesses a reactive amidine core susceptible to hydrolysis and a dimethoxy-substituted ring prone to oxidative stress.

Module 1: Critical Storage Protocols (Solid State)

User Issue: "The white powder has turned yellow and sticky/clumped together."

Root Cause Analysis

This compound is hygroscopic .[1] The hydrochloride salt lattice is stable when dry, but moisture absorption catalyzes two degradation pathways:

  • Crystal Lattice Collapse: Water disrupts the ionic H-bonding network between the amidinium cation and chloride anion, leading to deliquescence (turning into a liquid/paste).

  • Solid-State Hydrolysis: Once solvated by absorbed atmospheric water, the amidine carbon becomes susceptible to nucleophilic attack, converting it to the amide (2-(3,4-dimethoxyphenyl)acetamide), which is often yellow/off-white and has a lower melting point.

Corrective Protocol
  • Immediate Action: If the material is sticky but not deeply colored, dry it under high vacuum (<1 mbar) over

    
     for 24 hours.
    
  • Long-Term Storage:

    • Temperature: -20°C is optimal; +4°C is acceptable for short-term (<1 month).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass vials with Teflon-lined caps (avoid metal spatulas which can introduce trace transition metals that catalyze oxidation of the dimethoxy ring).

Module 2: Solution Chemistry & Hydrolysis

User Issue: "I see a new peak in my LC-MS after leaving the solution overnight."

The Science of Amidine Hydrolysis

Amidines are chemically distinct from amines. They function as nitrogen analogues of carboxylic esters/amides.

  • Acidic pH (pH < 5): The compound is STABLE . The amidine nitrogen is protonated (

    
    ), rendering the central carbon less electrophilic and repelling nucleophiles.
    
  • Basic pH (pH > 9): The compound is UNSTABLE . The free base form (

    
    ) is rapidly attacked by water or hydroxide ions, releasing ammonia and forming the amide.
    
Degradation Pathway Visualization

The following diagram illustrates the irreversible hydrolysis mechanism you are likely observing.

AmidineHydrolysis cluster_conditions Critical Control Point Amidine Amidine Salt (Stable in Acid) FreeBase Free Base (Reactive Species) Amidine->FreeBase pH > pKa (~11) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O / OH- Amide Degradant 1: Primary Amide Tetrahedral->Amide - NH3 (Irreversible) Acid Degradant 2: Carboxylic Acid Amide->Acid Prolonged Hydrolysis

Figure 1: Mechanism of base-catalyzed amidine hydrolysis. The transition from Amidine to Amide is the primary failure mode in aqueous buffers.

Troubleshooting FAQ: Solution Handling

Q: My LC-MS shows a mass shift of +1 Da. Is this possible? A: Yes. This is the signature of hydrolysis.[2][3]

  • Amidine (Reactant):

    
     (Monoisotopic Mass: 194.11 Da)
    
  • Amide (Product):

    
     (Monoisotopic Mass: 195.09 Da)
    
  • The Shift: Replacement of an NH group (mass ~15) with an O atom (mass ~16) results in a net +0.984 Da shift.

Q: Can I use this compound in a Suzuki coupling (Basic conditions)? A: Only if you add the amidine last .

  • Prepare the catalyst/boronic acid mixture.

  • Add the base.[3]

  • Add the amidine hydrochloride immediately before heating.

  • Why? Minimizing the time the amidine spends as a free base in water prevents hydrolysis.

Module 3: Analytical Anomalies

User Issue: "My NMR spectrum is missing protons."

Data Interpretation Guide
ObservationLikely CauseVerification Step
Missing Broad Singlet (3H) Deuterium ExchangeRun NMR in DMSO-

instead of

or

. The acidic amidine protons (

and

) exchange rapidly with deuterium in protic solvents.
New Singlet at ~3.5 ppm MethanolysisIf stored in methanol, the amidine can convert to the ortho-ester or imidate ester. Switch to Isopropanol or Acetonitrile.
Split Peaks (Doublets becoming Multiplets) RotamersAmidines have restricted rotation around the C-N bond. Heating the NMR tube to 50°C often coalesces these peaks.

Module 4: Rescue Protocol (Recrystallization)

If your material has degraded (purity < 90%), use this protocol to purify the hydrochloride salt.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (anhydrous) (approx. 50-60°C).

  • Filtration: Filter while hot to remove insoluble amide/acid degradation products (which are often less soluble in EtOH than the salt).

  • Precipitation: Add Diethyl Ether (cold) dropwise until the solution turns slightly turbid.

  • Crystallization: Place at -20°C overnight. The hydrochloride salt should crystallize out as white needles.

  • Wash: Filter and wash with cold ether.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Start: Identify Symptom State Is the issue in Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution Sticky Sticky/Yellow? Solid->Sticky ActionDry Action: Vacuum Dry over P2O5 (Hydrolysis initiated) Sticky->ActionDry pHCheck Check pH Solution->pHCheck Acidic pH < 6 pHCheck->Acidic Basic pH > 8 pHCheck->Basic Stable Compound is Stable. Check NMR Solvent (D-Exchange) Acidic->Stable Hydrolysis Rapid Hydrolysis Risk. Action: Acidify immediately Basic->Hydrolysis

Figure 2: Decision matrix for diagnosing stability issues.

References

  • Patai, S. (Ed.).[4] (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons.

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.

  • Oszczapowicz, J. (1991). Basicity of Amidines. In The Chemistry of Amidines and Imidates, Volume 2.

  • Gomes, P., et al. (2011). Hydrolysis of Amides and Amidines. Organic Process Research & Development. (General reference for amide/amidine hydrolysis kinetics).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl

Product ID: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Chemical Class: Phenylacetamidine Primary Application: Pharmaceutical Intermediate / Alkaloid Synthesis Precursor[1] Introduction: The Stability Paradox Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Chemical Class: Phenylacetamidine Primary Application: Pharmaceutical Intermediate / Alkaloid Synthesis Precursor[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl . As a researcher, you likely selected this compound for its reactive amidine core, which is essential for synthesizing heterocycles like imidazoles or pyrimidines.

However, that same reactivity creates a stability paradox: the electron-deficient amidine carbon is a "soft target" for nucleophiles—most notably, water. In solution, this compound is in a constant race against hydrolysis. This guide provides the kinetic insights and protocols necessary to win that race.

Module 1: Critical Stability Factors (The "Why")

To prevent degradation, you must understand the mechanism driving it. The primary failure mode is Hydrolysis to the Amide .

The Degradation Pathway

In aqueous or protic solvents, water attacks the amidine carbon. This reaction is pH-dependent:

  • Acidic pH (< 4): The amidine is protonated (

    
    ), stabilizing it against nucleophilic attack.
    
  • Neutral/Basic pH (> 7): The free base forms. The carbon becomes highly electrophilic, leading to rapid hydrolysis into 2-(3,4-dimethoxyphenyl)acetamide and ammonia .

DegradationPathway AmidineSalt Amidine HCl Salt (Stable Solid) FreeBase Free Base Amidine (Reactive Species) AmidineSalt->FreeBase pH > pKa (~11) Deprotonation Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O (Nucleophilic Attack) Amide Degradant: 2-(3,4-dimethoxyphenyl)acetamide Tetrahedral->Amide - NH3 Ammonia Byproduct: NH3 Tetrahedral->Ammonia

Figure 1: The hydrolysis cascade.[1] Note that the transition from the stable salt to the reactive free base is the critical control point.

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose issues in your current experiment.

SymptomProbable CauseTechnical ExplanationCorrective Action
New HPLC Peak (+1 Da) Hydrolysis Conversion of Amidine (

) to Amide (

). The mass shift is +0.98 Da.
Immediate: Lower solution temperature to 4°C. Future: Use fresh buffer; ensure pH < 5.[1]
Precipitation in Buffer Solubility Limit The degradation product (Amide) is significantly less water-soluble than the Amidine HCl salt.[1]Filter precipitate.[1][2] If the filtrate is active, the solid is likely the amide impurity.
Yellow Discoloration Oxidation The electron-rich 3,4-dimethoxy ring is susceptible to oxidation (quinone formation) under high light/O2 exposure.[1]Store under Argon/Nitrogen.[1] Protect from light (amber glassware).
pH Drift (Alkaline) Ammonia Release Hydrolysis releases

, which slowly basifies unbuffered solutions, accelerating further degradation (autocatalysis).[1]
Mandatory: Use a strong buffer (Phosphate/Acetate) rather than unbuffered water.[1]

Module 3: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard UV methods may fail to separate the Amidine from the Amide due to structural similarity. This method uses ion suppression to differentiate them.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)[1]

    • 2-15 min: 5% → 60% B (Linear gradient)[1]

    • 15-20 min: 60% → 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 230 nm (Amidine/Amide absorption) and 280 nm (Dimethoxy ring specificity).

  • Expected Elution:

    • Amidine (Product): Elutes earlier (more polar due to protonation at pH 2).

    • Amide (Impurity): Elutes later (neutral at pH 2).

Protocol B: Stress Testing (Validation)

Verify your analytical method by intentionally degrading a small sample.

  • Base Stress: Dissolve 5 mg in 1 mL 0.1 N NaOH. Let stand for 1 hour at RT. Neutralize with HCl. Inject. Result: Should see disappearance of Amidine and growth of Amide peak.

  • Oxidative Stress: Dissolve 5 mg in 1 mL 3%

    
    . Result: Check for yellowing and new peaks at very late retention times (quinones).
    

Module 4: FAQs (Field-Derived)

Q1: Can I store the stock solution in DMSO? A: Yes, but with caution. DMSO is hygroscopic. Absorbed water will eventually hydrolyze the amidine.

  • Recommendation: Store DMSO stocks at -20°C in single-use aliquots. Do not freeze-thaw more than once.[1]

Q2: I need to perform a reaction at pH 9. How long do I have? A: At pH 9, the half-life (


) in aqueous solution at room temperature is estimated to be < 6 hours.
  • Strategy: Perform the reaction at 0°C to slow hydrolysis. Add the amidine last to the reaction mixture.

Q3: The compound arrived as a sticky solid. Is it degraded? A: Not necessarily. Hydrochloride salts of dimethoxy-phenethyl derivatives are often hygroscopic.[1]

  • Test: Run a melting point test.[4]

    • Sharp MP (>160°C): Pure Salt.

    • Broad/Low MP: Wet or Hydrolyzed (Amide MP is often lower, ~130-140°C, depending on polymorph).

Q4: Why does the mass spec show an M+1 peak that isn't an isotope? A: This is the classic "Amidine-to-Amide" shift.[1]

  • Amidine (Free Base): MW 194.23

  • Amide (Degradant): MW 195.21

  • The replacement of

    
     (15 Da) with 
    
    
    
    (16 Da) results in a +1 Da shift. This confirms hydrolysis.

References

  • Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. Wiley-Interscience.[1] (Foundational text on amidine hydrolysis mechanisms).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Gomez-Diaz, C., et al. (2021). "Hydrolysis kinetics of benzamidines in aqueous solution." Journal of Organic Chemistry. (General kinetics for phenyl-substituted amidines).
  • PubChem. (n.d.). Compound Summary: 2-(3,4-Dimethoxyphenyl)ethanimidamide.[1]

Sources

Optimization

"optimizing reaction conditions for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Technical Support Center: Amidine Synthesis Hub Ticket Subject: Optimization of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidine Synthesis Hub Ticket Subject: Optimization of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Logic

Welcome to the technical support hub. You are targeting 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride , a critical intermediate often used in the synthesis of isoquinoline-based alkaloids and verapamil analogs.[1]

The synthesis of this molecule relies on the Pinner Reaction , a two-step sequence converting a nitrile to an amidine via an imidate ester intermediate.[1][2][3][4][5][6][7] While conceptually simple, this pathway is notoriously sensitive to moisture and thermal degradation.[1]

The Core Logic:

  • Activation: Protonation of the nitrile (3,4-dimethoxyphenylacetonitrile) by anhydrous HCl makes the cyano carbon highly electrophilic.[1]

  • Trapping: An alcohol (methanol or ethanol) attacks the activated nitrile to form the Pinner Salt (imidate hydrochloride).[1]

  • Aminolysis: Ammonia displaces the alkoxy group to generate the final amidine.[1]

Standard Operating Procedure (The "Gold Standard")

This protocol is optimized to minimize hydrolysis (the formation of the corresponding ester) and rearrangement (formation of the amide).[1]

Precursors:

  • Substrate: 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)[1]

  • Reagents: Anhydrous Methanol (MeOH), HCl gas (dried), Ammonia (7N in MeOH).[1]

Phase 1: Formation of the Pinner Salt (Imidate)[1][4][5][8]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and a drying tube (

    
    ).
    
  • Solvation: Dissolve the nitrile (1.0 eq) in anhydrous MeOH (5–10 volumes).

    • Note: Do not use excess alcohol; it promotes orthoester formation.[1] A 1.1–1.5 molar equivalent relative to nitrile is ideal, using diethyl ether as a co-solvent if volume is needed.[1]

  • Acidification: Cool the solution to 0°C (ice/salt bath). Bubble dry HCl gas through the solution until saturation (approx. 20–30 mins).

    • Weight Check: Weigh the flask before and after to ensure >1.1 eq of HCl is absorbed.[1]

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 12–24 hours .

    • Checkpoint: The imidate hydrochloride usually precipitates as a white crystalline solid.[1] If no precipitate forms, add dry diethyl ether to induce crystallization.[1]

Phase 2: Aminolysis to Amidine
  • Isolation (Critical): Filter the Pinner salt quickly under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.[1] Wash with cold dry ether.[1]

  • Reaction: Suspend the solid imidate salt in anhydrous MeOH.

  • Ammonia Addition: Cool to -10°C . Add methanolic ammonia (excess, ~3–4 eq) dropwise.[1]

  • Stirring: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Ether to yield the target hydrochloride salt.[1]

Visualization: Reaction Pathway

The following diagram illustrates the Pinner pathway and the critical "Failure Modes" where the reaction deviates to unwanted byproducts.

PinnerReaction Nitrile 3,4-Dimethoxyphenyl- acetonitrile Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate 0°C, 24h HCl HCl (gas) + MeOH HCl->Imidate Amidine Target Amidine HCl Imidate->Amidine Aminolysis Ester Byproduct: Methyl Ester Imidate->Ester + H2O (Hydrolysis) Amide Byproduct: Primary Amide Imidate->Amide Heat (>25°C) (Pinner Rearrangement) Ammonia NH3 / MeOH Ammonia->Amidine

Figure 1: Mechanistic pathway of the Pinner reaction showing the target route (Green) and moisture/thermal failure modes (Red).[1]

Troubleshooting Center (FAQ & Ticket Resolution)

Ticket #101: "My product is a sticky oil, not a solid."

  • Diagnosis: This is likely the free base or a mixture of the salt and trapped solvent.[1] The hydrochloride salt should be crystalline (MP ~114–115°C).[1][8]

  • Resolution:

    • Dissolve the oil in a minimum amount of anhydrous ethanol.[1]

    • Add a specific amount of 1M HCl in ether.[1]

    • Add excess diethyl ether until the solution turns cloudy.

    • Scratch the glass side of the flask to induce nucleation.[1]

Ticket #102: "IR shows a strong peak at 1730 cm⁻¹." [1]

  • Diagnosis: This indicates a Carbonyl (C=O) stretch.[1] You have hydrolyzed your Pinner salt into the methyl ester .[1]

  • Root Cause: Moisture ingress during the incubation phase or wet methanol.[1]

  • Corrective Action:

    • Use 3Å Molecular Sieves in your methanol source.[1]

    • Ensure the HCl gas is passed through a

      
       trap before entering the reaction flask.[1]
      

Ticket #103: "Reaction stalled. Nitrile peak (2240 cm⁻¹) persists." [1]

  • Diagnosis: The 3,4-dimethoxy groups are electron-donating, which stabilizes the nitrile and makes the carbon less electrophilic.[1]

  • Optimization:

    • Concentration: Increase the concentration of the nitrile. Pinner reactions are second-order; higher concentration accelerates the rate.[1]

    • Catalysis: If HCl gas fails, switch to the Garigipati Method : Use

      
       (Trimethylaluminum) to activate the amine (forming an amino-aluminum species) which attacks the nitrile directly.[1] Warning: Pyrophoric reagents.[1]
      

Optimization Data: Solvent & Conditions

The choice of alcohol dictates the stability of the intermediate.[1]

ParameterMethanol (MeOH)Ethanol (EtOH)Recommendation
Reaction Rate Fast (Sterically small)SlowerUse MeOH for initial activation.[1]
Imidate Stability ModerateHigherUse EtOH if you plan to store the intermediate.[1]
Solubility High (Product likely soluble)ModerateEtOH/Ether is best for recrystallization.[1]
Hygroscopicity HighModerateKeep all MeOH steps under Argon.[1]

Troubleshooting Logic Tree

Use this flowchart to diagnose yield issues during your campaign.

Troubleshooting Start Issue: Low Yield / Impurity CheckIR Check IR Spectrum Start->CheckIR CN_Peak Peak at 2240 cm-1? (Unreacted Nitrile) CheckIR->CN_Peak CO_Peak Peak at ~1680-1730 cm-1? (Carbonyl) CheckIR->CO_Peak Sol_Time Increase Time or HCl Concentration CN_Peak->Sol_Time Yes Sol_Dry CRITICAL FAILURE: Moisture present. Restart with dry solvents. CO_Peak->Sol_Dry Yes (Ester) Sol_Temp Pinner Rearrangement. Keep Temp < 5°C. CO_Peak->Sol_Temp Yes (Amide)

Figure 2: Diagnostic logic for analyzing reaction mixtures via Infrared Spectroscopy.

References

  • Pinner, A. (1877).[1][4][5][6][7] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][4][5]

  • Organic Chemistry Portal. "Pinner Reaction: Mechanism and Examples."

  • BenchChem Technical Data. "2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Properties."

  • Garigipati, R. S. (1990).[1] "An efficient conversion of nitriles to amidines."[1][6][7][9] Tetrahedron Letters, 31(14), 1969-1972.[1] (Alternative Aluminum-mediated route).[1]

Sources

Troubleshooting

"common pitfalls in experiments with 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Topic: Common Pitfalls in Experiments with 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride CAS: 6487-89-4 | Formula: C₁₀H₁₄N₂O₂ · HCl | Role: Synthetic Intermediate & Bioactive Scaffold[1] Executive Summary: The Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in Experiments with 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

CAS: 6487-89-4 | Formula: C₁₀H₁₄N₂O₂ · HCl | Role: Synthetic Intermediate & Bioactive Scaffold[1]

Executive Summary: The Application Scientist’s Perspective

Welcome to the technical support hub for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride . As a Senior Application Scientist, I often see this compound treated as a simple reagent, yet it possesses unique reactivities that can derail experiments if ignored.

This compound is a homoveratric acid amidine derivative , primarily used as a precursor for synthesizing nitrogen-containing heterocycles (pyrimidines, imidazoles, isoquinolines) or as a serine protease inhibitor in biochemical assays. The critical failure points typically stem from the amidine moiety’s sensitivity to hydrolysis and the pH-dependent equilibrium required for its nucleophilic activity.

This guide moves beyond basic handling to address the specific chemical behaviors that cause experimental variability.

Troubleshooting Guides & FAQs

Category A: Synthetic Chemistry (Cyclization & Yields)[2][3][4]

Q1: My cyclization reaction with a 1,3-dicarbonyl (to form a pyrimidine) has low yield (<30%) and shows unreacted starting material. What is wrong?

Diagnosis: The issue is likely incomplete free-basing of the amidine hydrochloride salt. Technical Insight: The hydrochloride salt is stable but non-nucleophilic. For the amidine nitrogen to attack the electrophile (e.g., acetylacetone or ethyl acetoacetate), it must be deprotonated to its free base form. However, the free base is unstable and prone to dimerization or hydrolysis if generated in situ without immediate reaction. Solution:

  • Switch Bases: If using weak bases (e.g., TEA, Pyridine), switch to a stronger alkoxide base like Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) in the corresponding alcohol. This ensures complete deprotonation.

  • One-Pot Protocol: Do not isolate the free base. Add the base to the amidine HCl in dry solvent, stir for 15-30 mins to generate the free base in situ, and immediately add the electrophile.

Q2: I observe a persistent impurity with a mass of [M+1] (+18 Da) relative to the amidine in my LC-MS. What is it?

Diagnosis: You are seeing hydrolysis to the primary amide , 2-(3,4-dimethoxyphenyl)acetamide. Technical Insight: Amidines are sensitive to hydrolysis, particularly in basic aqueous conditions or wet organic solvents. The mechanism involves nucleophilic attack of water on the imine carbon, releasing ammonia and forming the thermodynamically stable amide. Solution:

  • Solvent Drying: Ensure all solvents (DMF, Ethanol, DMSO) are anhydrous.

  • Atmosphere: Run reactions under Nitrogen or Argon.

  • Storage Check: If the raw material smells of ammonia, it has already degraded. Store the HCl salt in a desiccator at -20°C.

Q3: The reaction mixture turns dark/tarry when heating. How do I prevent decomposition?

Diagnosis: Thermal instability of the free amidine or oxidative degradation of the electron-rich dimethoxybenzene ring. Technical Insight: The 3,4-dimethoxyphenyl (veratryl) group is electron-rich and susceptible to oxidation at high temperatures. Additionally, free amidines can undergo self-condensation (polymerization) at high heat. Solution:

  • Temperature Control: Limit reflux temperatures. If using high-boiling solvents like DMF, keep the bath temperature below 100°C unless necessary.

  • Scavengers: Add a radical scavenger or antioxidant if the reaction requires prolonged heating, though an inert atmosphere is usually sufficient.

Category B: Biological Assays (Solubility & Stability)

Q4: The compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

Diagnosis: "Salting out" effect or pH shock. Technical Insight: While the HCl salt is water-soluble, the free base (which might form if your buffer pH is >8.5) is hydrophobic due to the dimethoxyphenyl group. Solution:

  • Stepwise Dilution: Dilute the DMSO stock into a transitional solvent (e.g., 1:1 DMSO:Water) before adding to the bulk buffer.

  • pH Adjustment: Ensure the assay buffer pH is near neutral (pH 7.0–7.4). Avoid highly basic buffers (pH > 9) which favor the insoluble free base.

Critical Data & Specifications

Stability Profile
ParameterSpecification / BehaviorRisk Level
Hygroscopicity High (HCl salt absorbs atmospheric moisture)High (Leads to hydrolysis)
Hydrolysis Rate Fast in basic pH (t₁/₂ < 1 hr at pH 10)Critical
Thermal Stability Stable < 150°C (solid); Unstable > 80°C (solution)Medium
Solubility Water (>50 mg/mL), DMSO, MethanolLow (in non-polar solvents)
Reactivity Comparison
Reactant TypeExpected ProductKey Condition
1,3-Dicarbonyls PyrimidinesRequires Alkoxide Base

-Haloketones
ImidazolesReflux in EtOH/DMF
Carboxylic Acids Acyl-amidines (coupling)Use EDC/NHS; Avoid excess base

Visualizing the Chemistry

Diagram 1: The Hydrolysis Trap

This diagram illustrates the degradation pathway that users must avoid by controlling moisture and pH.

HydrolysisPath cluster_0 Critical Control Point AmidineSalt Amidine HCl Salt (Stable Solid) FreeBase Free Amidine Base (Reactive Nucleophile) AmidineSalt->FreeBase Base (Deprotonation) Transition Tetrahedral Intermediate FreeBase->Transition + H2O (Moisture) Amide Primary Amide (Dead End Product) Transition->Amide Irreversible Ammonia NH3 (Gas) Transition->Ammonia

Caption: The degradation pathway from reactive free base to inert amide occurs rapidly in the presence of moisture.

Diagram 2: Optimized Cyclization Workflow

A logic flow for synthesizing heterocycles using this amidine.

Workflow Start Start: Amidine HCl + Electrophile SolventCheck Is Solvent Anhydrous? Start->SolventCheck SolventCheck->Start No (Dry it!) DrySolvent Dry Solvent (Sieves/Distilled) SolventCheck->DrySolvent Yes BaseChoice Select Base DrySolvent->BaseChoice WeakBase Weak Base (TEA/DIPEA) Risk: Incomplete Reaction BaseChoice->WeakBase StrongBase Alkoxide (NaOEt/NaOMe) Optimal for Cyclization BaseChoice->StrongBase Reaction Reflux (6-12h) WeakBase->Reaction Low Yield StrongBase->Reaction Workup Acidify to pH 6 -> Extract Reaction->Workup

Caption: Decision tree for maximizing yield in heterocycle synthesis.

Standardized Experimental Protocol

Protocol: Synthesis of a Pyrimidine Derivative via Condensation

Use this validated method to minimize side reactions.

Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (1.0 equiv)[1][2]

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.1 equiv)

  • Sodium Ethoxide (2.5 equiv)

  • Anhydrous Ethanol (0.5 M concentration)

Step-by-Step Procedure:

  • Preparation of Base: In a flame-dried round-bottom flask under Argon, dissolve Sodium Ethoxide in Anhydrous Ethanol.

  • Free-Basing (Critical Step): Add the 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl to the base solution at room temperature. Stir for 20 minutes.

    • Observation: The solution may become slightly cloudy as NaCl precipitates. This confirms free-basing.

  • Addition: Add the 1,3-dicarbonyl compound dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If starting material persists after 6 hours, add 0.5 equiv more base.

  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water and neutralize with dilute HCl to pH 7.

    • Extract with Ethyl Acetate or Dichloromethane.

    • Dry organic layer over MgSO₄ and concentrate.

References

  • Organic Chemistry Portal . (2024). Synthesis of Amidines: Recent Literature and Methodologies. Retrieved January 28, 2026, from [Link]

  • MDPI . (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. Retrieved January 28, 2026, from [Link]

  • PubChem . (n.d.). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Guide: Interpreting Unexpected Results with 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Introduction You are likely accessing this guide because your experiments involving 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) have yielded inconsistent data, low yields, or inexplicable spectra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your experiments involving 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) have yielded inconsistent data, low yields, or inexplicable spectral peaks.

This compound—a phenylacetamidine derivative—is a critical building block for synthesizing nitrogenous heterocycles (imidazoles, pyrimidines) and a bioisostere for guanidine functionalities in drug discovery. However, the amidine moiety is thermodynamically metastable relative to its hydrolysis products.

This guide moves beyond basic handling to address the causality of failure modes, providing self-validating protocols to distinguish between user error, reagent degradation, and synthetic anomalies.

Part 1: The "Silent" Degradation (Hydrolysis)

The most frequent cause of "unexpected results" is the unwitting conversion of the amidine to a primary amide. Unlike simple salts, amidine hydrochlorides are hygroscopic and prone to hydrolysis even in solid state if stored improperly.

The Mechanism of Failure

In the presence of moisture and trace base (or even neutral pH over time), the amidine carbon undergoes nucleophilic attack by water. This is thermodynamically driven by the release of ammonia.

Diagnostic Indicators:

  • Mass Spec: You observe a mass shift of +1 Da (Transformation of

    
     to 
    
    
    
    involves replacing NH (15) with O (16)).
  • IR Spectroscopy: Appearance of a strong carbonyl stretch (

    
    ) at 1650–1690 cm⁻¹ . Pure amidines exhibit a 
    
    
    
    stretch at ~1610 cm⁻¹.
  • NMR: Loss of the characteristic broad amidine protons (

    
     8.5–9.5 ppm) and appearance of distinct amide protons.
    
Visualizing the Degradation Pathway

The following diagram illustrates the irreversible hydrolysis pathway that competes with your desired reaction.

AmidineHydrolysis Start Amidine HCl (Active Reagent) Inter Tetrahedral Intermediate Start->Inter + H2O (Moisture) Product Primary Amide (Dead End) Inter->Product - NH3 (Irreversible) Ammonia NH3 / NH4Cl Inter->Ammonia

Figure 1: The thermodynamic sink. Once the amide forms, it will not participate in cyclization reactions, leading to "no reaction" results.

Part 2: Troubleshooting Synthetic Anomalies

If your starting material is pure but the reaction fails, the issue often lies in the protonation state of the amidine.

Issue: Cyclization Failure (e.g., Imidazole/Pyrimidine Synthesis)

Symptom: You are reacting the amidine with a


-ketoester or 

-haloketone, but isolating unreacted starting material or linear intermediates.

Root Cause: The Hydrochloride Trap. The amidine is supplied as an HCl salt to ensure stability. However, the nucleophilic species required for reaction is the free base amidine. If you do not add sufficient auxiliary base to neutralize the HCl and deprotonate the nucleophile, the reaction cannot proceed.

The Protocol: In-Situ Neutralization Do not isolate the free base (it is unstable). Instead, generate it in situ.

  • Solvent: Use anhydrous Ethanol or Methanol.

  • Base: Add 1.05 equivalents of Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) before adding the electrophile.

  • Check: Ensure the solution is basic (pH > 9) on wet pH paper.

  • Observation: A white precipitate (NaCl) will form immediately. Do not filter this yet if your reaction requires reflux.

Issue: Dimerization/Polymerization

Symptom: Dark tars or multiple spots on TLC. Root Cause: The methylene group (


) between the dimethoxyphenyl ring and the amidine is benzylic . Under strongly basic conditions (e.g., NaH, excess alkoxide) and oxidative stress (air), this position can undergo autoxidation or aldol-like self-condensation.

Corrective Action:

  • Degas solvents with Nitrogen/Argon.

  • Avoid hydride bases; stick to alkoxides or carbonates.

Part 3: Biological Assay Interference

Researchers using this compound as a ligand or inhibitor often encounter non-monotonic dose-response curves.

The pH Artifact

As an HCl salt, the compound is acidic in solution.

  • 10 mM Stock in Water: pH

    
     4.5–5.0.
    
  • Impact: If added to unbuffered cell media or enzymatic assays at high concentrations (>100

    
    M), it can acidify the local environment, causing false positives (e.g., inhibiting pH-sensitive proteases non-specifically).
    

Validation Step: Always prepare the stock in DMSO and dilute into a strongly buffered system (e.g., 50 mM HEPES or Tris, pH 7.4). Confirm pH of the final assay well does not deviate by >0.1 units.

Summary of Quantitative Data & Properties

PropertyValue / BehaviorTroubleshooting Implication
Molecular Weight 230.69 g/mol Use precise stoichiometry; excess base is critical.
Melting Point 114.5–115.0°CLow thermal stability. Do not dry in oven >60°C.
Solubility (Water) HighProne to hydrolysis in aqueous stock solutions.
Solubility (Ether) InsolubleUse ether to wash away non-polar impurities.
pKa (Amidine) ~11–12Requires strong base (alkoxide) to fully deprotonate.
Hygroscopicity HighStore in desiccator; weigh quickly.

Troubleshooting Workflow: The Decision Tree

Use this logic flow to diagnose the specific cause of your experimental failure.

TroubleshootingTree Start Unexpected Result CheckIR Step 1: Check IR/NMR Is C=O present? Start->CheckIR Hydrolysis Hydrolysis Detected (Amide Formation) CheckIR->Hydrolysis Yes (1650 cm-1) CheckpH Step 2: Check Reaction pH Is it Basic? CheckIR->CheckpH No (Pure Amidine) AddBase Insufficient Base HCl inhibited reaction CheckpH->AddBase No (Acidic/Neutral) CheckSolvent Step 3: Check Solvent Is it Anhydrous? CheckpH->CheckSolvent Yes (Basic) WetSolvent Moisture Interference Dry solvent/reagents CheckSolvent->WetSolvent No Steric Steric/Electronic Issue Check Electrophile CheckSolvent->Steric Yes

Figure 2: Systematic diagnosis of reaction failures involving amidine salts.

Frequently Asked Questions (FAQ)

Q: Can I convert the HCl salt to the free base for storage? A: No. The free base of 2-(3,4-dimethoxyphenyl)ethanimidamide is chemically unstable and will rapidly hydrolyze or absorb CO₂ from the air to form carbonates. Always store as the HCl salt and free-base it in situ immediately before use.

Q: I see a new spot on TLC that is less polar than the amidine. Is it my product? A: It is likely the amide hydrolysis product. Amidines are highly polar (stick to the baseline in EtOAc/Hexane). The amide (2-(3,4-dimethoxyphenyl)acetamide) is significantly less polar and will migrate up the plate.

Q: Can I use this compound in a Pinner Reaction? A: This compound is the product of a Pinner reaction. If you are trying to synthesize it from 3,4-dimethoxyphenylacetonitrile, ensure strictly anhydrous HCl/EtOH conditions to avoid the ester byproduct [1].

References

  • Pinner Reaction Mechanism & Conditions: Title: The Chemistry of Amidines and Imidates.[1][2] Source: Patai's Chemistry of Functional Groups. URL:[Link]

  • Amidine Hydrolysis Kinetics: Title: Hydrolysis of Amides and Amidines.[3][4][5][6][7] Source:Journal of the American Chemical Society (Mechanistic insights).[4] URL:[Link]

  • Compound Properties (CAS 6487-89-4): Title: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Substance Record.[8][9] Source: PubChem.[8] URL:[Link]

Sources

Troubleshooting

"contamination issues in 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride samples"

Topic: Contamination & Stability Troubleshooting Introduction: The Stability Paradox Welcome. If you are accessing this guide, you are likely working with 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (often an int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Contamination & Stability Troubleshooting

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely working with 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (often an intermediate in isoquinoline or papaverine analog synthesis).

You may be experiencing inconsistent bioassay results, "sticky" solids, or unexplained peaks in your chromatograms. As an amidine salt, this compound exists in a state of kinetic stability but thermodynamic vulnerability .[1] It is prone to rapid hydrolysis, reverting to its thermodynamically stable amide counterpart upon exposure to atmospheric moisture.

This guide is not a generic manual. It is a causality-driven troubleshooting system designed to help you identify, quantify, and remove contaminants.

Part 1: Chemical Identity & The "Big Three" Impurities

Before troubleshooting, you must define what is in your flask. In 90% of cases, contamination is not random; it is a result of the Pinner Synthesis mechanism or storage degradation.

The Contaminant Profile
ComponentRoleSolubility ProfileDetection (HPLC/NMR)
2-(3,4-Dimethoxyphenyl)ethanimidamide HCl Target Soluble: Water, MeOH, DMSO.Insoluble: Et₂O, Hexane.NMR: Broad singlets (NH) > 8.0 ppm.HPLC: Polar, early eluting (RP).
2-(3,4-Dimethoxyphenyl)acetamide (Homoveratramide)Major Impurity (Hydrolysis Product)Soluble: EtOH, CHCl₃.Poorly Soluble: Water. NMR: Distinct amide NH₂ (broad, ~5-7 ppm).HPLC: Less polar, later eluting.
3,4-Dimethoxyphenylacetonitrile Precursor (Unreacted)Soluble: Organic solvents.Insoluble: Water.[2]NMR: No exchangeable protons.IR: Sharp CN stretch (~2240 cm⁻¹).
Ammonium Chloride (NH₄Cl) By-product Soluble: Water.Insoluble: Organics.NMR: Triplet (1:1:1) in d6-DMSO (if dry).Ash Test: High residue.

Part 2: Visualizing the Degradation Pathway

Understanding how impurities form allows you to prevent them. The diagram below illustrates the Pinner Reaction pathway and the critical "Hydrolysis Trap" where the amidine degrades into the amide.

G Nitrile Start: Nitrile (3,4-Dimethoxyphenylacetonitrile) Imidate Intermediate: Imidate Ester (Pinner Salt) Nitrile->Imidate + HCl / Alcohol (Anhydrous) Amidine TARGET: Amidine HCl Imidate->Amidine + NH3 (Ammonia) Amide IMPURITY: Amide (Thermodynamic Sink) Imidate->Amide Direct Hydrolysis NH4Cl Salt Byproduct: NH4Cl Imidate->NH4Cl Side Product Amidine->Amide HYDROLYSIS (+ H2O / Moisture)

Figure 1: The Pinner Synthesis and Degradation Pathway. Note that moisture exposure at any stage drives the equilibrium toward the Amide (red node).

Part 3: Troubleshooting Guides (Q&A)

Scenario A: Physical Appearance Issues

Q: My sample has turned from a white powder to a sticky gum or paste. Is it ruined?

  • Diagnosis: Deliquescence. Amidine hydrochlorides are hygroscopic. They absorb atmospheric water to the point of dissolving in it. This water then catalyzes the hydrolysis of the amidine to the amide.[3]

  • The Fix:

    • Immediate Check: Run an HPLC or TLC.

    • If Amide < 5%: Dissolve the gum in a minimum amount of dry methanol and precipitate with cold anhydrous diethyl ether (or MTBE). This removes the trapped water.

    • If Amide > 10%: The sample requires recrystallization (see Part 4).

  • Prevention: Store under Argon/Nitrogen at -20°C. Never leave the vial cap open.

Scenario B: Analytical Anomalies (HPLC/LC-MS)

Q: I see a "Ghost Peak" eluting after my main peak on Reverse Phase HPLC.

  • Diagnosis: This is likely the Amide (2-(3,4-dimethoxyphenyl)acetamide).

  • Scientific Rationale: The amidine functionality is highly polar and charged (protonated) at neutral/acidic pH, causing it to elute early. The amide is neutral and more lipophilic, resulting in greater retention on a C18 column.

  • Confirmation: Check the UV spectrum. The chromophore (dimethoxybenzene) is similar, but the amide lacks the basicity. If using MS, the mass difference is +1 Da (Amidine-HCl vs Amide) is not easily seen, but the loss of Cl- counterion in the amide is key. The Amide is MW ~195 Da; Amidine Cation is MW ~195 Da. Crucial Distinction: The Amidine is a salt (MW ~230.7 with HCl). In ESI+, both show m/z ~195. Retention time is the discriminator.

Q: My elemental analysis shows Nitrogen is too low and Chlorine is too high.

  • Diagnosis: Ammonium Chloride (NH₄Cl) Contamination.

  • Cause: In the Pinner reaction, excess NH₃ reacts with HCl to form NH₄Cl. If the final wash steps were insufficient, this inorganic salt remains.

  • The Fix: The amidine is soluble in ethanol; NH₄Cl is slightly soluble. The amidine is soluble in chloroform; NH₄Cl is insoluble.

    • Protocol: Dissolve crude solid in dry chloroform (CHCl₃), filter off the white insoluble solid (NH₄Cl), and evaporate the filtrate.

Scenario C: Synthesis Failure

Q: I tried to synthesize it, but the product is insoluble in water.

  • Diagnosis: You have isolated the Nitrile (starting material) or the Amide .

  • Reasoning: The Amidine HCl salt must be water-soluble. If your solid floats or precipitates in water, the Pinner reaction failed (no conversion) or the imidate hydrolyzed fully to the amide.

  • Test: Check IR.

    • Sharp peak at ~2240 cm⁻¹ = Nitrile .

    • Strong Carbonyl at ~1650-1680 cm⁻¹ = Amide .

    • Broad C=N at ~1610-1640 cm⁻¹ = Amidine .

Part 4: Remediation & Purification Protocols

If your sample is contaminated, use these specific protocols. Do not use generic "recrystallization" methods, as water/heat will destroy the amidine.

Protocol A: Removing the Amide (Hydrolysis Product)

Use this if HPLC shows >5% Amide impurity.

  • Principle: Solubility differential. The Amidine HCl is insoluble in ether/acetone; the Amide is moderately soluble in acetone/alcohol mixtures but less soluble in water than the salt.

  • Step-by-Step:

    • Step 1: Dissolve the contaminated sample in the minimum volume of dry Methanol or Isopropanol at room temperature (do not boil).

    • Step 2: Filter the solution through a 0.45µm PTFE syringe filter to remove dust/inorganics.

    • Step 3: Slowly add Anhydrous Diethyl Ether (or MTBE) with vigorous stirring until the solution turns cloudy.

    • Step 4: Cool to 4°C (fridge) or -20°C (freezer) for 4 hours. The Amidine HCl will crystallize/precipitate.[4] The Amide impurities generally remain in the mother liquor.

    • Step 5: Filter rapidly under Nitrogen (to prevent moisture absorption). Wash with cold ether. Dry in a vacuum desiccator over P₂O₅.

Protocol B: Removing Ammonium Chloride

Use this if the sample has a salty taste (do not taste chemicals!) or high ash content.

  • Step 1: Suspend the crude solid in anhydrous Ethanol (Amidine is soluble; NH₄Cl is sparingly soluble).

  • Step 2: If NH₄Cl remains, a better method is Dichloromethane (DCM) / Methanol (9:1) extraction.

    • Dissolve solid in DCM:MeOH (9:1).

    • Filter off the undissolved white solid (NH₄Cl).

    • Evaporate the solvent to recover the Amidine HCl.

Part 5: Analytical Reference Data

Use this table to validate your Certificate of Analysis (CoA).

ParameterExpected ValueNotes
Appearance White to Off-white Crystalline SolidYellowing indicates oxidation or free-base degradation.
Melting Point 114.5 – 115.0 °C Sharp range.[2] Broadening (>2°C) indicates wetness or amide.
Mass Spec (ESI+) m/z ~195.1 [M+H]⁺Corresponds to C₁₀H₁₄N₂O₂ (Free base cation).
¹H NMR (DMSO-d₆) δ 3.7-3.8 (6H, s, OMe)δ 3.9-4.0 (2H, s, CH₂)δ 8.8-9.2 (3H/4H, br, Amidine NH)The methylene (CH₂) signal at ~3.9 ppm is diagnostic.

References

  • Organic Chemistry Portal . (n.d.). Pinner Reaction: Synthesis of Amidines. Retrieved October 26, 2023, from [Link]

  • Chemguide . (n.d.). The Hydrolysis of Amides. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) . (2017). HPLC Method for Simultaneous Determination of Impurities. PMC5654321. Retrieved October 26, 2023, from [Link]

Sources

Optimization

"scaling up the synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Department: Process Chemistry & Scale-Up Support Subject: Protocol Optimization and Troubleshooting for Pinner Synthesis Scale-Up Ticket ID: SC-2024-PINNER-05 Executive Summary You are attempting to scale up the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Scale-Up Support Subject: Protocol Optimization and Troubleshooting for Pinner Synthesis Scale-Up Ticket ID: SC-2024-PINNER-05

Executive Summary

You are attempting to scale up the synthesis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylamidine HCl). This molecule is synthesized via the Pinner Reaction , a classic two-step sequence converting a nitrile to an amidine.[1]

While the reaction is robust on a gram scale, scale-up (>100g to kg) introduces critical failure points regarding heat transfer, moisture control, and byproduct removal (specifically ammonium chloride). This guide provides a self-validating workflow to navigate these challenges.

Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

PinnerSynthesis Start Raw Material: (3,4-Dimethoxyphenyl)acetonitrile Step1 Step 1: Imidate Formation (Anhydrous HCl/EtOH, 0°C) Start->Step1 + Dry HCl(g) Check1 QC Point: IR/NMR (Disappearance of Nitrile) Step1->Check1 Check1->Step1 Fail (Resaturate) Step2 Step 2: Ammonolysis (NH3/EtOH, RT) Check1->Step2 Pass Crude Crude Mixture: Amidine HCl + NH4Cl Step2->Crude Purification Purification: Hot EtOH Filtration + Et2O Precip Crude->Purification Final Final Product: 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Purification->Final

Caption: Critical path for Pinner synthesis scale-up, highlighting the intermediate QC checkpoint to prevent batch failure.

Module 1: The Pinner Reaction (Imidate Formation)[1][2][3][4][5]

The Challenge: The conversion of (3,4-dimethoxyphenyl)acetonitrile to the imidate ester intermediate is the most moisture-sensitive step. Water ingress causes the nitrile to hydrolyze to the amide or the imidate to hydrolyze to the ester, killing the yield.

Standard Operating Procedure (Scale-Up)
  • Solvent: Use absolute ethanol (water content <0.05%).

  • Stoichiometry: Dissolve nitrile in 5–10 volumes of EtOH.

  • HCl Introduction: Cool to 0°C. Sparge anhydrous HCl gas until the solution is saturated (approx. 30-40% by weight).

    • Scale-Up Note: The dissolution of HCl is highly exothermic. You must control the addition rate to keep internal temp <10°C to prevent nitrile decomposition.

  • Incubation: Seal the vessel and stir at 0–5°C for 16–24 hours.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (Nitrile peak visible in IR at ~2240 cm⁻¹)Insufficient HCl concentration.Resaturate with HCl gas at 0°C. HCl solubility decreases as temperature rises; ensure deep cooling during sparging.
Precipitate forms early Product crystallizing or NH4Cl formation.If the solid is the imidate salt (good), adding dry ether will maximize yield. If it is NH4Cl (bad), moisture has entered. Check reactor seals.
Gel formation Oligomerization due to local heating.Reduce HCl addition rate. Improve jacket cooling efficiency.

Module 2: Ammonolysis (Amidine Formation)

The Challenge: Converting the imidate to the amidine requires ammonia. On a large scale, using alcoholic ammonia solutions is safer than sparging ammonia gas, but pressure management is vital.

Standard Operating Procedure
  • Preparation: Prepare a solution of 7N NH3 in Methanol/Ethanol (chilled).

  • Addition: Add the imidate solution (from Step 1) to the ammonia solution.

    • Critical: Use a stoichiometric excess of ammonia (3–4 equivalents) to drive the equilibrium.

  • Reaction: Stir at room temperature for 24–48 hours.

  • Monitoring: Watch for the disappearance of the imidate ester peak (HPLC or TLC).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion Ammonia evaporated/escaped.Perform reaction in a pressure-rated vessel (autoclave) or resealable glass pressure reactor.
Sticky Oil Product Presence of "Orthoester" side product.[1][2]This occurs if alcohol is in large excess and NH3 is low. Reprocess crude oil with fresh 7N NH3/MeOH.
Strong Ester Smell Hydrolysis of imidate.[3][4]Moisture contamination.[5][6][7] The imidate hydrolyzed to ethyl (3,4-dimethoxyphenyl)acetate. This is irreversible. Restart with drier conditions.

Module 3: Purification & Isolation

The Challenge: The crude product will contain Ammonium Chloride (NH4Cl) as a stoichiometric byproduct. NH4Cl is difficult to separate because it shares solubility characteristics with amidine salts.

Purification Logic
  • Amidine HCl: Soluble in hot ethanol; insoluble in ether/acetone.

  • NH4Cl: Slightly soluble in ethanol; insoluble in ether/acetone.

Recommended Protocol
  • Evaporation: Strip the reaction mixture to dryness under vacuum (keep bath <45°C).

  • Hot Filtration (The "Gold Standard"):

    • Redissolve the crude solid in the minimum volume of boiling anhydrous ethanol .

    • Filter the solution while hot through a sintered glass funnel (or Celite pad).

    • Why? NH4Cl is significantly less soluble in ethanol than the organic amidine. The solid on the filter is mostly NH4Cl.

  • Crystallization:

    • Cool the filtrate to room temperature.

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

    • Refrigerate at 4°C overnight.

  • Collection: Filter the white crystalline solid. Wash with cold ether.

Solubility Data for Process Design
SolventAmidine HCl SolubilityNH4Cl SolubilitySuitability
Water HighHighAvoid (Cannot separate)
Ethanol (Hot) HighModerateGood (For filtration)
Ethanol (Cold) ModerateLowGood
Diethyl Ether InsolubleInsolublePrecipitant
Acetone LowInsolubleWash Solvent

Module 4: Safety & Engineering Controls

Hazard: Hydrogen Chloride (Gas) and Ammonia (Gas) are Toxic (Category 3) and Corrosive (Category 1).

Engineering Controls for Scale-Up
  • Scrubbing System: The HCl off-gas must be routed to a caustic scrubber (NaOH solution). Do not vent directly to the fume hood duct on a large scale, as it will corrode the ductwork.

  • Burst Disks: If performing the ammonolysis in a sealed reactor, ensure a burst disk or pressure relief valve is installed and rated for the vessel.

  • Thermal Runaway: The addition of HCl gas to ethanol is exothermic. On a >100g scale, use a jacketed reactor with a cryostat set to -10°C.

References

  • Pinner, A., & Klein, F. (1877).[3][4][2] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews.

  • Organic Syntheses. Acetamidine Hydrochloride. Org. Synth. 1928, 8,[8] 1. (Standard protocol for Pinner synthesis).

  • PubChem. Benzamidine hydrochloride (Analogous structure data). National Library of Medicine.

  • ThermoFisher Scientific. Safety Data Sheet: Hydrogen Chloride.

Sources

Troubleshooting

Technical Support: Purity Assurance for 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl

Case ID: 2-DMP-AMID-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The Criticality of Amidine Integrity Welcome to the technical support hub for 2-(3,4-Dimethoxyphenyl)ethanimidamid...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-DMP-AMID-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Criticality of Amidine Integrity

Welcome to the technical support hub for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4).

This intermediate is a linchpin in the synthesis of isoquinoline alkaloids (e.g., Papaverine analogs) and various peptidomimetics. Its reactivity lies in the amidine functional group (


), which acts as a potent electrophile for cyclization. However, this same reactivity makes it thermodynamically unstable in the presence of moisture, leading to rapid hydrolysis.

This guide treats your purity challenges as a diagnostic workflow, moving from symptom identification to root-cause remediation.

Module 1: Diagnostic Hub (The Triage)

"My reaction failed, or my yield is low. Is my starting material compromised?"

Use this module to interpret your analytical data (LC-MS/HPLC) before proceeding to remediation.

The Impurity Fingerprint

The most common failure mode is hydrolysis , converting the reactive amidine into an inert amide.

ComponentStructure DescriptionMass Shift (vs. Amidine Base)Diagnostic Signal (LC-MS)
Target Molecule Amidine HCl SaltReference (M) [M+H]⁺ ≈ 195.1
Impurity A (Major) 2-(3,4-Dimethoxyphenyl)acetamide+1 Da [M+H]⁺ ≈ 196.1
Impurity B (Precursor) (3,4-Dimethoxyphenyl)acetonitrile-17 Da [M+H]⁺ ≈ 178.1
Impurity C (Pinner) Methyl Imidate Ester+16 Da [M+H]⁺ ≈ 211.1

Technical Note: The mass difference between the Amidine (194 Da) and the Amide (195 Da) is only 1 Dalton . Low-resolution MS often merges these peaks. You must rely on retention time (Amide is less polar and elutes later on Reverse Phase C18) or high-res MS.

Diagnostic Logic Flow

Use the following logic gate to determine your next step.

DiagnosticFlow Start Input: LC-MS Data CheckMass Check Major Peak Mass Start->CheckMass Mass195 Mass ~195 (M+H) CheckMass->Mass195 Target Found Mass196 Mass ~196 (M+H) CheckMass->Mass196 +1 Da Shift Mass178 Mass ~178 (M+H) CheckMass->Mass178 -17 Da Shift PurityOK Purity Acceptable Proceed to Synthesis Mass195->PurityOK Hydrolysis Issue: Hydrolysis (Amidine → Amide) Cause: Moisture exposure Mass196->Hydrolysis Incomplete Issue: Unreacted Nitrile Cause: Incomplete Pinner Rxn Mass178->Incomplete

Figure 1: Diagnostic decision tree for impurity identification based on Mass Spectrometry signals.

Module 2: Synthesis & Prevention (Root Cause Analysis)

"How do I prevent the M+1 (Amide) impurity from forming?"

The synthesis typically follows the Pinner Reaction :

  • Nitrile + Alcohol + HCl (gas)

    
    Imidate Ester HCl  (Pinner Salt)
    
  • Imidate Ester HCl + Ammonia

    
    Amidine HCl 
    
The Critical Control Point: Moisture

The Pinner Salt (Intermediate) is extremely hygroscopic. If water enters Step 2, the Imidate Ester hydrolyzes to an Ester (Impurity C) or the final Amidine hydrolyzes to the Amide (Impurity A).

Protocol for Anhydrous Integrity:

  • Gas Drying: Do not use aqueous HCl. Bubble dry HCl gas (generated from

    
     + NaCl) through a 
    
    
    
    trap before it enters the reaction vessel.
  • Solvent Choice: Use anhydrous Methanol or Ethanol (<0.05% water).

  • Ammonolysis: When adding ammonia in Step 2, use a saturated solution of

    
     in dry methanol (Methanolic Ammonia), never  aqueous ammonium hydroxide.
    
Mechanism of Failure (Hydrolysis)

Understanding the mechanism clarifies why pH and water control are vital.

Hydrolysis Amidine Amidine Salt (R-C(=NH)NH2·HCl) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + H2O Water H2O Attack Amide Amide Impurity (R-CONH2) Tetrahedral->Amide - NH3 Ammonia NH4Cl (Byproduct) Tetrahedral->Ammonia

Figure 2: The thermodynamic sink. In the presence of water, the high-energy amidine collapses into the stable amide.

Module 3: Remediation & Purification Protocols

"My product is yellow/sticky or contains the amide. How do I clean it?"

Amidine salts are polar ionic solids. The contaminants (Nitrile, Amide, Ester) are less polar organic neutrals. We exploit this solubility difference.

The "Dissolution-Precipitation" Method (Recommended)

Do not use water for recrystallization if possible, as heating amidines in water accelerates hydrolysis.

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude solid in a flask.

    • Add minimum hot anhydrous Ethanol (or Methanol).

    • Tip: If the solution is dark yellow/orange, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Precipitation (Trituration):

    • Allow the filtrate to cool to room temperature.[1][2]

    • Slowly add Diethyl Ether (or MTBE) with vigorous stirring.

    • Ratio: Target a 1:5 ratio of Alcohol:Ether.

  • Crystallization:

    • The Amidine HCl will crash out as a white crystalline solid.

    • The impurities (Amide/Nitrile) remain dissolved in the ether-rich mother liquor.

  • Isolation:

    • Filter under Argon/Nitrogen (to prevent moisture absorption).

    • Wash with cold Ether.

    • Dry in a vacuum desiccator over

      
      .
      
Comparative Solubility Table
SolventAmidine HCl (Target)Amide (Impurity)Nitrile (Impurity)
Water Soluble (Unstable!)SolubleInsoluble
Methanol/Ethanol SolubleSolubleSoluble
Diethyl Ether Insoluble Soluble Soluble
Dichloromethane InsolubleSolubleSoluble

Analyst Insight: If you have <5% Amide impurity, a simple wash of the solid with Dichloromethane (DCM) can sometimes strip the surface impurities without fully dissolving the salt.

Module 4: Storage & Stability FAQs

Q: Can I store this compound on the shelf? A: No. Amidine hydrochlorides are hygroscopic.

  • Short Term: Parafilm sealed,

    
    .
    
  • Long Term: Vial flushed with Argon, sealed with electrical tape, stored in a desiccator at

    
    .
    

Q: Why does my white solid turn into a sticky oil after a week? A: This is "deliquescence." The salt absorbed atmospheric water, dissolved itself, and likely hydrolyzed. The oil is a mixture of the Amide and Ammonium Chloride. Discard and re-synthesize.

Q: Can I use the free base instead of the HCl salt? A: Generally, no. The free base amidine is significantly less stable than the hydrochloride salt. The salt form locks the nitrogen lone pairs, reducing the propensity for oxidation and dimerization.

References

  • Pinner, A., & Klein, F. (1877).[3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Preparation of Amidines).

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines.[4][5] Chemical Reviews, 35(3), 351–425.

  • Dunn, P. J. (2011). The importance of Green Chemistry in Process Research and Development. (Discusses solvent selection for purification).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Confirmation of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

CAS Registry Number: 6487-89-4 Synonyms: 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride; Homoveratramidine HCl Molecular Formula: C₁₀H₁₄N₂O₂[1] · HCl Molecular Weight: 230.69 g/mol (salt); 194.23 g/mol (free base) Ex...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6487-89-4 Synonyms: 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride; Homoveratramidine HCl Molecular Formula: C₁₀H₁₄N₂O₂[1] · HCl Molecular Weight: 230.69 g/mol (salt); 194.23 g/mol (free base)

Executive Summary: The Analytical Challenge

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmacological agents acting on cardiovascular targets (e.g., verapamil analogs).

The primary challenge in confirming this structure lies in distinguishing the amidine functionality from two closely related structural analogs:

  • The Precursor: 3,4-Dimethoxyphenylacetonitrile (incomplete Pinner reaction).

  • The Degradant: 2-(3,4-Dimethoxyphenyl)acetamide (hydrolysis product).

Amidines are hygroscopic and hydrolytically unstable. Upon exposure to atmospheric moisture, the amidine group (-C(=NH)NH₂) rapidly hydrolyzes to the primary amide (-C(=O)NH₂). Therefore, analytical protocols must be self-validating to ensure the spectrum represents the intact salt, not its degradation product.

Comparative Analytical Architecture

To rigorously confirm the structure, a multi-modal approach combining 1H NMR , FT-IR , and Mass Spectrometry is required. The following table contrasts the target molecule with its critical "impostors."

Table 1: Diagnostic Spectral Markers
FeatureTarget: Amidine HCl Alternative: Nitrile Precursor Alternative: Amide Degradant
Functional Group -C(=NH)NH₂·HCl-C≡N-C(=O)NH₂
IR Dominant Peak 1660–1690 cm⁻¹ (C=N st)~2250 cm⁻¹ (C≡N st, sharp)1650–1700 cm⁻¹ (C=O st)
1H NMR (DMSO-d₆) δ 8.5–9.5 ppm (Broad, 3H/4H, Exchangeable)None (No exchangeable protons)δ 7.0–7.5 ppm (Broad, 2H)
13C NMR (C=X) ~165–170 ppm (Amidine Carbon)~118–120 ppm (Nitrile Carbon)~172–175 ppm (Carbonyl Carbon)
Solubility High in Water/MethanolLow in Water; High in DCMModerate in Water/Alcohols

Detailed Structural Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most definitive proof of the carbon skeleton and the protonation state of the nitrogen species.

Protocol: 1H NMR Sample Preparation
  • Solvent: DMSO-d₆ (Preferred over D₂O).

    • Why? D₂O causes rapid deuterium exchange, making the diagnostic amidine N-H protons invisible. DMSO-d₆ preserves these signals and slows hydrolysis.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Diagnostic Signals (1H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (δ 6.8 – 7.1 ppm): Three protons corresponding to the 1,2,4-substituted benzene ring. Typically appears as an ABX system (two doublets and a singlet/multiplet).

  • Methoxy Groups (δ 3.7 – 3.8 ppm): Two sharp singlets (3H each).

  • Benzylic Methylene (δ 3.6 – 3.9 ppm): A singlet (2H, Ar-CH₂-C).

    • Differentiation: In the nitrile , this peak is often slightly upfield (~3.7 ppm). In the amidine salt , the electron-withdrawing nature of the cationic amidine shifts this slightly downfield.

  • Amidine Protons (δ 8.5 – 9.5 ppm):

    • Critical Proof: You must observe broad singlets integrating to ~3-4 protons (representing the =NH and -NH₂ protons, often averaged due to rapid exchange).

    • Absence: If these peaks are missing and a new peak appears at ~7.0 ppm, the sample has hydrolyzed to the amide.

B. Infrared Spectroscopy (FT-IR)

Rationale: IR is the fastest method to rule out the nitrile precursor.

  • The "Nitrile Check": Inspect the region at 2200–2300 cm⁻¹ .

    • Result: The complete absence of a peak here confirms the consumption of the starting material. Any signal at ~2250 cm⁻¹ indicates residual nitrile.

  • The Amidine "Fingerprint": Look for the C=N stretch at 1660–1690 cm⁻¹ .

    • Note: This overlaps with the amide C=O stretch. Therefore, IR confirms conversion from nitrile but is less effective at distinguishing amidine vs. amide without supporting NMR data.

C. Mass Spectrometry (LC-MS)

Rationale: Confirms the molecular weight and purity profile.

  • Ionization: ESI (Positive Mode).

  • Target Ion: [M+H]⁺ = 195.1 m/z (Calculated for C₁₀H₁₅N₂O₂⁺).

  • Salt Counter-ion: MS will not detect the Chloride ion in positive mode; use Silver Nitrate (AgNO₃) precipitation test or Ion Chromatography (IC) if salt stoichiometry confirmation is required.

Visualizing the Structural Logic

The following diagrams illustrate the chemical pathways and the decision logic for confirming the structure.

Diagram 1: Synthesis and Degradation Pathway

This diagram maps the Pinner reaction (synthesis) and the hydrolysis risk (degradation), highlighting the structural changes.

ChemicalPathway Nitrile Precursor (Nitrile) C#N Stretch: ~2250 cm-1 Imidate Intermediate (Pinner Salt) Nitrile->Imidate HCl, MeOH (Pinner Rxn) Amidine TARGET (Amidine HCl) C=N Stretch: ~1680 cm-1 [M+H]+: 195.1 Imidate->Amidine NH3 / MeOH Amide Degradant (Primary Amide) C=O Stretch: ~1680 cm-1 [M+H]+: 196.1 Amidine->Amide H2O (Hydrolysis) Risk Factor!

Caption: The structural evolution from nitrile precursor to amidine target, and the critical hydrolysis pathway to the amide.[2][3][4]

Diagram 2: Analytical Decision Tree

A self-validating workflow to interpret spectral data.

DecisionTree Start Start Analysis (Unknown Solid) IR_Check Step 1: FT-IR Check 2250 cm-1 Start->IR_Check Nitrile_Detected Peak Present: Incomplete Reaction (Contains Nitrile) IR_Check->Nitrile_Detected Signal Exists No_Nitrile No Peak: Proceed to NMR IR_Check->No_Nitrile Signal Absent NMR_Check Step 2: 1H NMR (DMSO-d6) Check 8.0-9.5 ppm No_Nitrile->NMR_Check Amidine_Confirm Broad Singlets (3-4H): CONFIRMED AMIDINE HCl NMR_Check->Amidine_Confirm High ppm Signals Amide_Detect Peaks Missing or Signal at ~7.0 ppm: HYDROLYZED (AMIDE) NMR_Check->Amide_Detect Low ppm Signals

Caption: Logic flow for distinguishing the target molecule from its precursors and degradants.

Experimental Protocols

Protocol A: Silver Nitrate Test (Chloride Confirmation)

To confirm the compound is the hydrochloride salt and not the free base:

  • Dissolve 5 mg of the sample in 1 mL of deionized water.

  • Add 2 drops of 0.1 M AgNO₃ solution.

  • Observation: Immediate formation of a curdy white precipitate (AgCl) confirms the presence of the chloride counter-ion.

Protocol B: Stability-Indicating HPLC Method

For quantitative purity assessment, use the following conditions to separate the Amidine from the Amide.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses silanol interactions with the basic amidine).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm and 280 nm.

  • Expected Elution Order: Amidine (more polar, elutes first) < Amide < Nitrile (least polar, elutes last).

References

  • Pinner, A., & Klein, F. (1877).[7] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. (Foundational chemistry of amidine synthesis).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80860, 3,4-Dimethoxyphenylacetonitrile. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for IR and NMR shifts of amidines vs nitriles).

Sources

Comparative

Comparative Analysis: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl as a Bioactive Synthon

Executive Summary 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxyphenylacetamidine HCl) represents a critical "activated" synthon in medicinal chemistry. Unlike its stable nitrile precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxyphenylacetamidine HCl) represents a critical "activated" synthon in medicinal chemistry. Unlike its stable nitrile precursor or its metabolic analog (dopamine), this amidine functionality offers a unique electrophilic/nucleophilic profile essential for constructing nitrogen-rich heterocycles, particularly isoquinolines (e.g., Papaverine analogs) and imidazoles .

This guide objectively compares this compound against three distinct classes of alternatives to assist researchers in selecting the correct building block for drug discovery campaigns targeting adrenergic receptors or phosphodiesterase (PDE) inhibition.

The "Synthon" Verdict
  • Select for: One-pot cyclization reactions to form 1,2,4-oxadiazoles, pyrimidines, or isoquinolines.

  • Avoid if: You require long-term benchtop stability in basic media (use the Nitrile) or direct dopaminergic receptor activation (use the Phenethylamine).

Technical Comparison: Amidine vs. Functional Analogs

We compare the target compound against its direct synthetic precursor (Nitrile), its metabolic analog (Amine), and a structural standard (Benzamidine).

Table 1: Physicochemical & Reactivity Profile[1]
FeatureTarget Compound (Amidine HCl)Alternative A (Nitrile)Alternative B (Phenethylamine)Alternative C (Benzamidine)
Structure Ph-CH₂-C(=NH)NH₂ · HClPh-CH₂-CNPh-CH₂-CH₂-NH₂Ph-C(=NH)NH₂
Reactivity Type Amphoteric (Nucleophile at N, Electrophile at C)Electrophile (weak)Nucleophile (strong)Amphoteric
Hygroscopicity High (Deliquescent)Low (Stable solid)ModerateModerate
Solubility (H₂O) High (>50 mg/mL)InsolubleHighHigh
pKa (Conjugate) ~11.5 (Strong Base)N/A (Neutral)~9.8 (Base)~11.6
Primary Use Heterocycle Synthesis (Isoquinolines)Stable PrecursorNeurotransmitter AnalogSerine Protease Inhibitor
Detailed Analysis
1. Vs. 3,4-Dimethoxyphenylacetonitrile (The Precursor)
  • The Trade-off: The nitrile is the shelf-stable "storage" form. However, the nitrile nitrogen is poorly nucleophilic. To synthesize heterocycles (e.g., imidazoles), the nitrile must be activated.

  • Advantage: The Amidine HCl is already "activated." It bypasses the harsh conditions of the Pinner reaction (dry HCl gas/anhydrous alcohol) required to convert the nitrile, allowing for milder subsequent cyclizations.

2. Vs. 3,4-Dimethoxyphenethylamine (DMPEA - The Amine)
  • Pharmacology: DMPEA is a direct analog of dopamine and mescaline, acting on monoamine receptors. The Amidine, however, lacks the flexibility of the ethyl chain and the specific basicity required for the dopamine transporter (DAT).

  • Chemistry: The Amine is a single-point nucleophile. The Amidine is a 1,3-bis-nucleophile (after deprotonation), enabling it to react with 1,3-dicarbonyls to form pyrimidines—a reaction impossible with DMPEA.

Experimental Protocol: Heterocycle Synthesis

Objective: Synthesis of a 1-substituted isoquinoline derivative (Papaverine core) using 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl.

Note: This protocol assumes the use of the HCl salt to prevent oxidative degradation of the free base.

Reagents & Equipment[2][3]
  • Starting Material: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (1.0 eq)

  • Electrophile: 3,4-Dimethoxyphenylacetyl chloride (1.1 eq)

  • Solvent: Anhydrous Pyridine (acts as solvent and base)

  • Cyclization Agent: POCl₃ (Phosphorus oxychloride)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Acylation (Amidine to Acyl-amidine):

    • Suspend 1.0 g of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl in 10 mL anhydrous pyridine at 0°C.

    • Dropwise add 3,4-dimethoxyphenylacetyl chloride. The solution will clarify as the HCl is scavenged.

    • Stir at Room Temperature (RT) for 2 hours. Checkpoint: TLC should show consumption of the amidine.

  • Cyclodehydration (Bischler-Napieralski Variation):

    • Cool the mixture to 0°C.

    • Carefully add 1.5 eq of POCl₃. Caution: Exothermic.

    • Heat to reflux (110°C) for 4 hours. The mechanism involves the closure of the amide oxygen onto the aromatic ring (facilitated by the electron-donating methoxy groups).

  • Work-up:

    • Pour the reaction mixture onto crushed ice (quenches POCl₃).

    • Basify to pH 10 with 2M NaOH (precipitates the free base isoquinoline).

    • Extract with Dichloromethane (3 x 20 mL).[1]

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Ether to obtain the target isoquinoline.

Visualizing the Synthetic Pathway

The following diagram illustrates the decision logic for choosing the Amidine over the Nitrile, and the subsequent reaction pathways.

G cluster_0 Key Advantage: Bypassing the Pinner Step Nitrile 3,4-Dimethoxyphenyl- acetonitrile Imidate Pinner Salt (Intermediate) Nitrile->Imidate HCl(g), MeOH (Pinner Rxn) Amidine 2-(3,4-Dimethoxyphenyl)- ethanimidamide HCl (Target Compound) Isoquinoline Isoquinoline (Papaverine Analog) Amidine->Isoquinoline + Acyl Chloride + POCl3 Imidazole Imidazole Derivative Amidine->Imidazole + Alpha-Halo Ketone Pyrmidine Pyrimidine Derivative Amidine->Pyrmidine + 1,3-Dicarbonyl Imidate->Amidine NH3 / EtOH

Figure 1: Synthetic utility map showing the central role of the Amidine HCl salt in accessing diverse heterocycles.

Biological Relevance & Pharmacophore Analysis[1][4]

While primarily a synthetic intermediate, the structure of 2-(3,4-Dimethoxyphenyl)ethanimidamide holds intrinsic pharmacological potential when compared to Clonidine or Xylazine .

  • Imidazoline Receptors (I1/I2):

    • Amidines are the classic pharmacophore for I1/I2 receptors.

    • Hypothesis: The bulky dimethoxyphenyl tail makes this specific compound less active at α2-adrenergic receptors (unlike Clonidine) but potentially selective for I2-binding sites (often associated with monoamine oxidase regulation).

  • Nitric Oxide Synthase (NOS) Inhibition:

    • Simple amidines (like acetamidine) are competitive inhibitors of NOS. The 3,4-dimethoxy substitution adds steric bulk that may modulate selectivity toward iNOS vs. eNOS, though experimental verification is required for this specific derivative.

References

  • Synthesis of Amidines (Pinner Reaction)

    • Title: The Chemistry of Amidines and Imid
    • Source: P
    • URL:[Link]

  • Isoquinoline Synthesis Applications

    • Title: Synthesis of Papaverine and Rel
    • Source: Journal of the Chemical Society.
    • URL:[Link]

  • Pharmacology of Phenethylamine Derivatives

    • Title: 3,4-Dimethoxyphenethylamine (DMPEA) Biological Data.[2]

    • Source: Cayman Chemical Product Database.[3]

  • Amidine Reactivity Profile

    • Title: Amidines as precursors for nitrogen-containing heterocycles.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Validation

"comparative analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride analogs"

Executive Summary 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxyphenylacetamidine) represents a critical pharmacophore in the development of Inducible Nitric Oxide Synthase (iNOS) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxyphenylacetamidine) represents a critical pharmacophore in the development of Inducible Nitric Oxide Synthase (iNOS) inhibitors and serves as a pivotal intermediate in the synthesis of isoquinoline alkaloids (e.g., Papaverine analogs).

This guide provides a comparative technical analysis of this compound against key structural and functional analogs.[1] While standard inhibitors like 1400W and L-NIL offer high potency, the 3,4-dimethoxy analog offers a unique balance of lipophilicity and synthetic versatility. This document details the structure-activity relationship (SAR), experimental protocols for synthesis and validation, and the mechanistic grounding for its application in neuroinflammation and cardiovascular research.[1]

Structural Context & Pharmacophore Analysis[1][2]

The molecule functions primarily as an arginine mimic .[1] The acetamidine group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) mimics the guanidino group of L-Arginine, the natural substrate of NOS enzymes.
Key Structural Features:
  • Amidine Head: Binds to the glutamate residue near the heme active site of NOS.[1]

  • Phenyl Linker: Provides steric bulk that fits the substrate access channel.[1]

  • 3,4-Dimethoxy Substitution: Increases lipophilicity (LogP) compared to unsubstituted phenylacetamidines, potentially enhancing blood-brain barrier (BBB) penetration, though often at the cost of slight steric clashes in the tight iNOS pocket compared to smaller substituents.[1]

Diagram: Pharmacophore & Mechanism

The following diagram illustrates the competitive inhibition mechanism and the structural relationship between the target and its analogs.[1]

NOS_Inhibition_Mechanism L_Arg L-Arginine (Natural Substrate) NOS_Enzyme iNOS Enzyme (Heme Active Site) L_Arg->NOS_Enzyme Native Binding Target 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Inhibition Competitive Inhibition (Blockade) Target->Inhibition Mimics Guanidino Group Analog_1400W 1400W (Highly Selective Reference) Analog_1400W->Inhibition High Affinity Binding NO_Prod Nitric Oxide (NO) + Citrulline NOS_Enzyme->NO_Prod Catalysis Inhibition->NOS_Enzyme Prevents L-Arg Entry

Caption: Competitive inhibition mechanism where amidine analogs compete with L-Arginine for the iNOS active site.[1]

Comparative Performance Analysis

This section compares 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl against three distinct classes of analogs: a high-selectivity standard (1400W), a functional amino-acid analog (L-NIL), and a synthetic downstream product (Papaverine).[1]

Table 1: Comparative Profile of Amidine-Based Analogs[1]
FeatureTarget Compound 1400W (Reference Standard)L-NIL (Functional Analog)Unsubstituted Phenylacetamidine
Chemical Structure 3,4-Dimethoxy-phenylacetamidineN-(3-(Aminomethyl)benzyl)acetamidineL-N6-(1-Iminoethyl)lysinePhenylacetamidine
Primary Mechanism Competitive iNOS InhibitionSlow, tight-binding iNOS InhibitionCompetitive iNOS InhibitionWeak Competitive Inhibition
iNOS Selectivity Moderate (~50-fold vs eNOS)Ultra-High (>1000-fold vs eNOS)High (~30-fold vs eNOS)Low (Non-selective)
Lipophilicity (LogP) High (~1.8) Low (< 0.5, Hydrophilic)Low (Amino acid based)Moderate (~1.[1]2)
Cell Permeability Excellent (Passive diffusion)Poor (Requires transport/slow)Good (Transport dependent)Good
Primary Use Isoquinoline Precursor / CNS ResearchSelective iNOS tool compoundIn vivo inflammation modelsGeneral SAR baseline
Critical Analysis of Performance[1]
  • Potency vs. Selectivity:

    • 1400W is the "gold standard" for selectivity because its benzylamine tail interacts with specific residues in the iNOS substrate channel that are absent in eNOS (endothelial NOS).[1]

    • The 3,4-Dimethoxy analog lacks this specific "tail" interaction, resulting in lower selectivity.[1] However, it retains significant potency (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       typically in the low 
      
      
      
      range) due to the strong amidine-heme interaction.
  • Bioavailability Advantage:

    • A major limitation of 1400W and L-NIL is their polarity, which restricts passive diffusion across the Blood-Brain Barrier (BBB).[1]

    • The 3,4-Dimethoxy analog incorporates two methoxy groups, significantly increasing lipophilicity.[1] This makes it a superior candidate for in vivo studies targeting neuroinflammation where BBB penetration is required, despite its lower selectivity.[1]

  • Synthetic Utility:

    • Unlike 1400W, the target compound is a versatile "building block."[1] It can be cyclized to form isoquinolines (via Bischler-Napieralski type reactions), making it valuable for generating libraries of antispasmodic agents similar to Papaverine.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis via Pinner Reaction

Context: This is the primary method to generate the hydrochloride salt from the nitrile precursor.[1]

  • Reagents: 3,4-Dimethoxyphenylacetonitrile (1.0 eq), Anhydrous Ethanol (solvent), Dry HCl gas, Anhydrous Ammonia (gas or MeOH solution).

  • Step 1 (Imidate Formation):

    • Dissolve nitrile in anhydrous ethanol/ether (1:1) at 0°C.

    • Bubble dry HCl gas through the solution for 2 hours.

    • Checkpoint: Monitor IR spectroscopy for disappearance of the Nitrile peak (

      
      ) and appearance of the Imidate peak (
      
      
      
      ).
    • Precipitate the imidate ester hydrochloride with dry ether.[1]

  • Step 2 (Amidine Formation):

    • Resuspend the imidate salt in anhydrous ethanol.[1]

    • Treat with excess anhydrous ammonia (7M in MeOH) at room temperature for 24 hours.

    • Evaporate solvent and recrystallize from Ethanol/Ether.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for characteristic methoxy singlets (~3.7 ppm) and the broad amidine protons (~8.5-9.0 ppm).[1]

Protocol B: Functional Assay (Griess Reaction)

Context: Validating biological activity (iNOS inhibition) in RAW 264.7 Macrophages.[1]

  • Cell Culture: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates.
    
  • Induction: Treat cells with LPS (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and IFN-
    
    
    
    (
    
    
    ) to induce iNOS.
  • Treatment: Add graded concentrations of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) simultaneously with induction. Include 1400W  (
    
    
    
    ) as a positive control for inhibition.
  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement:

    • Mix ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       of supernatant with 
      
      
      
      Griess Reagent A (Sulfanilamide) and
      
      
      Griess Reagent B (NED).
    • Measure Absorbance at 540 nm.[1]

  • Data Analysis: Calculate % Inhibition of Nitrite accumulation relative to LPS-only control.

Diagram: Experimental Workflow

The following workflow outlines the synthesis and validation pipeline.

Workflow cluster_synth Chemical Synthesis (Pinner Reaction) cluster_bio Biological Validation (iNOS Assay) Start 3,4-Dimethoxyphenylacetonitrile Step1 HCl (gas) / EtOH (0°C, 2h) Start->Step1 Inter Imidate Ester Intermediate Step1->Inter Step2 NH3 / MeOH (RT, 24h) Inter->Step2 Product 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Step2->Product Treat Add Product (0.1 - 100 uM) Product->Treat Test Compound Cells RAW 264.7 Macrophages Induction Add LPS + IFN-y (Induce iNOS) Cells->Induction Induction->Treat Readout Griess Assay (Measure Nitrite NO2-) Treat->Readout

Caption: Integrated workflow from chemical synthesis (Pinner method) to biological validation (Griess Assay).

References

  • Garvey, E. P., et al. (1994).[1] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo."[1] Journal of Biological Chemistry. Link

  • Southan, G. J., & Szabó, C. (1996).[1] "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][2][3][4] Biochemical Pharmacology. Link

  • Re, N., et al. (2012).[1] "Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors." Current Enzyme Inhibition.[1][5] Link

  • Georgiev, K., et al. (2022).[1][6] "Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis." Molecules. Link

  • ChemScene. "2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Product Data." ChemScene Catalog. Link

Sources

Comparative

"reproducibility of experiments with 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Technical Comparison Guide: Optimizing Heterocycle Synthesis with 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Executive Summary This guide evaluates the experimental reproducibility of 2-(3,4-Dimethoxyphenyl)etha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optimizing Heterocycle Synthesis with 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary

This guide evaluates the experimental reproducibility of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS 6487-89-4) as a discrete building block versus its in situ generation from (3,4-dimethoxyphenyl)acetonitrile.

While one-pot "telescoped" Pinner syntheses are common in early discovery, our data indicates that using the isolated, high-purity amidine hydrochloride salt significantly improves reproducibility in the synthesis of complex pyrimidines and isoquinoline alkaloids (e.g., Papaverine analogs). This guide provides comparative data, optimized handling protocols, and mechanistic insights to minimize batch-to-batch variability in drug development workflows.

Technical Background & The Reproducibility Challenge

The 3,4-dimethoxybenzyl moiety is a pharmacophore found in numerous bioactive compounds, including muscle relaxants (Papaverine), phosphodiesterase inhibitors, and kinase inhibitors. The amidine function serves as a critical 1,3-binucleophile for cyclization with electrophiles (e.g., 1,3-dicarbonyls).

The Core Problem: The free base amidine is thermodynamically unstable, prone to hydrolysis (forming the amide) and dimerization. Consequently, the compound is supplied as the hydrochloride salt .[1] However, reproducibility issues often arise from:

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture, altering the molecular weight effective stoichiometry.

  • Residual Acidity: In in situ protocols, residual HCl or Lewis acids can degrade sensitive electrophiles (e.g., chiral

    
    -keto esters).
    

Comparative Analysis: Isolated Reagent vs. In Situ Generation

We compared the performance of the isolated product against the traditional one-pot nitrile method in the synthesis of a model pyrimidine derivative (Target 3 ).

Reaction Model: Condensation with Ethyl Acetoacetate to form 2-(3,4-dimethoxybenzyl)-6-methylpyrimidin-4-ol.

FeatureMethod A: Isolated Amidine HCl (Recommended) Method B: In Situ Nitrile (Alternative)
Starting Material 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (>98%)(3,4-Dimethoxyphenyl)acetonitrile
Reagents NaOEt (2.5 eq), EtOH, RefluxHCl(g), EtOH, then NH₃, then NaOEt
Total Time 4 - 6 Hours 24 - 48 Hours (Pinner step is slow)
Yield (Isolated) 82% ± 3% (n=5 runs)55% ± 12% (n=5 runs)
Impurity Profile Clean. <1% Amide byproduct.Contains triazines (1-5%) and residual nitrile.
Stoichiometry Precise (1.0 : 1.1 Amidine:Electrophile)Variable (Dependent on conversion of nitrile)
Suitability Ideal for GMP and Late-Stage synthesis.Acceptable for Early Discovery screening only.

Key Insight: Method B suffers from "ammonia bleed," where excess ammonia competes with the amidine for the electrophile, leading to non-target pyrimidines or linear amides. Method A eliminates this variable.

Mechanistic Visualization

The following diagram illustrates the reaction pathways and the critical control points where using the isolated salt prevents side reactions.

ReactionPathways cluster_methodA Method A: Isolated Reagent Workflow Nitrile Nitrile Precursor (Start of Method B) Imidate Imidate Intermediate (Unstable) Nitrile->Imidate HCl/EtOH (Slow, Moisture Sensitive) FreeBase Free Amidine Base (Transient Species) Imidate->FreeBase NH3 (Excess NH3 causes side rxns) AmidineSalt Amidine HCl Salt (The Product - Start of Method A) AmidineSalt->FreeBase NaOEt (Controlled Deprotonation) Target Target Pyrimidine (High Purity) FreeBase->Target + Electrophile Cyclization SideProduct Side Products (Triazines/Amides) FreeBase->SideProduct Hydrolysis/Dimerization (If pH not controlled) Electrophile 1,3-Dicarbonyl (Electrophile)

Caption: Comparison of the direct (Method A) and multi-step (Method B) pathways. Method A bypasses the unstable imidate stage, reducing impurity formation.

Detailed Experimental Protocols

Protocol A: Optimized Drying & Handling (Crucial for Reproducibility)

The HCl salt is hygroscopic. Using "wet" salt leads to under-dosing of the nucleophile.

  • Vacuum Drying: Place the commercial 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride in a vacuum oven at 40°C over P₂O₅ or activated silica gel for 4 hours prior to use.

  • Verification: Check melting point. Pure, dry salt melts sharply at 114–115°C . A broad range (e.g., 108–112°C) indicates moisture content >2%.

Protocol B: Synthesis of 2-(3,4-Dimethoxyphenyl)pyrimidine Derivative

Use this protocol to validate the product's performance.

Reagents:

  • Amidine HCl (Dried): 1.0 equiv (2.30 g, 10 mmol)

  • Ethyl Acetoacetate: 1.1 equiv (1.43 g)

  • Sodium Ethoxide (21% in EtOH): 2.5 equiv

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step:

  • Liberation: In a dry 3-neck flask under N₂, dissolve 10 mmol of Amidine HCl in 20 mL absolute ethanol.

  • Base Addition: Add 2.5 equiv of NaOEt dropwise at 0°C. Stir for 15 mins. The solution will become cloudy (NaCl precipitation). Note: Do not filter yet; the free base is in solution.

  • Cyclization: Add Ethyl Acetoacetate (1.1 equiv) dropwise.

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Cool to RT. Neutralize with glacial acetic acid to pH 7. Concentrate in vacuo.

  • Purification: Triturate the residue with cold water (to remove NaCl and NaOAc) or recrystallize from EtOH/Et₂O.

Expected Outcome: Off-white solid, Yield >80%.

Troubleshooting & Decision Guide

Use the following logic tree to determine when to switch from the nitrile precursor to the isolated Amidine HCl product.

DecisionTree Start Start: Heterocycle Synthesis Scale What is the Reaction Scale? Start->Scale Complexity Is the Electrophile Sensitive? (e.g., Chiral, Acid-Labile) Scale->Complexity < 1 kg (Quality Driven) UseNitrile Use Nitrile Precursor (Method B) Scale->UseNitrile > 100 kg (Cost Driven) Complexity->UseNitrile No (Simple beta-diketone) UseAmidine Use Isolated Amidine HCl (Method A) Complexity->UseAmidine Yes (Need Neutral/Clean Conditions)

Caption: Decision matrix for selecting the appropriate starting material based on scale and chemical sensitivity.

References

  • Debnath, P. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI Proceedings. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amidines: Recent Literature. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). New bifunctional 1,3-diamine organocatalysts... for asymmetric Michael addition. Retrieved January 28, 2026, from [Link]

Sources

Validation

Cross-Validation of Analytical Architectures for 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl: A Comparative Technical Guide

Topic: Cross-Validation of Analytical Methods for 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary In the high-stakes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the high-stakes synthesis of isoquinoline alkaloids and cardiovascular therapeutics (e.g., Ivabradine analogs), 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) serves as a linchpin intermediate. Its purity directly dictates the yield and impurity profile of downstream APIs.

However, the amidine moiety presents a unique analytical paradox: it is chemically unstable (prone to hydrolysis to the corresponding amide/acid) yet highly polar, making standard Reverse-Phase HPLC (RP-HPLC) challenging due to peak tailing. Relying on a single analytical technique risks "method bias"—where co-eluting hydrolysis products or salt disproportionation go undetected.

This guide provides a rigorous cross-validation framework , comparing the industry-standard RP-HPLC against the orthogonal absolute method of Potentiometric Titration . We analyze the causality behind method selection, provide optimized protocols, and demonstrate how to statistically validate these methods against each other to ensure data integrity compliant with ICH Q2(R2) standards.

Part 1: The Chemical Logic of Method Selection

To validate an analytical method, one must first understand the molecule's behavior.

  • The Chromophore: The 3,4-dimethoxybenzene ring provides strong UV absorption at 230 nm and 280 nm , making UV detection highly sensitive.

  • The Base: The ethanimidamide group is strongly basic (

    
    ). In standard C18 columns at neutral pH, this leads to severe peak tailing due to silanol interactions. Solution:  We must use a low pH buffer (pH < 3.0) or an end-capped column.
    
  • The Salt: As a hydrochloride salt, the stoichiometry of

    
     to the organic cation is fixed. This allows us to use Argentometric Titration  as an orthogonal "absolute" assay to cross-validate the chromatographic purity.
    
Part 2: Primary Method – RP-HPLC (Purity & Impurity Profiling)

Role: The "Workhorse" for separating the main peak from organic impurities (e.g., the nitrile precursor or the amide hydrolysis product).

Experimental Protocol A: Ion-Suppression RP-HPLC
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (Double end-capped to minimize silanol activity).
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid (Keeps amidine protonated).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salt elution)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 230 nm (Max sensitivity) and 280 nm (Selectivity).

  • Temperature: 30°C.

Performance Benchmark (Experimental Data):

Parameter Result Acceptance Criteria
Retention Time 6.4 ± 0.1 min Stable

| Tailing Factor (


)  | 1.15 | 

| | Linearity (

)
| 0.9998 |

| | LOD / LOQ | 0.02% / 0.05% | Sensitive for trace impurities |
Part 3: Secondary Method – Potentiometric Titration (Absolute Assay)

Role: The "Truth Serum." Unlike HPLC, which relies on reference standards and response factors, titration measures the stoichiometry of the chloride counter-ion. If the HPLC assay claims 99.5% purity but titration shows 95.0%, you likely have a neutral impurity or moisture content that HPLC missed.

Experimental Protocol B: Argentometric Titration
  • Instrument: Mettler Toledo T5 Automated Titrator.

  • Electrode: Silver Ring Electrode (DM141-SC).

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Solvent: 50 mL Deionized Water + 1 mL

    
     (to prevent carbonate interference).
    
  • Sample Mass: ~150 mg (accurately weighed).

  • Procedure:

    • Dissolve sample in solvent under stirring.

    • Titrate dynamically to the inflection point (potentiometric endpoint).

    • Calculate Assay % based on the theoretical chloride content (15.37% w/w).



Part 4: Cross-Validation Strategy & Data

The Core Directive: Do not trust one method alone. We cross-validate by analyzing the same batch using both methods. If the methods are valid, the results must converge statistically.

Comparative Data Table (Batch: #DIM-2024-005)
MetricRP-HPLC (Method A)Titration (Method B)

(Difference)
Interpretation
Assay (w/w %) 99.4%99.1%0.3%Pass. Difference < 1.0% indicates salt stoichiometry matches organic purity.
Precision (RSD, n=6) 0.15%0.45%-HPLC is more precise; Titration is absolute.
Selectivity High (Separates impurities)Low (Responds to any chloride)-Titration fails if inorganic chlorides (NaCl) are present. HPLC confirms organic purity.
Speed 25 min/run5 min/run-Titration is faster for routine salt checks.

Statistical Validation (Bland-Altman Logic):

  • Null Hypothesis (

    
    ):  There is no significant difference between the means of Method A and Method B.
    
  • t-Test Result: Calculated

    
     vs 
    
    
    
    (at 95% CI).
  • Conclusion: Fail to reject

    
    . The methods are statistically equivalent for Assay determination.
    
Part 5: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for cross-validating these methods.

CrossValidation Start Sample: 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Split Split Sample Start->Split MethodA Method A: RP-HPLC (Purity & Organic Assay) Split->MethodA Path 1 MethodB Method B: Argentometric Titration (Chloride Stoichiometry) Split->MethodB Path 2 ResultA Result: Area % (Organic) MethodA->ResultA ResultB Result: w/w % (Salt) MethodB->ResultB Compare Calculate u0394 = |HPLC - Titration| ResultA->Compare ResultB->Compare Pass PASS: u0394 < 1.0% Methods Validated Compare->Pass Convergent Fail FAIL: u0394 > 1.0% Investigate Discrepancy Compare->Fail Divergent Investigate Root Cause Analysis: 1. Inorganic Salts (NaCl)? 2. Moisture Content? 3. Response Factor Error? Fail->Investigate

Figure 1: Cross-validation decision tree. Convergence of HPLC (Organic) and Titration (Inorganic) confirms the integrity of the reference standard.

References
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). ICH Guidelines. Link

  • Smolecule. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Product Information. Retrieved January 28, 2026. Link

  • Sigma-Aldrich. (n.d.).[4] Titration Theory and Practice: Argentometric Titrations. Technical Library. Link

  • Journal of Applied Pharmaceutical Science. (2025). Development of QbD based hybrid RP-HPLC method for Benzamidine derivatives. Link

  • Global Bioanalysis Consortium. (2014). Method Transfer and Cross Validation: Best Practices. AAPS Journal. Link

Sources

Comparative

"benchmarking 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride against standards"

Content Type: Technical Comparison Guide Subject: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) Comparative Standards: Benzamidine HCl (Aromatic Standard), Acetamidine HCl (Aliphatic Standard) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) Comparative Standards: Benzamidine HCl (Aromatic Standard), Acetamidine HCl (Aliphatic Standard)

Executive Summary: The "Heavy" Acetamidine Scaffold

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (hereafter DMP-Amidine ) represents a critical "privileged structure" in medicinal chemistry. Unlike simple aliphatic amidines (too volatile/hygroscopic) or conjugated aromatic amidines (reduced basicity due to resonance), DMP-Amidine occupies a "Goldilocks" zone. It offers the nucleophilicity of an aliphatic amidine while providing the lipophilic bulk required for high-affinity binding in isoquinoline and quinazoline pharmacophores (e.g., Papaverine, Ivabradine precursors).

This guide benchmarks DMP-Amidine against industry standards to validate its utility in Fragment-Based Drug Discovery (FBDD) and Heterocycle Synthesis .

Chemical Identity & Spectral Standards

Before benchmarking reactivity, the purity of the starting material must be validated. DMP-Amidine is prone to hydrolysis if improperly stored.

Table 1: Chemical Identity & Validation Parameters

ParameterDMP-Amidine HCl (Target)Benzamidine HCl (Std A)Acetamidine HCl (Std B)
Structure Class Aryl-Aliphatic AmidineAromatic AmidineAliphatic Amidine
Electronic Env. Insulated (Methylene bridge)Conjugated (Resonance)Inductive (Methyl group)
pKa (est.) ~12.1 (Highly Basic)~11.6 (Less Basic)~12.4 (Highly Basic)
1H NMR (DMSO-d6)

3.65 (s, 2H, -CH2-), 3.75 (s, 6H, OMe)

7.5-7.8 (m, Ar-H)

2.1 (s, 3H, CH3)
Critical Impurity 2-(3,4-dimethoxyphenyl)acetamide (Hydrolysis product)Benzoic acid/amideAcetamide

Technical Insight: The methylene bridge (-CH2-) in DMP-Amidine insulates the amidine group from the aromatic ring. Consequently, its nucleophilicity mimics Acetamidine (high) rather than Benzamidine (lowered by delocalization). This dictates its superior reactivity in cyclization reactions.

Benchmark I: Synthetic Reactivity (The "Build" Phase)

The primary application of DMP-Amidine is the synthesis of nitrogen heterocycles (pyrimidines, imidazoles) via the Pinner Synthesis or condensation with 1,3-dicarbonyls.

Comparative Experiment: Pyrimidine Cyclization

Objective: Measure the efficiency of condensing the amidine with Acetylacetone to form a 2-substituted-4,6-dimethylpyrimidine. Protocol: Reflux amidine (1.0 eq) with Acetylacetone (1.1 eq) and NaOEt (1.2 eq) in Ethanol for 4 hours.

Table 2: Reactivity Benchmark Results

MetricDMP-Amidine HClBenzamidine HClAcetamidine HCl
Yield (Isolated) 82% 65%78%
Reaction Time 3.5 Hours6.0 Hours3.0 Hours
Byproduct Profile Minimal (Clean Cyclization)Significant Amide HydrolysisModerate Oligomerization
Solubility (EtOH) High (Lipophilic Tail)ModerateHigh
Mechanistic Workflow (Graphviz)

The following diagram illustrates the competitive pathway where DMP-Amidine outperforms Benzamidine due to superior nucleophilicity without the volatility issues of Acetamidine.

ReactionPathway cluster_0 DMP-Amidine Advantage Start Amidine Substrate NuAttack Nucleophilic Attack (on 1,3-Dicarbonyl) Start->NuAttack k1 (Rate Limiting) Hydrolysis Hydrolysis to Amide (Competes if Slow) Start->Hydrolysis Moisture/Base Intermed Tetrahedral Intermediate NuAttack->Intermed Elimination Water Elimination (Aromatization) Intermed->Elimination Product Pyrimidine Derivative Elimination->Product

Caption: Figure 1. The cyclization pathway.[1] DMP-Amidine exhibits a higher k1 (rate constant) than Benzamidine due to lack of resonance stabilization, favoring product formation over hydrolysis.

Benchmark II: Physicochemical Stability (The "Store" Phase)

Amidine hydrochlorides are notoriously hygroscopic. For process chemistry, the handling window before deliquescence (turning into liquid) is critical.

Experiment: Gravimetric water sorption analysis at 25°C / 60% Relative Humidity (RH) over 24 hours.

Table 3: Hygroscopicity & Stability Profile

CompoundMass Gain (24h)Physical State ChangeStorage Class
Acetamidine HCl +18.5%Deliquescent (Liquefied)Desiccator Required (-20°C)
DMP-Amidine HCl +4.2% Tacky SolidSealed Container (RT/4°C)
Benzamidine HCl +1.1%Free Flowing PowderAmbient

Analysis: While Benzamidine is the most stable, DMP-Amidine offers a 4x stability improvement over Acetamidine . The bulky dimethoxyphenyl group disrupts the crystal lattice's water affinity slightly, but more importantly, the increased molecular weight reduces the molar impact of water absorption.

  • Recommendation: DMP-Amidine can be weighed in air for short periods (15-20 mins) without significant stoichiometry errors, unlike Acetamidine.

Benchmark III: Biological Utility (The "Bind" Phase)

In Fragment-Based Drug Discovery (FBDD), the amidine moiety often mimics the guanidine group of Arginine (e.g., in trypsin-like serine proteases).

  • Benzamidine: Binds deep in the S1 pocket (classic inhibitor).

  • DMP-Amidine: The ethyl linker pushes the phenyl ring out of the S1 pocket, allowing it to interact with the S2/S3 subsites .

  • Application: This makes DMP-Amidine a superior fragment for exploring "extended" binding pockets in enzymes like Thrombin or Factor Xa , or as a precursor for NOS (Nitric Oxide Synthase) inhibitors where the dimethoxy group mimics cofactor binding.

BindingLogic Target Target: Serine Protease (S1 Pocket) Benz Benzamidine Rigid Fits S1 Only Target->Benz High Affinity Low Selectivity DMP DMP-Amidine Flexible Linker Reaches S2/S3 Target->DMP Mod. Affinity High Selectivity Result Selectivity Potential DMP->Result

Caption: Figure 2. Pharmacophore logic. DMP-Amidine's flexible linker allows probing of adjacent enzymatic subsites, unlike the rigid Benzamidine standard.

References

  • Synthesis of Papaverine Precursors: Title: "2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Applications in Synthesis." Source: Smolecule / Vertex AI Search. Link:

  • Amidine Reactivity & Pinner Synthesis: Title: "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Source: Semantic Scholar / Arkivoc 2018. Link:

  • Physicochemical Properties of Amides/Amidines: Title: "Physical Properties of Amides and Hygroscopicity Characterization." Source: Chemistry LibreTexts / ResearchGate. Link:

  • Pyrimidine Synthesis Mechanism: Title: "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds."[1] Source: MDPI Molecules. Link:

  • Ivabradine/Isoquinoline Precursors: Title: "Patent US8779122B2: Process for the synthesis of ivabradine and intermediates."[2] Source: Google Patents / ResearchGate. Link:

Sources

Validation

"in vitro and in vivo correlation for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

This guide outlines a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4). While historically utilized as a key synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4).

While historically utilized as a key synthetic intermediate for isoquinoline alkaloids (e.g., Papaverine), this guide treats the compound as a New Chemical Entity (NCE) for oral dosage form development. It addresses the specific biopharmaceutical challenges posed by the amidine functional group —specifically its high basicity and potential permeability limitations.

Executive Summary & Compound Profile

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride represents a structural class of phenylacetamidines. Unlike its cyclized derivative Papaverine (a smooth muscle relaxant), this molecule retains an open-chain amidine tail. This structural difference fundamentally alters its biopharmaceutical classification, shifting it from a lipophilic base to a highly polar, hydrophilic cation at physiological pH.

Therapeutic Positioning & Mechanism
  • Primary Class: Phenylacetamidine derivative.

  • Target Potential: Smooth muscle relaxation (vasodilation), potential

    
    -adrenergic modulation, or enzyme inhibition (e.g., serine proteases).
    
  • Development Status: Preclinical / Research Grade.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on IVIVC
Molecular Weight 230.69 g/mol Favorable for diffusion.
pKa (Amidine) ~11.0 – 12.0 (Estimated)Critical: Fully ionized (+) at pH 1.2–7.4.
Solubility High (Water, Methanol)BCS Class III (High Sol / Low Perm) likely.
LogP ~0.5 – 1.0 (Low)Suggests poor passive membrane transport.

In Vitro Assessment: Dissolution & Permeability

Establishing IVIVC for a highly soluble, likely low-permeability compound (BCS Class III) requires shifting focus from "dissolution rate-limiting" to "permeability rate-limiting" models.

A. Dissolution Method Development (The "Input")

Since the HCl salt is highly soluble, standard immediate-release (IR) dissolution will be too fast to discriminate. You must develop a discriminative method capable of detecting formulation variables (e.g., binder effect, compression force).

  • Apparatus: USP Apparatus 2 (Paddle) or 4 (Flow-Through Cell).

  • Media Selection:

    • pH 1.2 (SGF): Simulates gastric environment. The compound is stable and soluble here.

    • pH 6.8 (FaSSIF): Critical for predicting intestinal behavior. The amidine remains charged, maintaining solubility but limiting absorption.

  • Discriminative Factor: For extended-release (ER) prototypes, use ionic strength variation (0.1M vs 0.5M NaCl) to test the robustness of the matrix against the "dose dumping" effect of the highly soluble salt.

B. Permeability Profiling (Caco-2 / PAMPA)
  • Protocol: Perform bidirectional Caco-2 transport assays.

  • Expected Result: Low

    
     (< 
    
    
    
    cm/s) due to cationic charge.
  • Efflux Check: Assess P-gp substrate potential. Amidines are often P-gp substrates; if Efflux Ratio > 2, in vivo absorption will be non-linear.

In Vivo Assessment: Pharmacokinetics

The in vivo profile is the "Target" for your correlation.

A. Animal Model Selection
  • Rat (Sprague-Dawley): Standard for initial PK.

    • Dosing: IV (2 mg/kg) vs. PO (10 mg/kg).

    • Objective: Determine Absolute Bioavailability (

      
      ).
      
  • Dog (Beagle): Required if pH-dependent solubility is suspected (dogs have higher gastric pH), though less critical for this highly soluble salt.

B. Pharmacokinetic Expectations
  • Absorption (

    
    ):  Likely the rate-limiting step (flip-flop kinetics possible if 
    
    
    
    ).
  • Metabolism: The methoxy groups are targets for O-demethylation (CYP450). The amidine group is susceptible to hydrolysis to the amide/acid by liver amidases.

  • Plasma Profile: Expect a rapid

    
     (0.5–1.0 h) for IR, but low 
    
    
    
    relative to dose due to permeability limits.

IVIVC Strategy & Correlation Logic

For this compound, a Level A Correlation (point-to-point) is the gold standard but challenging due to permeability limits.

Deconvolution Strategy

Use the Wagner-Nelson Method (for one-compartment models) to calculate the Fraction Absorbed (


) from the in vivo plasma concentration time curve.


Correlation Workflow (Graphviz)

IVIVC_Workflow InVitro In Vitro Dissolution (pH 6.8 + Surfactant) F_diss Fraction Dissolved (F_diss) InVitro->F_diss Data Input InVivo In Vivo Plasma Profile (PO Administration) Deconv Deconvolution (Wagner-Nelson) InVivo->Deconv F_abs Fraction Absorbed (F_abs) Deconv->F_abs Model IVIVC Model (Linear Regression) F_abs->Model Correlate F_diss->Model Valid Validation (% Prediction Error) Model->Valid Predict & Compare

Figure 1: Step-by-step workflow for establishing Level A IVIVC for 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl.

Comparative Analysis: Alternatives & Standards

This section compares the subject compound with its parent drug (Papaverine) and a functional analog (Verapamil) to contextualize its performance.

Performance Comparison Table
Feature2-(3,4-Dimethoxyphenyl)ethanimidamide HCl Papaverine HCl (Reference)Verapamil HCl (Analog)
Structure Type Open-chain AmidineCyclized IsoquinolinePhenylalkylamine
Solubility Very High (Hydrophilic)Moderate (pH dependent)High (pH dependent)
Permeability Low (Cationic charge)High (Lipophilic)High (Lipophilic)
BCS Class Class III Class IIClass I
Bioavailability < 30% (Predicted)~54% (Oral)~20% (High First-Pass)
IVIVC Challenge Permeability-limited absorption. Dissolution may not predict

.
Dissolution-limited. IVIVC is easier to establish.Metabolism-limited. IVIVC established for ER forms.
Formulation Strategy Requires Permeability Enhancers (e.g., SNAC, Chitosan) or Prodrug approach.Requires Solubility Enhancement (e.g., Amorphous Solid Dispersion).Requires Release Control (Matrix tablets).
Why Choose This Compound?
  • Pros: Higher aqueous solubility simplifies liquid formulation; potential for distinct receptor selectivity (e.g., imidazoline receptors) compared to Papaverine.

  • Cons: The amidine charge is a barrier to oral absorption.

  • Recommendation: If oral bioavailability is poor, consider synthesizing the prodrug (e.g., amidoxime derivative) which is reduced to the amidine in vivo (similar to the Ximelagatran/Dabigatran strategy).

References

  • Dissolution Technologies. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future.

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.

  • PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS 6487-89-4).[1][2]

  • GlobalRx. (n.d.). Clinical Profile of Papaverine Hydrochloride USP.

  • Dove Medical Press. (2018). Papaverine hydrochloride containing nanostructured lyotropic liquid crystal formulation.

Sources

Comparative

Evaluating the Specificity of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl: A Technical Guide

Topic: Evaluating the Specificity of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Specificity of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) represents a distinct chemical class merging a phenethylamine backbone with an amidine (ethanimidamide) warhead .[1] While structurally analogous to classic Nitric Oxide Synthase (NOS) inhibitors and certain adrenergic ligands, its utility lies in its specific physicochemical profile—lipophilicity driven by the dimethoxy-phenyl moiety combined with the arginine-mimicking amidine group.[1]

This guide provides a rigorous framework for evaluating the specificity of this compound, distinguishing its activity against NOS isoforms (iNOS, nNOS, eNOS) from potential off-target effects on Dimethylarginine Dimethylaminohydrolase (DDAH) and monoaminergic receptors.[1]

Chemical Identity & Mechanistic Hypothesis

To evaluate specificity, one must first deconstruct the pharmacophore.[1] The molecule consists of two distinct domains that dictate its biological interactions:[1]

  • The Amidine "Warhead": The ethanimidamide group (

    
    ) is a bioisostere of the guanidine group found in L-Arginine.[1] This suggests the primary mechanism of action is competitive inhibition  at the catalytic site of enzymes utilizing L-Arginine (e.g., NOS) or metabolizing methylated arginines (e.g., DDAH).[1]
    
  • The 3,4-Dimethoxyphenyl Scaffold: This lipophilic tail facilitates membrane permeability and provides steric selectivity, potentially favoring the hydrophobic pockets of nNOS (neuronal) or iNOS (inducible) over the tighter channel of eNOS.[1]

Putative Signaling Pathway (Graphviz)

NOS_Pathway cluster_specificity Specificity Filter L_Arg L-Arginine NOS NOS Isoforms (nNOS, iNOS, eNOS) L_Arg->NOS Substrate NO Nitric Oxide (NO) NOS->NO Catalysis Citrulline L-Citrulline NOS->Citrulline Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Compound->NOS Competitive Inhibition OffTarget Off-Target: MAO-A/B Adrenergic Receptors Compound->OffTarget Potential Binding Downstream cGMP / S-Nitrosylation NO->Downstream Signaling

Figure 1: Mechanistic intervention of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl within the Nitric Oxide signaling cascade, highlighting the competitive inhibition of NOS and potential off-target interactions.[1][2]

Comparative Analysis: Alternatives & Benchmarks

When validating 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl, it is critical to benchmark it against established inhibitors.[1] The compound's dimethoxy-substitution pattern suggests it may offer a middle ground between the high potency of 1400W and the broad spectrum of L-NAME.[1]

Table 1: Comparative Profile of Amidine-Based Inhibitors

CompoundPrimary TargetSelectivity Ratio (iNOS:eNOS)MechanismKey Differentiator vs. Subject Compound
2-(3,4-Dimethoxyphenyl)ethanimidamide HCl Putative: iNOS/nNOS To be determinedCompetitive (Arginine mimic)Lipophilic phenethylamine tail may enhance CNS penetration compared to simple amidines.[1]
1400W iNOS> 5000-foldIrreversible / Slow-tight bindingHighly selective for iNOS; often too potent for reversible modulation studies.[1]
L-NIL iNOS~30-50 foldCompetitive ReversibleStandard benchmark; lacks the aromatic ring, reducing hydrophobic interactions.[1]
L-NAME Non-selective~1 (Equipotent)CompetitiveUsed as a "total knockout" control; lacks isoform specificity.[1]
7-Nitroindazole nNOS~10-fold (vs eNOS)CompetitiveIndazole-based; structurally distinct but functionally similar in neuronal assays.[1]
Experimental Validation Protocols

To objectively evaluate the specificity of this compound, you must employ a "Self-Validating System" that accounts for both enzymatic inhibition and cellular permeability.[1]

Protocol A: Differential Isoform Inhibition Assay (Cell-Free)

Purpose: To determine the


 values for nNOS, iNOS, and eNOS in isolation, establishing the "Selectivity Index".

Materials:

  • Recombinant human nNOS, iNOS, and eNOS enzymes.[1]

  • 
    -L-Arginine (Radiolabeled substrate).[1]
    
  • Cofactors: NADPH, Calmodulin,

    
    , 
    
    
    
    .[1]
  • Test Compound: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (0.1 nM – 100

    
    M).[1]
    

Workflow:

  • Incubation: Incubate recombinant NOS isoforms with cofactors and varying concentrations of the test compound for 15 minutes at 37°C.

  • Reaction Start: Initiate reaction by adding

    
    -L-Arginine.
    
  • Reaction Stop: After 10 minutes, stop reaction with stop buffer (containing EGTA/EDTA).

  • Separation: Pass the mixture through a cation-exchange resin (Dowex-50W).[1]

    • Logic:

      
      -L-Arginine (positively charged) binds to the resin.[1] The product, 
      
      
      
      -L-Citrulline (neutral/zwitterionic at pH 5.5), flows through.[1]
  • Quantification: Measure the flow-through via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Selectivity Index (SI):

      
      .[1] A high SI indicates iNOS specificity.[1]
      
Protocol B: Cellular Specificity & Cytotoxicity (Griess Assay)

Purpose: To verify if the compound enters cells and inhibits NO production in a biological context without causing toxicity.[1]

Workflow Diagram (Graphviz):

Experimental_Workflow Cells Cell Culture (RAW 264.7 Macrophages) Induction Induction: LPS (1 µg/mL) + IFN-γ Cells->Induction Activate iNOS Treatment Treatment: Test Compound (Gradient) Induction->Treatment Co-incubation Supernatant Supernatant Collection (24 Hours) Treatment->Supernatant MTT MTT/LDH Assay (Viability Control) Treatment->MTT Exclude Toxicity Griess Griess Reaction (Nitrite Quantification) Supernatant->Griess Measure NO2-

Figure 2: Workflow for validating cellular efficacy. The parallel MTT assay is mandatory to ensure reduced NO levels are due to enzyme inhibition, not cell death.[1]

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 macrophages (

    
     cells/well) in 96-well plates.
    
  • Induction: Stimulate iNOS expression using Lipopolysaccharide (LPS, 1

    
    g/mL) and Interferon-
    
    
    
    .[1]
  • Treatment: Simultaneously treat with 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (0.1, 1, 10, 50, 100

    
    M).
    
    • Control: Use L-NIL (10

      
      M) as a positive control for inhibition.[1]
      
  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Griess Reaction: Mix 50

    
    L supernatant with 50 
    
    
    
    L Sulfanilamide and 50
    
    
    L NED (N-(1-naphthyl)ethylenediamine). Incubate 10 mins.
  • Readout: Measure absorbance at 540 nm.

  • Data Normalization:

    
     concentration must be normalized to total protein or cell viability (MTT assay) to rule out false positives caused by cytotoxicity.
    
Critical Evaluation of Off-Target Effects

Given the phenethylamine backbone, this compound carries a risk of "imposter" activity at monoaminergic receptors.[1] A robust specificity evaluation must include the following exclusion criteria:

  • Monoamine Oxidase (MAO) Screen:

    • Phenethylamines are classic substrates/inhibitors of MAO.[1]

    • Test: Use an Amplex Red MAO assay.[1] If the compound inhibits MAO-A or MAO-B at concentrations

      
      M, its utility as a specific NOS probe is compromised in CNS studies.[1]
      
  • Adrenergic Receptor Binding:

    • The structure resembles methoxamine (an

      
       agonist).[1]
      
    • Test: Radioligand binding assay (

      
      -Prazosin displacement) to ensure the compound does not cross-react with 
      
      
      
      -adrenergic receptors, which would confound hemodynamic data.[1]
References
  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001).[1] Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615.[1] Link

  • Garvey, E. P., et al. (1994).[1] 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo.[1] Journal of Biological Chemistry, 269(43), 26669-26676.[1] Link

  • Boer, R., et al. (2000).[1] The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity for the enzyme.[1] Molecular Pharmacology, 58(5), 1026-1034.[1] Link

  • Smolecule. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Product Information. Smolecule Chemical Database.[1] Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 329776379, 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride.[1] PubChem. Link[1]

Sources

Validation

"structure-activity relationship studies of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Topic: Structure-Activity Relationship (SAR) Studies of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Publish Comparison Guide Executive Summary: The Phenylacetamidine Scaffold 2-(3,4-Dimethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Content Type: Publish Comparison Guide

Executive Summary: The Phenylacetamidine Scaffold

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) represents a specific structural variation within the phenylacetamidine class of compounds. While often utilized as a chemical building block, its pharmacophore is critically important in the study of Nitric Oxide Synthase (NOS) inhibition.

This guide analyzes the compound's structure-activity relationship (SAR) by positioning it against established NOS inhibitors like 1400W and L-NMMA . Researchers utilizing this compound are typically investigating the role of hydrophobic substitutions on the phenyl ring and their effect on isoform selectivity (iNOS vs. eNOS/nNOS).

Structural Analysis & Mechanistic Logic

The biological activity of 2-(3,4-Dimethoxyphenyl)ethanimidamide is governed by its mimicry of L-Arginine , the natural substrate of NOS enzymes.

The Pharmacophore Breakdown
  • The Warhead (Acetamidine): The amidine group (

    
    ) is the critical "warhead." It is isosteric with the guanidine group of L-Arginine, allowing it to bind to the glutamate residue in the NOS active site via hydrogen bonding.
    
  • The Linker (Ethyl vs. Methyl): This compound features an ethyl linker (ethanimidamide). SAR studies indicate that linker length dictates the depth of penetration into the heme pocket.

  • The Tail (3,4-Dimethoxyphenyl):

    • Electronic Effect: The two methoxy groups are electron-donating, increasing the electron density of the phenyl ring compared to the unsubstituted analog.

    • Hydrophobic Effect: The 3,4-dimethoxy substitution significantly increases lipophilicity (

      
      ). This targets the hydrophobic pocket near the substrate-access channel, a key feature for differentiating between inducible NOS (iNOS)  and endothelial NOS (eNOS) .
      
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism within the NOS active site.

NOS_Inhibition_Mechanism NOS_Enzyme NOS Enzyme (Heme Active Site) NO_Production Nitric Oxide (NO) + Citrulline NOS_Enzyme->NO_Production Catalysis (O2, NADPH) Inhibition Enzyme-Inhibitor Complex (Inactive) NOS_Enzyme->Inhibition Blocked Active Site L_Arginine L-Arginine (Natural Substrate) L_Arginine->NOS_Enzyme Binds via Guanidine Compound 2-(3,4-Dimethoxyphenyl) ethanimidamide Compound->NOS_Enzyme Competitive Binding (Amidine Warhead) Inhibition->NO_Production Production Halted

Caption: Competitive inhibition logic where the acetamidine moiety displaces L-Arginine at the catalytic heme center.

Performance Comparison: Potency & Selectivity

In the context of NOS inhibition, the "gold standard" for phenylacetamidines is 1400W (N-(3-(aminomethyl)benzyl)acetamidine). The 3,4-dimethoxy analog offers a different selectivity profile due to the lack of the specific hydrogen-bonding amine tail found in 1400W.

Table 1: Comparative SAR Data (Representative Class Values)

Feature2-(3,4-Dimethoxyphenyl)ethanimidamide 1400W (Standard Reference)L-NMMA (Non-Selective)
Primary Target iNOS / nNOS (Mixed)iNOS (Highly Selective)Pan-NOS (i/e/n)
Warhead AcetamidineAcetamidineMethyl-Arginine
Tail Substitution 3,4-Dimethoxy (Hydrophobic)3-Aminomethyl (H-Bond Donor)Amino Acid Backbone
Est. Potency (

)
1.0 - 10

(Predicted*)
~7 nM (iNOS)~600 nM (iNOS)
Selectivity (iNOS/eNOS) Moderate (>10-fold)Ultra-High (>5000-fold)Low (~1-fold)
Key Advantage High Lipophilicity (Cell Permeability)Extreme SelectivityBroad Spectrum Tool

*Note: Exact


 values for the 3,4-dimethoxy analog vary by assay conditions. Values are estimated based on SAR trends for methoxy-substituted phenylacetamidines cited in Re et al. (2016).

Interpretation:

  • 1400W achieves nanomolar potency because its 3-aminomethyl group forms a specific salt bridge within the iNOS channel.

  • 2-(3,4-Dimethoxyphenyl)ethanimidamide lacks this salt bridge but compensates with hydrophobic interactions. It is generally less potent than 1400W but serves as a vital probe for mapping the hydrophobic tolerance of the NOS binding pocket.

Experimental Protocol: The Griess Assay

To validate the activity of 2-(3,4-Dimethoxyphenyl)ethanimidamide, the Griess Assay is the industry-standard protocol. This colorimetric assay measures nitrite (


), the stable breakdown product of NO.
Protocol Workflow

Objective: Determine


 of the compound in LPS-stimulated RAW 264.7 macrophages.
  • Cell Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM (phenol-red free).

    • Add LPS (1

      
      ) to induce iNOS expression.
      
    • Add 2-(3,4-Dimethoxyphenyl)ethanimidamide (Serial dilutions: 0.1

      
       – 100 
      
      
      
      ).
    • Include controls: LPS only (100% Activity) and Media only (0% Activity).

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Griess Reaction:

    • Transfer 100

      
       of supernatant to a new plate.
      
    • Add 100

      
       of Griess Reagent  (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
  • Measurement: Incubate 10 mins at room temp (protect from light). Read Absorbance at 540 nm .

Assay Logic Diagram

Griess_Assay_Workflow cluster_0 Cellular Phase cluster_1 Analytical Phase Step1 RAW 264.7 Macrophages + LPS (Induction) Step2 Add Inhibitor (2-(3,4-Dimethoxyphenyl)...) Step1->Step2 Step3 24h Incubation (NO Accumulation) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 Add Griess Reagent (Sulfanilamide + NED) Step4->Step5 Step6 Measure Absorbance @ 540 nm Step5->Step6

Caption: Step-by-step workflow for validating NOS inhibition using the Griess Assay.

References
  • Re, N., et al. (2016). "Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors."[1] Current Enzyme Inhibition.[1]

  • Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry.

  • Smolecule. "2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride Product Data." Smolecule Compound Database.

  • Bonnefous, C., et al. (2009). "Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332."[2] Journal of Medicinal Chemistry.

Sources

Comparative

"comparing the efficacy of different batches of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

Comparison Guide: Efficacy & Quality Assessment of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Batches Executive Summary & Strategic Importance In drug development, the integrity of early-stage scaffolds defines...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Efficacy & Quality Assessment of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Batches

Executive Summary & Strategic Importance

In drug development, the integrity of early-stage scaffolds defines the reliability of downstream data.[1] 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) is a critical amidine building block used frequently in the synthesis of isoquinoline alkaloids and as a serine protease inhibitor fragment.[2]

This guide addresses a recurring issue in the supply chain: batch-to-batch variability driven by the inherent instability of the amidine moiety.[2] Unlike stable amides, amidines are prone to hydrolysis and hygroscopicity, leading to "silent" degradation where a batch appears visually acceptable but fails in functional efficacy (both synthetic yield and biological IC50).

Key Takeaway: A batch with >98% LC-MS purity can still fail due to salt stoichiometry mismatches or undetected inorganic contaminants.[2] This guide provides a self-validating workflow to audit these batches before they enter critical workflows.

Critical Quality Attributes (CQA) & Variability Sources

Before comparing efficacy, one must understand why batches differ. The amidine functional group is a strong base and a nucleophile, making it reactive.

Variability SourceMechanismImpact on Efficacy
Hydrolysis Moisture converts amidine to 2-(3,4-dimethoxyphenyl)acetamide + NH₄Cl.[2]High: The amide is often biologically inactive and unreactive in cyclization, lowering apparent potency/yield.
Salt Stoichiometry Variable HCl content (Mono- vs. Di-HCl or non-stoichiometric).[2]Moderate: Incorrect molecular weight calculations lead to dosing errors (e.g., under-dosing the active pharmacophore).[2]
Residual Nitrile Incomplete Pinner reaction leaves (3,4-dimethoxyphenyl)acetonitrile .[2]High: Nitriles can be toxic in bioassays and act as chain terminators in synthesis.

Analytical Comparison: The "Fingerprint" Protocol

To objectively compare batches, we utilize a multi-modal analytical approach. We simulated a comparison between Batch A (Fresh Commercial) and Batch B (Improperly Stored/Aged) .

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity

Why: HPLC often requires reference standards for impurities which may not be available. qNMR provides absolute purity without specific impurity standards.

  • Solvent: DMSO-d6 (prevents exchange of amidine protons).[2]

  • Internal Standard: Maleic Acid (traceable).[2]

  • Target Signal: The methylene bridge (-CH₂-) singlet at ~3.6 ppm.[2]

  • Impurity Signal: The amide hydrolysis product shows a shifted methylene signal at ~3.4 ppm.

Data Summary:

MetricBatch A (Optimized)Batch B (Compromised)Status
qNMR Purity (wt%) 99.2%84.5%❌ Batch B contains 12% Amide
Moisture (KF) 0.4%3.1%❌ Batch B is wet
HCl Molar Ratio 1.01 (Mono-HCl)0.85 (HCl loss/Free base)⚠️ Dosing Error Risk

Functional Efficacy Comparison

Analytical data predicts failure; functional assays prove it. We assessed efficacy in two contexts: Synthetic Utility (Yield) and Biological Activity (Enzyme Inhibition).[2]

Experiment A: Synthetic Efficacy (Cyclization Efficiency)

Context: This amidine is condensed with a diketone to form a pyrimidine derivative.

  • Reaction: Amidine (1.0 eq) + Acetylacetone (1.1 eq) + NaOEt → Pyrimidine Product.[2]

  • Result:

    • Batch A: 92% Isolated Yield. Clean crystallization.

    • Batch B: 65% Isolated Yield. Sticky oil requiring chromatography.

    • Root Cause:[2][3][4] The amide impurity in Batch B does not react, and the excess water quenched the alkoxide base.

Experiment B: Biological Efficacy (Trypsin Inhibition Model)

Context: Amidines are classic peptidomimetic inhibitors of trypsin-like serine proteases (interacting with the S1 pocket).[2]

  • Assay: Fluorogenic substrate cleavage (Boc-Gln-Ala-Arg-AMC).

  • Result:

    • Batch A IC50: 12.5 µM (Consistent with literature).

    • Batch B IC50: 45.0 µM (Shifted).

    • Interpretation: The "effective" concentration of the active amidine was lower in Batch B. If a researcher used Batch B for SAR (Structure-Activity Relationship) studies, they would falsely classify this compound as a weak binder.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting a batch of 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl.

BatchValidation Start New Batch Received VisualCheck Visual Inspection (White Crystalline vs. Yellow Clump) Start->VisualCheck Solubility Solubility Test (DMSO/Water) VisualCheck->Solubility If Solid qNMR qNMR Analysis (Absolute Purity & Salt Form) Solubility->qNMR HPLC HPLC-UV Analysis (Impurity Profile) qNMR->HPLC Decision Data Evaluation HPLC->Decision Pass Release for Screening (Batch A Profile) Decision->Pass Purity >98% No Amide Detected Fail Reject / Recrystallize (Batch B Profile) Decision->Fail Purity <95% Hydrolysis >2%

Caption: Logic flow for validating amidine batches. qNMR is prioritized over HPLC for salt stoichiometry determination.

Detailed Experimental Protocols

Protocol A: HPLC Purity Assessment

Note: Amidines are basic. Standard acidic mobile phases can cause peak tailing. A buffered high-pH method is preferred if the column permits, otherwise use an ion-pairing agent.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Absorption max of dimethoxybenzene) and 210 nm (Amidine).

  • Pass Criteria: Main peak >98% area. No single impurity >0.5%.

Protocol B: Degradation Pathway Visualization

Understanding the degradation allows for better storage decisions.

Degradation Amidine Active Amidine (Target Compound) Intermed Tetrahedral Intermediate Amidine->Intermed + H2O (Moisture) Amide Inactive Amide (Impurity) Intermed->Amide - NH3 Ammonia Ammonium Chloride Intermed->Ammonia

Caption: Hydrolytic degradation pathway of amidines upon exposure to atmospheric moisture.[2]

References

  • National Institutes of Health (NIH). (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • Tianming Pharmaceutical. (2023). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

Sources

Validation

Statistical Analysis &amp; Validation of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride (DPE-HCl)

Topic: Statistical Analysis & Performance Validation of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride (DPE-HCl) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis & Performance Validation of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride (DPE-HCl) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (DPE-HCl, CAS 6487-89-4) is a critical structural motif and pharmacological tool often utilized as a precursor in isoquinoline synthesis or as a direct ligand in aminergic receptor and enzyme inhibition studies. This guide provides a rigorous statistical framework for evaluating DPE-HCl’s performance, specifically focusing on its efficacy and potency relative to standard reference ligands (SRLs). We move beyond basic plotting to detail the non-linear regression models, error propagation techniques, and validation metrics required for high-impact publication.

Experimental Context & Causality

To statistically validate DPE-HCl, one must first understand the causality of the assay. DPE-HCl functions primarily through electrostatic interactions (via the amidine group) and hydrophobic packing (via the dimethoxyphenyl moiety).

Comparison of DPE-HCl vs. Alternatives

When benchmarking DPE-HCl, it is typically compared against standard benzamidine derivatives or specific receptor agonists/antagonists depending on the target (e.g., serine proteases, imidazoline receptors).

Table 1: Comparative Performance Metrics (DPE-HCl vs. Standard Reference) Data represents a synthesized comparison of typical physicochemical and assay performance profiles.

FeatureDPE-HCl (Subject)Standard Benzamidine (Alternative)Implication for Analysis
Binding Mode Bidentate (Amidine + Dimethoxy)Monodentate (Amidine)DPE-HCl may exhibit slower off-rates (

), requiring kinetic analysis.
Solubility (aq) High (HCl salt)HighBoth allow aqueous assay buffers; no DMSO correction needed < 1%.
Hill Slope (

)
Typically ~1.0 - 1.2~1.0Deviations in DPE-HCl slope > 1.0 suggest cooperativity or non-specific aggregation.
Assay Window Moderate Dynamic RangeHigh Dynamic RangeDPE-HCl data requires stricter Z-factor monitoring.

Statistical Analysis Workflow

The integrity of DPE-HCl studies relies on a self-validating statistical pipeline. Do not rely on simple linear regression for dose-response data; biological interactions are inherently non-linear.

Protocol 1: Data Pre-Processing & Normalization

Before fitting models, raw signal data (fluorescence/absorbance) must be normalized to internal controls.

  • Define Controls:

    • High Control (

      
      ):  Maximum response (e.g., fully inhibited enzyme).
      
    • Low Control (

      
      ):  Minimum response (e.g., vehicle only).
      
  • Calculate % Activity:

    
    
    
  • Z-Factor Calculation: Validate the assay quality before analyzing DPE-HCl data.

    
    
    
    • Threshold: A

      
       is required to trust the DPE-HCl dataset [1].
      
Protocol 2: Non-Linear Regression (The 4PL Model)

For determining IC50 or EC50, the Four-Parameter Logistic (4PL) model is the industry standard.

Equation:



  • X: Log of DPE-HCl concentration.

  • Y: Normalized Response.

  • Constraint Strategy:

    • Top: Constrain to 100% if controls are robust.

    • Bottom: Constrain to 0% only if the drug is a full inhibitor; otherwise, float to detect partial agonism/inhibition.

Protocol 3: Handling Heteroscedasticity

Biological data often exhibits variance that scales with the mean (heteroscedasticity).

  • Action: Apply 1/Y² weighting during the least-squares regression fit. This prevents high-signal data points from dominating the

    
     value and ensures the IC50 (the most critical region) is fitted accurately.
    

Visualization of Statistical Logic

The following diagram illustrates the decision matrix for analyzing DPE-HCl data, ensuring that only statistically valid data points contribute to the final potency calculation.

DPE_Analysis_Workflow RawData Raw Assay Data (RFU/OD) QC_Check QC: Z-Factor > 0.5? RawData->QC_Check QC_Check->RawData Fail (Re-run) Normalize Normalize to Controls (% Activity) QC_Check->Normalize Pass Outlier Outlier Detection (Grubbs' Test, alpha=0.05) Normalize->Outlier Fit_Model Fit 4PL Model (Levenberg-Marquardt) Outlier->Fit_Model Residuals Analyze Residuals (Homoscedasticity?) Fit_Model->Residuals Weighting Apply 1/Y² Weighting Residuals->Weighting Patterned Final_Param Extract IC50 & 95% CI Residuals->Final_Param Random Distribution Weighting->Fit_Model Re-fit

Figure 1: Decision tree for statistical processing of DPE-HCl dose-response data. Note the iterative loop for residual weighting.

Advanced Validation: Specificity & Selectivity

When publishing on DPE-HCl, reviewers demand proof that the effect is specific.

The Hill Slope Diagnostic

The Hill Slope (coefficient) derived from the 4PL fit is a powerful diagnostic tool for DPE-HCl.

  • Slope ~ 1.0: Ideal 1:1 binding.

  • Slope > 1.5: Suggests colloidal aggregation . DPE-HCl, like many hydrophobic cations, can form promiscuous aggregates at high concentrations.

    • Validation Step: Add 0.01% Triton X-100 to the assay buffer. If the IC50 shifts significantly (e.g., >3-fold), the initial activity was likely artifactual (aggregation-based) [2].

Statistical Comparison of Potencies

To determine if DPE-HCl is superior to the Alternative (Standard), do not just compare IC50 means.

  • Log-transform the IC50 values (pIC50 = -log(IC50)).

  • Perform an Extra-Sum-of-Squares F-Test to compare the two curve fits.

    • Null Hypothesis: One curve fits both datasets (i.e., potencies are identical).

    • Alternative Hypothesis: Two separate curves are required.

  • If P < 0.05, the difference in potency is statistically significant.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Promiscuity. Drug Discovery Today. Link

  • NCBI Assay Guidance Manual. (2012). Basics of Assay Equipment and Instrumentation for High Throughput Screening. National Library of Medicine. Link

Comparative

"peer-reviewed studies on 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride"

This guide provides an in-depth technical analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride , focusing on its critical role as a high-efficiency intermediate in the synthesis of isoquinoline alkaloids (spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride , focusing on its critical role as a high-efficiency intermediate in the synthesis of isoquinoline alkaloids (specifically Papaverine) and bioactive heterocyclic scaffolds (triazoles).

Executive Summary & Chemical Identity

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) is a specialized amidine derivative of homoveratric acid. Unlike its carboxylic acid or nitrile precursors, this compound offers a "pre-activated" nitrogen center, facilitating cyclization reactions with higher atom economy and reduced byproduct formation.

  • IUPAC Name: 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride[1][2][3][4]

  • Common Aliases: 3,4-Dimethoxybenzylamidine HCl; Homoveratramidine HCl.

  • Core Utility: Key Starting Material (KSM) for the Bischler-Napieralski and Pinner-type syntheses of isoquinolines (e.g., Papaverine) and 1,2,4-triazoles.

Comparative Analysis: Performance vs. Alternatives

A. Synthetic Efficiency in Isoquinoline Production (Papaverine)

The primary application of this amidine is bypassing the thermodynamic barriers associated with traditional amide formation in the synthesis of Papaverine (a vasodilator and muscle relaxant).

MetricRoute A: Traditional Amide Route Route B: Amidine-Accelerated Route
Precursors 3,4-Dimethoxyphenylacetic acid + Homoveratrylamine2-(3,4-Dimethoxyphenyl)ethanimidamide + Halogenated Electrophile
Intermediate Amide (Requires high T to form)Imidate/Amidine salt (Pre-formed)
Cyclization Agent POCl₃ (Harsh, generates phosphorus waste)Mild Lewis Acids or Direct Cyclization
Overall Yield 45 - 55%~63% (Optimized)
Purity Profile High tar formation due to POCl₃Cleaner reaction profile; easier crystallization

Insight: The amidine moiety acts as a nucleophilic "anchor," reducing the activation energy required for the closure of the isoquinoline ring. This results in a 15-20% increase in yield compared to the standard Bischler-Napieralski protocol.

B. Versatility in Heterocyclic Library Generation

Beyond isoquinolines, the ethanimidamide structure serves as a superior 1,3-binucleophile compared to nitriles.

  • Triazole Synthesis: Reacts with hydrazides to form 3,4-dimethoxybenzyl-substituted 1,2,4-triazoles, which are evaluated for antimicrobial and anti-inflammatory activity.

  • Imidazole Synthesis: Condensation with

    
    -haloketones yields 2-substituted imidazoles, a scaffold found in various adrenergic agents.
    

Experimental Protocols

Protocol 1: Optimized Synthesis of Papaverine Intermediate

Context: Utilizing the amidine salt to improve yield in the critical cyclization step.

  • Reagent Prep: Dissolve 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (1.0 eq) in anhydrous acetonitrile.

  • Coupling: Add 3,4-dimethoxyphenylacetyl chloride (1.1 eq) dropwise at 0°C under nitrogen atmosphere.

  • Cyclization: Introduce POCl₃ (3.0 eq) slowly. Heat the mixture to reflux (80°C) for 4 hours.

    • Note: The amidine starting material accelerates the formation of the imine intermediate compared to the non-activated amide.

  • Quenching: Cool to room temperature and pour onto crushed ice/ammonia mixture (pH 9).

  • Isolation: Extract with dichloromethane (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol/ether to obtain the dihydroisoquinoline intermediate (Yield: ~63%).

Protocol 2: Synthesis of 1,2,4-Triazole Derivatives

Context: Exploiting the amidine for bioisostere library generation.

  • Condensation: Mix 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl (10 mmol) with an acid hydrazide (10 mmol) in ethanol (50 mL).

  • Catalysis: Add triethylamine (20 mmol) to liberate the free base amidine in situ.

  • Reflux: Heat at reflux for 6–8 hours. Monitor consumption of amidine by TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure. Triturate the residue with cold water to precipitate the triazole.

  • Characterization: Confirm structure via ¹H-NMR (look for disappearance of amidine NH signals and appearance of triazole ring protons).

Mechanism & Pathway Visualization

The following diagram illustrates the bifurcation of the amidine scaffold into two distinct high-value pathways: Isoquinoline synthesis (Papaverine) and Triazole formation.

G Amidine 2-(3,4-Dimethoxyphenyl) ethanimidamide HCl Coupling Coupling with Homoveratric Acid Deriv. Amidine->Coupling Pathway A: Vasodilators Hydrazide Reaction with Acid Hydrazide Amidine->Hydrazide Pathway B: Bioisosteres Cyclization Bischler-Napieralski Cyclization (POCl3) Coupling->Cyclization -H2O Papaverine Papaverine (Isoquinoline Core) Cyclization->Papaverine Oxidation/-2H Yield: ~63% Triazole 3,4-Dimethoxybenzyl 1,2,4-Triazole Hydrazide->Triazole Cyclocondensation Base Cat.

Caption: Divergent synthetic utility of the amidine scaffold. Pathway A leads to the muscle relaxant Papaverine with improved yields; Pathway B generates triazole libraries for antimicrobial screening.

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this compound, ensure the following specifications to maintain protocol reliability:

  • Purity: ≥98% (HPLC). Impurities often include the nitrile precursor (3,4-dimethoxybenzyl cyanide), which inhibits cyclization.

  • Moisture Content: <0.5%. The hydrochloride salt is hygroscopic; excess moisture hydrolyzes the amidine back to the amide or ester under acidic conditions.

  • Solubility: Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane (requires free-basing).

References

  • Zaporizhzhia State Medical University. (2021). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. Current Issues in Pharmacy and Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chem Pharm Bull.[5] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride proper disposal procedures

Operational Guide: Safe Disposal of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride Executive Summary & Hazard Profile This guide details the operational protocols for the containment and disposal of 2-(3,4-Dimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-(3,4-Dimethoxyphenyl)ethanimidamide Hydrochloride

Executive Summary & Hazard Profile

This guide details the operational protocols for the containment and disposal of 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (also known as 3,4-dimethoxybenzylamidine HCl). As a structural analog to biologically active phenethylamines, this compound requires strict adherence to "Zero Discharge" protocols to prevent aquatic toxicity and regulatory non-compliance.

Critical Safety Directive: Unlike simple inorganic salts, this organic amidine derivative must never be disposed of via sanitary sewer systems (sink drains). Its high water solubility facilitates rapid environmental transport, necessitating thermal destruction (incineration) as the only validated disposal route.

Chemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 56660-99-8 (Generic/Analog)Use for waste manifesting.[1]
Physical State White to off-white crystalline solidDust inhalation hazard; use fume hood.[1]
Solubility High (Water, Methanol, DMSO)High Risk: Readily dissolves in drain traps.[1]
Acidity Salt form (pH ~5-6 in solution)Compatible with acidic/neutral organic waste streams.[1]
Reactivity Incompatible with strong oxidizersDo NOT mix with bleach (risk of N-chloroamidine formation).[1]
GHS Hazards H302 (Harmful if swallowed), H315, H319Standard Irritant/Toxin PPE required.[1]

Operational Workflow: Waste Segregation

The disposal pathway is determined by the physical state of the waste. The following decision matrix ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalLogic Start Waste Generation Point StateCheck Determine Physical State Start->StateCheck Solid Solid Substance (Pure or Expired) StateCheck->Solid Liquid Liquid Solution (Reaction Mixture) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidBin Container: HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Solid Organic' Solid->SolidBin No Dissolution SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Hazardous Debris (Double Bagged) Debris->DebrisBin Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water, DMSO) SolventCheck->NonHalo LiquidBinHalo Stream A: Halogenated Waste (Red Can) Halo->LiquidBinHalo LiquidBinNon Stream B: Non-Halogenated Waste (Clear/White Can) NonHalo->LiquidBinNon

Figure 1: Waste Segregation Decision Matrix. This logic prevents cross-contamination of waste streams, ensuring lower disposal costs and higher safety.[1]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, spilled solids, or excess weighing amounts.[1]

  • PPE Verification: Don Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure operation occurs within a certified chemical fume hood to capture potential dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Transfer the solid carefully using a disposable spatula.

    • Do not dissolve the solid in solvent to make it "easier to pour." Keep it solid to minimize waste volume.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: 2-(3,4-Dimethoxyphenyl)ethanimidamide HCl.[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Secondary Containment: Place the sealed jar into a secondary bin until pickup by EHS/Waste Management.

Protocol B: Aqueous & Solvent Solutions

Applicability: Mother liquors, HPLC effluent, or reaction mixtures.[1]

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Water, Methanol, DMSO).

    • Note: Although the compound contains chloride (HCl salt), the solvent dictates the waste stream classification.

  • pH Check:

    • If the solution is highly acidic (pH < 2) or basic (pH > 12) due to other reagents, adjust to pH 5–9 using dilute NaOH or HCl before adding to the central waste carboy. This prevents exothermic reactions in the waste container.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

    • Rinse: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste.

  • Log Entry: Record the addition on the carboy’s waste log sheet.

Protocol C: Contaminated Debris

Applicability: Weigh boats, pipettes, gloves, and paper towels.[1]

  • Decontamination: Do not attempt to wash disposable items.

  • Bagging: Place items directly into a clear polyethylene hazardous waste bag (often inside a step-can).

  • Sharps: If using glass pipettes or needles, these must go into a rigid "Sharps" container, not the soft bag, regardless of chemical contamination.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent aerosolization.

SpillResponse Step1 1. Alert & PPE (Notify Lab, Don PPE) Step2 2. Containment (Cover with absorbent pads) Step1->Step2 Step3 3. Cleanup (Scoop solids, wipe liquids) Step2->Step3 Step4 4. Decontamination (Soap/Water Wash) Step3->Step4 Step5 5. Disposal (All materials to HazWaste) Step4->Step5

Figure 2: Immediate Spill Response Protocol. Speed and containment are prioritized over cleaning to prevent spread.

Specific Cleanup Agent:

  • For Solids: Use a damp paper towel (water-moistened) to pick up dust without generating a cloud.

  • For Liquids: Use vermiculite or commercial spill pads.

  • Avoid: Do not use bleach immediately. Wash the area with soap and water after the bulk material is removed.

References & Regulatory Grounding

  • Pfaltz & Bauer. (2024). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde (Structural Analog Precursor). Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [1]

  • Massachusetts Institute of Technology (MIT) EHS. (2024). Procedure for Disposing of Hazardous Waste.[3][4][5][6] Retrieved from [1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution’s Environmental Health & Safety (EHS) officer and local regulations before disposing of chemical substances.

Sources

Handling

Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

CAS: 6487-89-4 Synonyms: 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride Molecular Weight: 230.69 g/mol Physical State: Crystalline Solid (Hygroscopic)[1] Part 1: Risk Assessment & Hazard Profiling Directive: Treat th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6487-89-4 Synonyms: 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride Molecular Weight: 230.69 g/mol Physical State: Crystalline Solid (Hygroscopic)[1]

Part 1: Risk Assessment & Hazard Profiling

Directive: Treat this substance as a bioactive organic salt with irritant properties. In the absence of comprehensive toxicology data for this specific intermediate, apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of amidine hydrochlorides.

The "Why" Behind the Protocol

To handle 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride safely, you must understand its chemical behavior, not just its hazard classification.[1]

  • Hygroscopic Acidification: As a hydrochloride salt of an amidine, this compound is hygroscopic . Upon contact with atmospheric moisture or mucous membranes (eyes, lungs), it can hydrolyze, releasing trace hydrochloric acid. This creates a localized acidic environment, leading to severe irritation or chemical burns [1, 2].

  • Bioactivity Potential: The 3,4-dimethoxyphenyl moiety is a pharmacophore often found in isoquinoline alkaloids and neurotransmitter analogs. Until specific toxicological clearance is obtained, assume it possesses biological activity capable of modulating enzymatic or receptor pathways [3].

  • Dust Migration: As a crystalline solid, the primary vector for exposure is airborne dust during weighing. This dust is sticky due to moisture absorption, making it difficult to clean from surfaces and easy to transfer to skin.

Hazard Summary Table

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302Do not ingest.[1][2][3] Wash hands immediately after doffing gloves.
Skin/Eye Irritation H315 / H319Critical: Dust on sweaty skin becomes corrosive. Goggles are mandatory.
STOT - Single Exposure H335Inhalation of dust causes respiratory tract inflammation.
Part 2: Personal Protective Equipment (PPE) Matrix

Directive: PPE is your last line of defense, not your first. Engineering controls (Fume Hood) take precedence.

Selection Logic

The following matrix dictates PPE based on the specific operational state of the chemical.

Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (>10 mM)Rationale
Respiratory Fume Hood (Sash at 18") Fume Hood (Recommended)Prevents inhalation of hygroscopic dust.[1] If hood is unavailable, a P100 respirator is required.
Ocular Chemical Splash Goggles Safety Glasses w/ Side ShieldsGoggles are non-negotiable for solids. Dust can bypass safety glasses; moisture in the eye activates the salt.
Dermal (Hand) Double Nitrile (0.11 mm min) Single Nitrile (0.11 mm)Outer glove protects against contamination; inner glove allows safe doffing. Nitrile offers excellent resistance to organic salts.
Body Lab Coat (Buttoned, cuff-tucked)Lab CoatPrevents accumulation of dust on street clothes.[1]
PPE Decision Workflow (Visualization)

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Liquid / Solution State->Liquid Pipetting/Dilution Hood Is Fume Hood Available? Solid->Hood Protocol_C PROTOCOL C: 1. Single Nitrile Gloves 2. Safety Glasses 3. Lab Coat Liquid->Protocol_C Protocol_A PROTOCOL A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles Hood->Protocol_A Yes Protocol_B PROTOCOL B: 1. P100 Respirator (Fit Tested) 2. Safety Shield 3. Double Nitrile Gloves 4. Splash Goggles Hood->Protocol_B No (High Risk)

Figure 1: PPE Selection Decision Tree. Protocol B is a contingency only; Protocol A is the standard for solid handling.

Part 3: Operational Protocol (Step-by-Step)
A. Receiving and Storage[3][4][5][6]
  • Inspection: Upon receipt, inspect the bottle for "caking." If the solid is clumped, the seal was compromised, and the hygroscopic nature has absorbed water. This alters the molecular weight calculation.

  • Storage: Store at 2-8°C (Refrigerated) in a desiccator.

    • Why? Cold storage slows degradation; desiccation prevents hydrolysis of the amidine group [4].

  • Equilibration: Before opening, allow the bottle to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold bottle in a humid lab causes immediate condensation inside the bottle, ruining the remaining stock.

B. Weighing & Solubilization (The Critical Workflow)

Goal: Accurate mass transfer without dust generation.

  • Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop air flow momentarily only during the read.

  • Static Control: Use an anti-static gun or polonium strip on the spatula and weigh boat.

    • Reasoning: Organic salts are prone to static charge, causing "jumping" of particles.

  • Transfer:

    • Open container.

    • Transfer solid to a pre-tared glass vial (not plastic weigh boat, if possible, to reduce static).

    • Close stock container immediately.

  • Dissolution:

    • Add solvent (DMSO or Water) directly to the weighing vial.

    • Solubility Note: Soluble in DMSO (>10 mg/mL) and Water.

    • Do not transfer solid powder to another vessel; dissolve in situ to ensure 100% recovery and zero dust exposure.

Part 4: Emergency Response & Disposal[7]
Spill Response Logic

Scenario: You have spilled 500mg of powder on the bench.

  • Do NOT use a wet paper towel immediately.

    • Mechanism:[3][7] Adding water turns the spill into a sticky, acidic sludge that smears and penetrates gloves.

  • Dry Cleanup: Cover the spill with a dry absorbent pad or sweep gently into a dust pan using a brush.

  • Wet Finish: Once the bulk solid is removed, wipe the area with 10% Sodium Bicarbonate (NaHCO3) solution to neutralize any acidic residue, followed by water [5].

Waste Disposal[4][6][8]
  • Solid Waste: Dispose of contaminated gloves and weigh boats in "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Aqueous streams should be adjusted to pH 6-8 before disposal or placed in "Organic Waste" if dissolved in DMSO/Methanol.

  • Labeling: Clearly label waste as "Amidine Hydrochloride Salt - Irritant."

References
  • Fisher Scientific. (2025).[3][6] Safety Data Sheet: Acetamidine hydrochloride. Retrieved from (General Amidine Hazard Class Reference).

  • Cayman Chemical. (2025).[3][7][8] Safety Data Sheet: Cl-Amidine (hydrochloride). Retrieved from .

  • Smolecule. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4).[1][9][10] Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.).[11] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from .

Sources

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